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  • Product: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
  • CAS: 1260836-58-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Foreword: The Strategic Importance of Alkoxyamines in Modern Drug Discovery O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a key bifunctional molecule increasingly utilized in pharmaceutical and bioconjugation ch...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Alkoxyamines in Modern Drug Discovery

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a key bifunctional molecule increasingly utilized in pharmaceutical and bioconjugation chemistry. Its unique structure, featuring a stable tert-butoxy protecting group and a reactive hydroxylamine moiety, makes it an invaluable reagent for the formation of stable oxime linkages with carbonyl-containing molecules such as proteins, peptides, and various drug intermediates.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering not only detailed protocols but also the underlying chemical principles and strategic considerations for researchers in drug development and organic synthesis.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can be approached from two principal retrosynthetic disconnections, each offering distinct advantages in terms of starting material availability, scalability, and reaction robustness.

Pathway A initiates from the commercially available alcohol, 2-tert-butoxyethanol. This route necessitates the activation of the primary alcohol, transforming it into a good leaving group for subsequent nucleophilic substitution by a protected hydroxylamine species.

Pathway B employs a pre-functionalized electrophile, such as 2-tert-butoxyethyl bromide or chloride. This pathway hinges on the direct O-alkylation of a suitable N-protected hydroxylamine derivative.

This guide will dissect both pathways, providing a granular look at the mechanistic underpinnings and practical execution of each step.

Chapter 2: Pathway A: Synthesis from 2-tert-Butoxyethanol

This pathway is a robust and highly adaptable method for the synthesis of O-substituted hydroxylamines from their corresponding alcohols.[2] It follows a logical progression of alcohol activation, nucleophilic substitution, and deprotection.

Workflow for Pathway A

Pathway A A 2-tert-Butoxyethanol B 2-(tert-Butoxy)ethyl methanesulfonate A->B  Mesylation   C tert-Butyl N-(2-(tert- butoxy)ethoxy)carbamate B->C  O-Alkylation   D O-(2-tert-Butoxy-ethyl)- hydroxylamine hydrochloride C->D  Acidic Deprotection  

Caption: Synthesis of the target compound from 2-tert-butoxyethanol.

Step 1: Mesylation of 2-tert-Butoxyethanol

Principle: The hydroxyl group of 2-tert-butoxyethanol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Mesylation, the reaction with methanesulfonyl chloride (MsCl), is an effective method to transform the alcohol into a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion.

Experimental Protocol:

  • To a solution of 2-tert-butoxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(tert-butoxy)ethyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate

Principle: This step involves a nucleophilic substitution (Sₙ2) reaction where the N-hydroxycarbamate anion attacks the electrophilic carbon of the mesylate, displacing the methanesulfonate group. tert-Butyl N-hydroxycarbamate is used as a stable, protected form of hydroxylamine.[3][4] The Boc (tert-butoxycarbonyl) group prevents N-alkylation and other side reactions. A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to deprotonate the hydroxyl group of the carbamate without competing as a nucleophile.[2]

Experimental Protocol:

  • Dissolve tert-butyl N-hydroxycarbamate (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add DBU (1.2 eq.) and stir the solution for 15 minutes at room temperature.

  • Add a solution of 2-(tert-butoxy)ethyl methanesulfonate (1.0 eq.) in DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl N-(2-(tert-butoxy)ethoxy)carbamate.

Step 3: Acidic Deprotection and Hydrochloride Salt Formation

Principle: The final step is the removal of the Boc protecting group under acidic conditions to unmask the hydroxylamine functionality.[5] Anhydrous HCl in a suitable organic solvent, such as diethyl ether or dioxane, is typically used. The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and carbon dioxide, yielding the free hydroxylamine. The excess HCl then forms the stable hydrochloride salt of the product, which often precipitates from the reaction mixture as a crystalline solid.[1][2]

Experimental Protocol:

  • Dissolve the purified tert-butyl N-(2-(tert-butoxy)ethoxy)carbamate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C and bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in diethyl ether (excess, ~4-5 eq.).

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • The product, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, will typically precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary for Pathway A:

StepReactionKey ReagentsTypical Yield
1Mesylation2-tert-butoxyethanol, MsCl, Et₃N>95%
2O-AlkylationMesylate, tert-Butyl N-hydroxycarbamate, DBU60-80%
3DeprotectionBoc-protected intermediate, Anhydrous HCl80-95%

Chapter 3: Pathway B: Synthesis from 2-tert-Butoxyethyl Halide

This pathway leverages the Gabriel synthesis, a classic method for preparing primary amines, adapted here for the synthesis of O-substituted hydroxylamines.[6] N-Hydroxyphthalimide serves as a protected hydroxylamine surrogate, which, after alkylation, can be deprotected to release the desired product.

Workflow for Pathway B

Pathway B A 2-tert-Butoxyethyl bromide B N-(2-(tert-Butoxy)ethoxy) phthalimide A->B  O-Alkylation   C O-(2-tert-Butoxy-ethyl)- hydroxylamine B->C  Hydrazinolysis   D O-(2-tert-Butoxy-ethyl)- hydroxylamine hydrochloride C->D  Salt Formation  

Caption: Synthesis of the target compound from 2-tert-butoxyethyl bromide.

Step 1: O-Alkylation of N-Hydroxyphthalimide

Principle: N-Hydroxyphthalimide is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic oxygen anion. This anion then displaces the halide from 2-tert-butoxyethyl bromide (or a similar halide) in an Sₙ2 reaction. The phthalimide group is an excellent protecting group for the hydroxylamine nitrogen due to its steric bulk and the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups.

Experimental Protocol:

  • To a suspension of N-hydroxyphthalimide (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF, add 2-tert-butoxyethyl bromide (1.1 eq.).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield N-(2-(tert-butoxy)ethoxy)phthalimide. The product may be further purified by recrystallization from ethanol.

Step 2: Hydrazinolysis of N-(2-(tert-Butoxy)ethoxy)phthalimide

Principle: The Ing-Manske procedure is the classic method for removing the phthalimide protecting group.[7] Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, insoluble phthalhydrazide byproduct and the release of the free O-substituted hydroxylamine.[8]

Experimental Protocol:

  • Suspend N-(2-(tert-butoxy)ethoxy)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.

  • Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Wash the precipitate with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude O-(2-tert-Butoxy-ethyl)-hydroxylamine.

Step 3: Hydrochloride Salt Formation

Principle: The free hydroxylamine is a liquid and can be unstable. Conversion to its hydrochloride salt enhances its stability, crystallinity, and ease of handling. This is achieved by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the crude O-(2-tert-Butoxy-ethyl)-hydroxylamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath and add a stoichiometric amount of concentrated HCl or a solution of HCl in the same solvent.

  • Stir the mixture. The hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Data Summary for Pathway B:

StepReactionKey ReagentsTypical Yield
1O-AlkylationN-Hydroxyphthalimide, 2-tert-butoxyethyl bromide, K₂CO₃85-95%
2HydrazinolysisPhthalimide intermediate, Hydrazine hydrate70-90%
3Salt FormationFree hydroxylamine, HCl>95%

Chapter 4: Safety, Handling, and Storage

O-(2-tert-Butoxy-ethyl)-hydroxylamine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound may be harmful if swallowed and can cause skin and eye irritation.[9] The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[10]

Conclusion

Both pathways presented offer reliable and scalable methods for the synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. The choice between them may depend on the cost and availability of the starting materials. Pathway A, starting from the alcohol, is versatile and avoids the use of potentially lachrymatory alkyl halides. Pathway B, the modified Gabriel synthesis, is often high-yielding and straightforward, relying on well-established and robust reactions. By understanding the principles and protocols outlined in this guide, researchers can confidently synthesize this valuable chemical tool for their applications in drug discovery and development.

References

  • Title: tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) Source: MDPI URL: [Link]

  • Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols Source: Organic Chemistry Portal URL: [Link]

  • Title: O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370 Source: PubChem URL: [Link]

  • Title: Phthalimides Source: Organic Chemistry Portal URL: [Link]

  • Title: Boc Deprotection Mechanism - HCl Source: Common Organic Chemistry URL: [Link]

  • Title: Method for the preparation of N-ethylhydroxylamine hydrochloride Source: Google Patents URL
  • Title: Gabriel Phthalimide Synthesis Ing-Manske Source: YouTube URL: [Link]

Sources

Exploratory

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" chemical properties

An In-Depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride Introduction: A Versatile Reagent for Modern Chemical Synthesis O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized O-su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Introduction: A Versatile Reagent for Modern Chemical Synthesis

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized O-substituted hydroxylamine derivative that has emerged as a valuable reagent in organic synthesis and bioconjugation.[1] Its unique molecular architecture, which combines the nucleophilic reactivity of the hydroxylamine moiety with a sterically bulky and solubilizing tert-butoxy-ethyl group, offers distinct advantages in various chemical transformations.[1] The compound is supplied as a stable hydrochloride salt, enhancing its handling properties and solubility in polar solvents compared to its free base form.[1]

This guide provides a comprehensive overview of the chemical and physical properties, core reactivity, applications, and handling protocols for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. It is intended for researchers and drug development professionals who seek to leverage this reagent's capabilities in areas ranging from the synthesis of small molecule libraries to the construction of complex biotherapeutics like antibody-drug conjugates (ADCs).

Physicochemical Properties

The hydrochloride salt form provides enhanced stability and makes it suitable for a wide range of synthetic applications.[1] Key physical and chemical data are summarized below for quick reference.

PropertyValueSource
CAS Number 1260836-58-5[2][3][4]
Molecular Formula C₆H₁₅NO₂ · HCl[2][3]
Molecular Weight 169.65 g/mol [2][4]
Appearance White to off-white solid/powder[4][5]
Storage Temperature 2–8°C, under inert atmosphere[1][2]
InChI Key YHGFITRQPJPESH-UHFFFAOYSA-N[4]

Core Reactivity and Mechanistic Insights

The primary utility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stems from the nucleophilic character of the terminal nitrogen atom. This allows it to readily react with electrophilic carbonyl groups, most notably aldehydes and ketones, to form stable oxime ethers.

Mechanism of Oxime Formation

The reaction between a hydroxylamine and a carbonyl compound is a classic condensation reaction that proceeds via nucleophilic addition, followed by dehydration.[6]

  • Nucleophilic Attack: The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the hydroxylamine then attacks the carbonyl carbon. This step is rate-limiting and requires a delicate pH balance; excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.

  • Intermediate Formation: A tetrahedral intermediate, a carbinolamine, is formed.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation yields the final C=N double bond of the oxime ether.[7]

The presence of the tert-butoxy-ethyl group provides steric hindrance that can influence reaction kinetics and selectivity, particularly with sterically crowded substrates.[1] Furthermore, this group can enhance the solubility of the reagent and intermediates in organic solvents.[1]

Key Applications in Research and Development

Synthesis of Oximes, Hydroxamic Acids, and Heterocycles

This reagent is widely used as a precursor in the synthesis of oximes, hydroxamic acids, and various heterocyclic compounds like isoxazolines.[1] The formation of stable oxime linkages is a cornerstone of its application.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A critical application for this class of reagents is in the field of bioconjugation, particularly for the development of ADCs.[8] ADCs are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic agent. The linker connecting the antibody and the payload is crucial for the ADC's stability and efficacy.

Aldehydes can be site-specifically installed onto an antibody, either chemically or enzymatically. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can then be used as a component of a bifunctional linker, reacting with the engineered aldehyde on the antibody to form a stable oxime bond. The other end of the linker is attached to the cytotoxic payload, completing the ADC construct.

Experimental Protocol: General Procedure for Oximation

This protocol describes a general, field-proven method for the reaction of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with an aldehyde or ketone.

Causality Statement: The goal is to achieve efficient conversion of the carbonyl to an oxime ether. The choice of a buffered solvent system (e.g., ethanol/pyridine or an acetate buffer) is critical to maintain a mildly acidic pH (typically 4-5). This condition optimally activates the carbonyl for nucleophilic attack without deactivating the hydroxylamine nucleophile.

Materials:

  • Aldehyde or ketone substrate

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.1 - 1.5 equivalents)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Pyridine or sodium acetate (as a mild base/buffer)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • TLC plates (e.g., silica gel 60 F254)

  • Mobile phase for TLC (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone substrate (1.0 eq) in a suitable solvent like anhydrous ethanol.

  • Reagent Addition: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.2 eq) to the solution.

  • pH Adjustment: Add a mild base, such as pyridine (2.0 eq) or sodium acetate (3.0 eq), to the mixture. This neutralizes the HCl salt and establishes the optimal pH for the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the substrate is sterically hindered or less reactive.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting carbonyl compound and the appearance of a new, typically less polar, product spot indicates conversion.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine. This removes inorganic salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude oxime ether product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Oximation Workflow

The following diagram illustrates the key stages of the experimental workflow for a typical oximation reaction.

Oximation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Dissolve Aldehyde/Ketone 2. Add Hydroxylamine HCl 3. Add Mild Base (e.g., Pyridine) Reaction Stir at RT or Heat (e.g., 25-60 °C) Reactants->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Periodic Sampling Solvent_Removal Solvent Removal (Rotary Evaporation) Monitor->Solvent_Removal Reaction Complete Extraction Aqueous Extraction (EtOAc / H2O) Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Crude_Product Crude Oxime Product Drying->Crude_Product Purification Column Chromatography (if necessary) Crude_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Pure_Product Pure Oxime Ether Analysis->Pure_Product

Caption: Workflow for the synthesis and purification of an oxime ether.

Safety, Handling, and Storage

As a hydroxylamine derivative, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride requires careful handling to ensure stability and user safety.

  • Handling: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid creating dust and avoid inhalation of the substance.[9]

  • Stability: The compound is hygroscopic and sensitive to moisture.[1] Decomposition can occur in the presence of moist air. It is also incompatible with strong oxidizing agents, acids, and acid chlorides.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2–8°C.[1]

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a highly versatile and enabling chemical reagent. Its predictable reactivity in forming stable oxime ethers, combined with the beneficial properties imparted by its tert-butoxy-ethyl substituent, makes it an excellent choice for applications in medicinal chemistry and bioconjugation. By understanding its core properties and adhering to proper handling and reaction protocols, researchers can effectively integrate this compound into their synthetic strategies to build complex molecular architectures.

References

  • Benchchem. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.

  • Sigma-Aldrich. SAFETY DATA SHEET - Hydroxylamine hydrochloride.

  • Wikipedia. Hydroxylamine.

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2.

  • Fisher Scientific. SAFETY DATA SHEET - Hydroxylamine hydrochloride.

  • Capot Chemical. MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine.

  • Google Patents. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride.

  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine).

  • BLDpharm. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.

  • Biosynth. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.

  • TCI Chemicals. O-(tert-Butyl)hydroxylamine Hydrochloride | 39684-28-1.

  • Sigma-Aldrich. O-tert-Butylhydroxylamine hydrochloride.

  • Sigma-Aldrich. O-[2-(tert-butoxy)ethyl]hydroxylamine hydrochloride.

  • Pharmaffiliates. O-(2-(tert-Butoxy)ethyl)hydroxylamine | 1023742-13-3.

  • PubChem. O-tert-butylhydroxylamine hydrochloride | C4H12ClNO.

  • YouTube. Action of Hydroxylamine on Aldehyde and Ketone.

  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride.

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

  • Thermo Fisher Scientific. Advances in Biopharmaceutical Characterization: Antibody–Drug Conjugates.

  • Testbook. Aldehydes react with hydroxylamine to form.

Sources

Foundational

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" CAS number 1260836-58-5

An In-depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride CAS Number: 1260836-58-5 Prepared by: Gemini, Senior Application Scientist Introduction: A Strategically Designed Reagent O-(2-tert-Butox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride CAS Number: 1260836-58-5

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategically Designed Reagent

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized member of the O-substituted hydroxylamine family, distinguished by a molecular architecture that confers unique reactivity and stability.[1] Its structure features a reactive hydroxylamine functional group (-ONH₂) linked to a tert-butoxyethyl moiety.[1] This arrangement is not accidental; the bulky tert-butyl group provides significant steric shielding, which can moderate the nucleophilicity of the hydroxylamine and influence the regioselectivity of its reactions.[1] Furthermore, the compound is supplied as a hydrochloride salt, a common strategy to enhance the stability, handling properties, and solubility in polar solvents compared to its free base form, making it a reliable and convenient reagent for laboratory use.[1]

This guide provides an in-depth examination of its chemical properties, synthesis, mechanism of action, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective application in research and development. The key characteristics of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1260836-58-5[2][3][4]
Molecular Formula C₆H₁₆ClNO₂[2][4]
Molecular Weight 169.65 g/mol [1][2]
IUPAC Name O-(2-(tert-butoxy)ethyl)hydroxylamine hydrochloride[1]
Appearance Solid / Powder / Crystals[1]
Purity Typically ≥95%[1][4]
InChI Key YHGFITRQPJPESH-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OCCON.Cl[3]
Storage Conditions 2-8°C, under an inert atmosphere[2][4]

Core Synthesis Strategy

The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a straightforward and efficient process rooted in fundamental organic chemistry principles. The predominant method involves a classical nucleophilic substitution reaction.[1]

The synthesis proceeds by reacting 2-tert-butoxy-ethyl chloride with hydroxylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] In this reaction, the hydroxylamine acts as the nucleophile, displacing the chloride from the alkyl halide. The product is then typically isolated through filtration or solvent extraction and purified by recrystallization, often using an ethanol/water mixture to yield the final hydrochloride salt.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-tert-butoxy-ethyl chloride Reaction Nucleophilic Substitution R1->Reaction R2 Hydroxylamine Hydrochloride R2->Reaction Base Base (e.g., NaOH) Base->Reaction  conditions Purification Recrystallization Reaction->Purification  crude product P1 O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride Purification->P1

Caption: General workflow for the synthesis of the title compound.

Mechanism of Action and Chemical Reactivity

The utility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stems from the nucleophilic character of its terminal amine group, a hallmark of hydroxylamine derivatives.[1] This reactivity allows it to readily engage with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

The reaction with a carbonyl compound proceeds via nucleophilic attack to form a tetrahedral intermediate. Subsequent dehydration under mild acidic or basic conditions leads to the formation of a stable C=N double bond, yielding an oxime.[1] The presence of the bulky tert-butoxy group can sterically hinder the approach to the carbonyl carbon, which may slow the reaction kinetics but can also enhance selectivity when reacting with sterically crowded substrates.[1]

G Reactants Ketone/Aldehyde + O-(2-tert-Butoxy-ethyl)-hydroxylamine Intermediate Tetrahedral Intermediate (Hemiaminal analog) Reactants->Intermediate  Nucleophilic Attack Product Stable Oxime Product + H₂O Intermediate->Product  Dehydration (-H₂O)

Caption: Mechanism of oxime formation with a carbonyl compound.

Key Applications in Research and Development

This reagent's unique structural features make it a valuable tool in several scientific domains.

1. Organic Synthesis: It is widely employed as a versatile building block. Its primary application is the synthesis of oximes from aldehydes and ketones, which are stable functional groups and important intermediates for synthesizing more complex molecules like hydroxamic acids and various nitrogen-containing heterocycles.[1] It also serves as a precursor in reactions involving oxidation, reduction, and further nucleophilic substitutions.[1]

2. Biochemical and Pharmaceutical Research: While direct bioconjugation applications are less documented than for reagents with more specialized linkers (e.g., maleimides or NHS esters), the core hydroxylamine functionality is highly relevant. It can be used to react with carbonyl groups on biomolecules, which can be introduced enzymatically or chemically. This allows for the stable ligation of the tert-butoxyethyl tag. Furthermore, hydroxylamine derivatives are studied for their interactions with biological systems.[1] For instance, some studies have explored the ability of related compounds to modify proteins through nitrosation, a property with implications for cellular signaling and potential therapeutic applications.[1] The parent compound, O-tert-butylhydroxylamine, has been used to prepare N-tert-butoxyamino acids for the synthesis of N-hydroxy peptides and other biologically active molecules.[5]

3. Industrial Chemistry: In industrial settings, the stability and defined reactivity of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride make it a useful intermediate in the multi-step synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1]

G Core O-(2-tert-Butoxy-ethyl)- hydroxylamine HCl Structure Structural Features Core->Structure F1 Hydroxylamine Group (-ONH₂) Structure->F1 F2 tert-Butoxy Group (Steric Shield) Structure->F2 F3 HCl Salt (Stability) Structure->F3 Reactivity Properties & Reactivity F1->Reactivity F2->Reactivity P1 Nucleophile Reactivity->P1 P2 Forms Oximes Reactivity->P2 Applications Applications P1->Applications P2->Applications A1 Organic Synthesis Applications->A1 A2 Biochemical Research Applications->A2 A3 Industrial Intermediate Applications->A3

Caption: Relationship between structure, reactivity, and applications.

Experimental Protocol: General Procedure for Oxime Formation

This protocol provides a self-validating framework for the reaction of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with a generic ketone or aldehyde. Note: This is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.1 - 1.5 eq)

  • Base (e.g., Pyridine, Sodium Acetate) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Ethanol, THF, DCM)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone and the anhydrous solvent. Stir until fully dissolved.

  • Reagent Addition: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, followed by the base. The hydrochloride salt is hygroscopic and should be handled accordingly.[1]

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as required for the specific substrate. The steric hindrance from the tert-butoxy group may necessitate longer reaction times or gentle heating.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude oxime product can be purified by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Safety, Handling, and Storage

Proper handling and storage are critical to ensure reagent stability and user safety.

  • Hazard Identification: The hydrochloride salt is labeled as a warning with hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or if inhaled.[2] The free base form has been noted as potentially flammable and harmful if swallowed.[6]

  • Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood.[1][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid formation of dust and aerosols.[7][9]

  • Storage: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is hygroscopic.[1] It must be stored in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[1][2][4]

Analytical Considerations

While traditional methods like titration are used for quantifying hydroxylamine hydrochloride, they can suffer from interference and poor accuracy in complex matrices.[10] For precise and sensitive quantification, modern analytical techniques are preferred. A notable method is gas-phase derivatization chromatography, which offers high specificity and overcomes the limitations of older techniques, making it suitable for accurate content analysis in various samples.[10]

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a thoughtfully designed chemical reagent. The strategic placement of a tert-butoxy group provides steric influence and protection, while the hydrochloride salt form ensures stability and ease of use. Its primary role as a nucleophile, particularly in the formation of oximes, makes it a valuable asset in organic synthesis, with growing relevance in biochemical and industrial applications. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.

References

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem. (n.d.).
  • O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • CAS No : 1023742-13-3 | Product Name : O-(2-(tert-Butoxy)ethyl)hydroxylamine. (n.d.). Retrieved January 22, 2026, from [Link]

  • O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine - Capot Chemical. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Executive Summary This technical guide provides an in-depth analysis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No: 1260836-58-5), a specialized O-substituted hydroxylamine reagent critical to modern org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No: 1260836-58-5), a specialized O-substituted hydroxylamine reagent critical to modern organic synthesis and drug development. We will move beyond simple data recitation to explore the compound's core physicochemical properties, with a focus on its molecular weight and structural significance. The guide elucidates the mechanistic principles behind its applications, particularly in the chemoselective formation of oximes, and provides field-proven experimental protocols. Causality behind experimental choices, safety protocols, and handling procedures are discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical biology tools.

Introduction: A Multifunctional Reagent in Modern Chemistry

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a bifunctional molecule that marries the nucleophilic reactivity of a hydroxylamine with the steric and solubility characteristics of a tert-butoxyethyl group.[1] As an O-substituted hydroxylamine, the substitution is on the oxygen atom, a structural feature that differentiates its reactivity profile from N-substituted counterparts.[1] The hydrochloride salt form is preferred in laboratory settings as it significantly enhances the compound's shelf-life stability and solubility in polar solvent systems compared to its free base.[1]

The true utility of this reagent lies in its "clickable" nature. The hydroxylamine moiety reacts with exceptional selectivity with aldehydes and ketones to form stable oxime linkages. This bioorthogonal reaction is a cornerstone of bioconjugation, protein modification, and the assembly of complex molecular architectures.[1] The tert-butoxyethyl tail is not merely a passenger; its bulky tert-butyl group provides steric protection that can modulate reactivity and prevent undesirable side reactions, while the ethyl ether component enhances solubility and provides a flexible spacer arm.[1]

Physicochemical Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The molecular weight is a critical parameter for all stoichiometric calculations in reaction design.

PropertyValueSource
Molecular Weight 169.65 g/mol [1][2][3]
Molecular Formula C₆H₁₆ClNO₂[1][3]
CAS Number 1260836-58-5[1][2][3]
IUPAC Name O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride[1]
SMILES CC(C)(C)OCCON.Cl[1]
Free Base M.W. 133.19 g/mol [4][5]
Purity Typically ≥96%[3]
Appearance White to off-white solid

The hydrochloride salt contributes 36.46 g/mol to the total molecular weight, a crucial consideration when calculating molar equivalents for a reaction. In practice, a weak base is often required in the reaction mixture to liberate the free hydroxylamine in situ for nucleophilic attack.

Core Applications in Research and Drug Development

The unique structure of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride makes it a valuable tool in several high-impact research areas.

Oxime Ligation for Bioconjugation and Labeling

The most prominent application is its use in forming oxime bonds. This reaction is highly efficient and chemoselective, proceeding readily in aqueous environments and physiological pH ranges, which is ideal for biological applications. The hydroxylamine reacts with an aldehyde or ketone on a target molecule (e.g., a protein, antibody, or cell surface) to form a stable C=N bond.

Causality of Application: This method is central to antibody-drug conjugate (ADC) development, fluorescent labeling of proteins for imaging, and immobilizing biomolecules onto surfaces for diagnostic assays. The stability of the resulting oxime bond is a key advantage over less stable linkages like hydrazones, ensuring the integrity of the conjugate under physiological conditions.

Intermediate in Pharmaceutical Synthesis

Beyond bioconjugation, this reagent serves as a key building block in multi-step organic synthesis. It is particularly valuable in the construction of complex heterocyclic systems and has been identified as a reagent in the synthesis of kinase inhibitors, a major class of therapeutic agents.[1]

Causality of Application: The tert-butyl group can act as a temporary protecting group that can be removed under specific acidic conditions. More commonly, the entire tert-butoxyethyl group is incorporated into the final molecule to enhance its pharmacokinetic properties, such as improving solubility or modifying its metabolic profile.

Experimental Protocol: General Procedure for Oxime Formation

This protocol outlines a self-validating system for the conjugation of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride to a generic aldehyde- or ketone-containing substrate.

Objective: To achieve >95% conversion of the carbonyl substrate to the corresponding oxime.

Materials:

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Aldehyde/ketone substrate

  • Anhydrous buffer (e.g., Sodium Phosphate, pH 7.0)

  • Co-solvent (e.g., THF, DMSO, or DMF)

  • Deionized Water

  • Reaction vessel and magnetic stirrer

  • Analytical tools: TLC plates or LC-MS

Step-by-Step Methodology
  • Substrate Preparation (T=0 min): Dissolve the aldehyde or ketone substrate in a minimal amount of the organic co-solvent (e.g., DMSO).

    • Expert Insight: The choice of co-solvent is critical. It must fully solubilize the substrate without participating in the reaction. DMSO is often preferred for its high solvent power for a wide range of organic molecules.

  • Reagent Solution Preparation (T=5 min): In a separate vessel, dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the aqueous buffer. Use a 1.2 to 1.5 molar excess relative to the substrate.

    • Expert Insight: A slight excess of the hydroxylamine reagent drives the reaction equilibrium towards the product, ensuring complete consumption of the often more valuable substrate. The buffer is essential to neutralize the released HCl and maintain an optimal pH (typically 6-7) for oxime formation.

  • Reaction Initiation (T=10 min): Slowly add the hydroxylamine solution to the stirring substrate solution at room temperature.

    • Expert Insight: A slow addition minimizes potential side reactions and prevents the substrate from crashing out of the solution due to changes in solvent polarity.

  • Reaction Monitoring (T=30 min onwards): Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

    • Trustworthiness: This is a critical self-validating step. The reaction is complete when the limiting reagent (the carbonyl substrate) is no longer detectable. A co-spotted TLC plate (showing starting material, reagent, and the reaction mixture) provides unambiguous evidence of product formation.

  • Workup and Purification (Post-completion): Once the reaction is complete, the product can be isolated. For small molecules, a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) may be sufficient. For biomolecules, purification is typically achieved via size-exclusion chromatography (SEC) or dialysis to remove excess reagent.

Experimental Workflow Diagram

G sub_prep 1. Prepare Substrate (Dissolve in minimal organic co-solvent) reaction 3. Initiate Reaction (Combine solutions, stir at RT) sub_prep->reaction Substrate reagent_prep 2. Prepare Reagent (Dissolve Hydroxylamine HCl in aqueous buffer) reagent_prep->reaction Reagent monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring Is starting material gone? monitoring->reaction No, continue stirring workup 5. Workup & Purification (Extraction or Chromatography) monitoring->workup Yes characterization 6. Characterization (NMR / MS / HPLC) workup->characterization

Caption: Workflow for a typical oxime ligation experiment.

Mechanistic Insights and Structural Rationale

The reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon. The reaction is acid-catalyzed, and the optimal pH is a delicate balance: sufficient acid is needed to activate the carbonyl, but too much acid will protonate the hydroxylamine, rendering it non-nucleophilic.

G R1 C_carbonyl C R1->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl R2 C_carbonyl->R2 intermediate Tetrahedral Intermediate C_carbonyl->intermediate Nucleophilic Attack plus1 + NH2 H₂N O_linker O NH2->O_linker NH2->intermediate Nucleophilic Attack R_group O_linker->R_group C_prod C intermediate->C_prod Dehydration plus2 +  H₂O intermediate->plus2 Dehydration R1_prod R1_prod->C_prod N_prod N C_prod->N_prod R2_prod C_prod->R2_prod O_linker_prod O N_prod->O_linker_prod R_group_prod O_linker_prod->R_group_prod

Sources

Foundational

A Researcher's Guide to the Solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

This technical guide provides a comprehensive overview of the solubility characteristics of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No. 1260836-58-5).

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the solubility characteristics of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No. 1260836-58-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various laboratory settings. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its structural analogues and general principles of solubility for hydrochloride salts to provide valuable insights.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in chemistry and pharmacology.[1] For a compound like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, which serves as a versatile building block in organic synthesis, understanding its solubility is paramount for reaction optimization, purification, and formulation development. The hydrochloride salt form of this O-substituted hydroxylamine is specifically designed to enhance stability and handling properties, which includes influencing its solubility profile, particularly in polar solvents.[2]

This guide will explore the factors governing the solubility of this compound, provide qualitative solubility information based on its chemical structure, and present a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents relevant to their work.

Physicochemical Properties and Predicted Solubility Profile

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is an organic molecule with a molecular weight of 169.64 g/mol .[2] Its structure, featuring a hydrophilic hydroxylamine hydrochloride group and a more lipophilic tert-butoxyethyl moiety, suggests a degree of solubility in both polar and some organic solvents.[2]

Structural Features Influencing Solubility:

  • Hydroxylamine Hydrochloride Group: The presence of the hydrochloride salt of a hydroxylamine functional group is the primary driver of aqueous solubility. Amine salts, in general, tend to be significantly more soluble in water than their corresponding free bases.[3] The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules.

  • tert-Butoxyethyl Group: The ether linkage and the bulky tert-butyl group contribute to the molecule's lipophilicity. This part of the structure will influence its solubility in less polar organic solvents. The branching of the alkyl group in amines can also affect solubility.[4]

Based on these features and the known solubility of similar compounds like hydroxylamine hydrochloride, which is highly soluble in water and soluble in lower alcohols, it is anticipated that O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride will exhibit good solubility in polar protic solvents.[5]

Qualitative Solubility Predictions:

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterHighThe hydrochloride salt will readily dissociate and interact with water molecules through ion-dipole interactions and hydrogen bonding.[3]
Methanol, EthanolHigh to ModerateThese lower alcohols can interact with both the ionic and the organic parts of the molecule.
Polar Aprotic
DMSO, DMFModerate to LowThese solvents can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents.
AcetonitrileLowGenerally, a weaker solvent for ionic compounds.
Nonpolar
Toluene, HexaneVery Low/InsolubleThe high polarity of the hydrochloride salt will prevent significant dissolution in nonpolar solvents.

Factors Affecting Solubility

The solubility of a compound is not an intrinsic property but is influenced by several external factors.[1][6] When determining the solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, it is crucial to control and consider the following:

  • Temperature: For most solid solutes, solubility increases with temperature.[6] However, this relationship must be determined empirically for each solute-solvent system.

  • pH: As a hydrochloride salt of a weak base, the solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in aqueous solutions will be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the corresponding free base, the less soluble free base will begin to precipitate.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent that can effectively solvate both the cation and the anion will exhibit the highest dissolving power.

  • Presence of Other Solutes: The presence of other salts or organic molecules in the solution can affect solubility through common ion effects or changes in solvent properties.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

Step-by-Step Experimental Protocol

This protocol outlines the shake-flask method for determining the equilibrium solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

Materials and Equipment:

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol, buffered solutions)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_mix Seal vials prep_solvent->prep_mix shake Agitate at constant temperature (e.g., 24-48h) prep_mix->shake settle Allow solids to settle shake->settle filter Withdraw aliquot and filter through 0.45µm filter settle->filter dilute Dilute sample filter->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Procedure:

  • Preparation: Accurately weigh an excess amount of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride into a vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System and Causality
  • Why excess solid? Using an excess of the compound ensures that the solution reaches saturation, which is the definition of equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent, and maintaining a constant temperature is essential for reproducible results.[6]

  • Why filtration? Any suspended solid particles in the sample will be dissolved upon dilution, leading to an overestimation of the solubility. Filtration removes these particles.

  • Why confirm equilibrium? Analyzing samples at multiple time points ensures that the dissolution process has indeed reached a plateau and the measured concentration represents the true equilibrium solubility.

Logical Relationships in Solubility

The interplay of various factors determines the final solubility of a compound. The following diagram illustrates these relationships.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions structure Chemical Structure (Polarity, H-bonding) solubility Solubility structure->solubility pka pKa pka->solubility polarity Polarity polarity->solubility ph pH (Aqueous) ph->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Caption: Factors influencing the solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

Conclusion

While specific, publicly available quantitative solubility data for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is limited, a thorough understanding of its chemical structure and the principles governing the solubility of amine salts allows for informed predictions and the design of robust experimental protocols. Its hydrochloride nature strongly suggests good solubility in polar protic solvents, a critical piece of information for its application in synthesis and development. The experimental framework provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in their specific solvent systems, ensuring data accuracy and reproducibility in their scientific endeavors.

References

  • Chemistry LibreTexts. (2022). Factors Affecting Solubility. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple recommendations to explain the underlying chemical principles that dictate handling and storage protocols. Adherence to these guidelines is paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility, synthetic yield, and the safety of laboratory personnel.

Physicochemical Properties and Structural Rationale

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized hydroxylamine derivative whose utility in organic synthesis is intrinsically linked to its molecular structure.[1] The compound is supplied as a hydrochloride salt, a deliberate choice to enhance its stability and simplify handling when compared to its more reactive free base form.[1]

The structure features two key motifs that dictate its behavior:

  • The Hydrochloride Salt: The protonation of the basic nitrogen atom to form a salt significantly increases the compound's melting point and improves its solubility in polar solvents.[1] Crucially, it stabilizes the molecule against spontaneous degradation, a common issue with free hydroxylamines.

  • The tert-Butoxy Group: This bulky functional group provides significant steric hindrance around the reactive hydroxylamine moiety.[1] This steric shield can moderate reactivity, prevent unwanted side reactions, and influence the regioselectivity of its synthetic applications.[1]

A summary of its core physicochemical properties is presented below.

PropertyValueSource
CAS Number 1260836-58-5[2]
Molecular Formula C₆H₁₆ClNO₂[2]
Molecular Weight 169.65 g/mol [2]
Form Solid
Primary Hazard Hygroscopic[1]

Chemical Stability and Degradation Profile

While the hydrochloride salt form confers a degree of stability, the compound is not inert. Its primary vulnerability is hydrolysis, driven by its hygroscopic nature.[1] Understanding the mechanism and consequences of this degradation is essential for maintaining a pure, reactive supply of the material.

Key Instability Factors
  • Moisture (Hydrolysis): This is the most significant threat to the compound's integrity. The hydrochloride salt readily absorbs atmospheric moisture. This initiates a hydrolytic degradation process, releasing hydrochloric acid (HCl) gas and reverting the compound to its less stable free base form.[1] This process is autocatalytic, as the presence of water and acid can accelerate further degradation.

  • Incompatible Materials: Contact with certain classes of chemicals can lead to rapid decomposition or hazardous reactions. These should be strictly avoided in storage and during reactions. Key incompatibilities include:

    • Strong Oxidizing Agents[3][4]

    • Acids and Acid Anhydrides[3]

    • Acid Chlorides[3]

Potential Degradation Pathway: Hydrolysis

The diagram below illustrates the principal degradation pathway initiated by exposure to moisture. The key takeaway is that water compromises the stabilizing salt, leading to chemical and physical instability.

Hydrolytic Degradation Pathway cluster_0 Initial State (Stable) cluster_1 Degradation Process cluster_2 Degradation Products (Unstable/Reactive) Compound_HCl O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl (Solid, Stable) Degradation Hydrolysis Compound_HCl->Degradation Exposure H2O Atmospheric Moisture (H₂O) H2O->Degradation Free_Base Free Base (Less Stable) Degradation->Free_Base HCl_gas HCl Gas (Corrosive) Degradation->HCl_gas

Caption: Hydrolysis of the hydrochloride salt upon exposure to moisture.

Recommended Storage Protocols

The primary objective of the storage protocol is to rigorously exclude moisture. The following conditions are based on synthesis of information from safety data sheets and best practices for hygroscopic reagents.

ParameterRecommendationRationale
Temperature 2–8°C [1][2]Reduces ambient moisture and slows the rate of any potential degradation.
Atmosphere Inert Gas (Argon or Nitrogen) [1]Displaces moist air from the container headspace, providing the most robust protection against hydrolysis.
Container Tightly sealed, non-metallic container, placed within a desiccator containing an active desiccant (e.g., Drierite, silica gel).[1]Provides a primary barrier against moisture ingress and a secondary-level defense via the desiccator.
Light Store in a dark place.While not explicitly cited as light-sensitive, this is a general best practice for complex organic reagents.
Advanced Mitigation Strategies for Long-Term Storage

For researchers requiring maximal stability over extended periods, the following advanced techniques should be considered:

  • Aliquotting: Upon receipt, aliquot the bulk container into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the entire stock to ambient conditions.

  • In-Vial Desiccants: For critical applications, add a small amount (1-2% w/w) of molecular sieves to the storage vial to scavenge any incidental moisture.[1]

  • Solution Storage: If storing in solution, use only anhydrous solvents. For aqueous-based buffers, stability may be enhanced by adjusting the pH to a mildly acidic range (pH 4-5) to favor the protonated, more stable hydrochloride form.[1]

Handling Procedures to Maintain Integrity

Proper handling is as crucial as proper storage. Every exposure to the laboratory environment is an opportunity for degradation.

start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate container to room temperature in a desiccator start->equilibrate env_check Is an inert atmosphere (glovebox/glovebag) available? equilibrate->env_check inert_ops Transfer container into inert environment. Open and weigh reagent. env_check->inert_ops  Yes non_inert_ops Work quickly in a fume hood. Minimize open time. Purge headspace with N₂/Ar before sealing. env_check->non_inert_ops  No dissolve Prepare solution using pre-dried, anhydrous solvents. inert_ops->dissolve seal_store Tightly seal container. Purge with inert gas. Return to 2-8°C storage. inert_ops->seal_store non_inert_ops->dissolve non_inert_ops->seal_store end End: Use Solution dissolve->end

Caption: Recommended workflow for handling solid O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl.

Step-by-Step Handling Protocol
  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: If available, perform all weighing and transfers inside a glovebox or glovebag under a positive pressure of inert gas. If not, work efficiently in a fume hood, minimizing the time the container is open.

  • Solution Preparation: Use only high-purity, anhydrous solvents to prepare solutions.[1]

  • Resealing: Before resealing the container, flush the headspace with a stream of dry nitrogen or argon. Ensure the cap is tightly secured.

  • Return to Storage: Promptly return the container to the recommended 2–8°C storage conditions.

Experimental Protocols for Stability and Purity Assessment

As a self-validating system, laboratories should have protocols to periodically assess the purity of stored reagents, especially if a batch has been stored for an extended period or is suspected of being compromised.

Protocol 1: Purity Verification of Stored Material via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a precise method to quantify the purity of a substance and detect the presence of degradation products. A shift in the retention time or the appearance of new peaks relative to a reference standard is a definitive indicator of degradation.

Methodology:

  • Standard Preparation: Prepare a "fresh" standard solution (e.g., 1 mg/mL) from a newly opened vial or a trusted lot of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in an appropriate anhydrous solvent (e.g., Acetonitrile).

  • Sample Preparation: Prepare a sample solution of the stored material at the exact same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to establish the retention time and peak area for the pure compound.

    • Inject the sample solution.

    • Evaluation: Compare the chromatograms. The purity of the stored sample can be calculated as (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100%. The presence of significant new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Causality: A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is invaluable for understanding liabilities before initiating long-term development programs.

Methodology:

  • Sample Preparation: Weigh three separate samples of the compound into vials.

  • Stress Conditions:

    • Vial 1 (Control): Store under recommended conditions (2-8°C, inert atmosphere).

    • Vial 2 (Hydrolytic Stress): Add a small amount of water (e.g., 10% w/w) and store at 40°C for 1 week.

    • Vial 3 (Oxidative Stress): Prepare a dilute solution in acetonitrile and add a small amount of 3% hydrogen peroxide. Let stand at room temperature for 24 hours.

  • Analysis: Analyze all three samples using a stability-indicating method, preferably Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the parent compound and any new peaks corresponding to degradation products.

Conclusion

The chemical integrity of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is fundamentally dependent on the strict exclusion of moisture. Its hygroscopic nature is its primary liability, leading to hydrolytic degradation. By implementing a multi-layered storage strategy—combining low temperature, inert atmosphere, and desiccation—and adhering to meticulous handling protocols, researchers can ensure the long-term stability and reliability of this valuable synthetic reagent. Periodic purity assessments provide a final, essential layer of quality control, guaranteeing the validity of experimental outcomes.

References

  • Capot Chemical, MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine,
  • TCI Chemicals, SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine Hydrochloride,
  • PubChem, O-(2-tert-butoxyethyl)hydroxylamine,
  • Benchchem, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride,
  • Sigma-Aldrich, SAFETY D
  • Fisher Scientific, SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride,
  • Lead Sciences, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride,

Sources

Foundational

A Senior Scientist's Guide to the Mechanism and Application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Chemoselective Ligations

Executive Summary: The precise, covalent linkage of molecular entities forms the bedrock of modern drug development, diagnostics, and materials science. Among the elite class of chemoselective reactions, oxime ligation—t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The precise, covalent linkage of molecular entities forms the bedrock of modern drug development, diagnostics, and materials science. Among the elite class of chemoselective reactions, oxime ligation—the reaction between an aminooxy group and a carbonyl—stands out for its high specificity, stability, and biocompatibility. This technical guide provides an in-depth exploration of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, a specialized aminooxy reagent. We will dissect its molecular architecture, elucidate its core mechanism of action, detail the kinetics and catalysis that govern its efficiency, and provide field-proven protocols for its application, particularly in the bioconjugation of complex biologics like antibody-drug conjugates (ADCs).

The Strategic Advantage of Aminooxy Chemistry

In the complex milieu of biological systems, the ability to form a specific covalent bond without interfering with native functional groups is paramount. This is the domain of "click chemistry" and bioorthogonal reactions, where reactions are designed to be highly efficient and selective under mild, aqueous conditions.[1] The formation of an oxime bond from the condensation of an aminooxy compound (also known as an alkoxyamine) with an aldehyde or ketone is a premier example of such a reaction.[2][3][4]

The resulting oxime linkage is valued for its exceptional stability compared to other carbonyl condensation products like imines and hydrazones, particularly its resistance to hydrolysis across a wide physiological pH range.[5][6] This robustness makes it an ideal covalent tether for constructing complex bioconjugates, from polymer-drug conjugates to site-specifically modified proteins.[2][5]

Molecular Profile: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

The efficacy of this reagent is derived directly from its unique molecular structure. Each component is deliberately placed to influence reactivity, stability, and handling.

  • The Aminooxy Moiety (-ONH₂): This is the reactive warhead of the molecule. The oxygen atom's electron-withdrawing effect enhances the nucleophilicity of the nitrogen atom, making it highly reactive towards the electrophilic carbon of a carbonyl group.[2][7]

  • The Ethoxy Linker (-O-CH₂-CH₂-): This flexible spacer provides distance and can improve the aqueous solubility of the reagent and its conjugates, a critical factor in bioconjugation protocols.[5]

  • The tert-Butoxy Group (-O-C(CH₃)₃): This bulky group provides significant steric hindrance.[7] This can modulate the reagent's reactivity and, in some contexts, offer a degree of protection to the core hydroxylamine functionality.[7]

  • The Hydrochloride Salt (·HCl): The free base form of hydroxylamines can be less stable. The hydrochloride salt enhances stability, improves shelf-life, and increases solubility in polar solvents, making it a more reliable and easier-to-handle laboratory reagent.[7]

Key Physicochemical Properties
PropertyValueReference
CAS Number 1260836-58-5[8][9][10][11]
Molecular Formula C₆H₁₅NO₂·HCl[8][12]
Molecular Weight 169.65 g/mol [9][10]
Physical Form Solid[11]
Storage Inert atmosphere, 2-8°C[7][9][10]

The Core Mechanism of Action: Oxime Formation

The fundamental mechanism is a nucleophilic addition-elimination reaction. The process is highly efficient and proceeds cleanly to the desired product.

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a transient, tetrahedral carbinolamine intermediate.[7]

  • Dehydration: This tetrahedral intermediate is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N oxime bond.

This two-step process is illustrated below.

Caption: The uncatalyzed mechanism of oxime ligation.

Kinetics and Catalysis: Accelerating Conjugation

While the oxime ligation is robust, its rate is highly dependent on pH. The reaction is fastest under mildly acidic conditions (pH 4-5).[13] This is a mechanistic trade-off:

  • At low pH , the carbonyl oxygen is protonated, making the carbon more electrophilic and susceptible to attack. However, the aminooxy nucleophile also becomes protonated (-ONH₃⁺), rendering it non-nucleophilic.

  • At high pH , the aminooxy group is deprotonated and highly nucleophilic, but the carbonyl is less electrophilic.

For many sensitive biological applications, working at pH 4-5 is not feasible as it can lead to protein denaturation. This challenge is overcome through the use of nucleophilic catalysts, most commonly aniline and its derivatives.[2][3][5][13]

The catalyst accelerates the reaction at or near neutral pH by forming a highly reactive protonated iminium (Schiff base) intermediate with the carbonyl. This intermediate is significantly more electrophilic than the starting carbonyl, and it is rapidly attacked by the aminooxy reagent to proceed to the final oxime product.

Catalyzed Oxime Ligation carbonyl Carbonyl (Aldehyde/Ketone) R-C(=O)-R' iminium Protonated Iminium Intermediate [R-C(=N⁺H-Ar)-R'] carbonyl->iminium + Catalyst, +H⁺ -H₂O catalyst Aniline Catalyst Ar-NH₂ catalyst->iminium oxime Stable Oxime Product R-C(=N-O-R'')-R' iminium->oxime + Aminooxy Reagent -Catalyst, -H⁺ hydroxylamine Aminooxy Reagent H₂N-O-R'' hydroxylamine->oxime

Caption: Aniline-catalyzed pathway for oxime ligation at neutral pH.

Recent studies have shown that substituted anilines, such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), can be even more efficient catalysts.[13][14] In one model system, pPDA at pH 7 resulted in a rate of protein PEGylation that was 120-fold faster than the uncatalyzed reaction and 19-fold faster than the equivalent aniline-catalyzed reaction.[13]

Field-Proven Applications in Drug Development

The primary application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and similar reagents is in bioconjugation.[8][15]

  • Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[16] Oxime ligation is a key technology for attaching the drug-linker complex to the antibody. This can be achieved by genetically encoding a non-canonical amino acid with a ketone group (like p-acetylphenylalanine) into the antibody, which then serves as a specific handle for conjugation with an aminooxy-functionalized payload.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile. Aminooxy reagents allow for site-specific PEGylation if a carbonyl group is present or can be introduced on the protein surface.[13]

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin tags, or PET tracers to proteins, peptides, or carbohydrates for diagnostic and research applications is readily achieved using oxime ligation.[2][17] The stability of the linkage ensures the tag remains attached during complex biological experiments.

Experimental Design & Self-Validating Protocols

A robust experimental design is critical for successful bioconjugation. The following protocols are designed to be self-validating by incorporating in-process controls and definitive analytical characterization.

Protocol 1: General Procedure for Conjugation to a Carbonyl-Containing Protein

This protocol describes the conjugation of an aminooxy reagent to a protein where an aldehyde or ketone group has been introduced (e.g., via periodate oxidation of glycans or incorporation of a ketone-bearing amino acid).

Methodology:

  • Protein Preparation:

    • Dialyze the carbonyl-containing protein into a reaction buffer. Causality: The choice of buffer is critical. For catalyzed reactions at neutral pH, use a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). For uncatalyzed reactions, an acetate buffer (e.g., 100 mM sodium acetate, pH 4.5) is optimal. The buffer exchange removes interfering substances like primary amines (e.g., Tris buffer).

  • Reagent Preparation:

    • Prepare a stock solution of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (e.g., 100 mM) in the same reaction buffer or an organic co-solvent like DMSO if solubility is a concern.

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM aniline or p-phenylenediamine) in the reaction buffer. Causality: Aniline and its derivatives are susceptible to oxidation, so fresh preparation is key to ensuring maximal catalytic activity.

  • Conjugation Reaction:

    • In a reaction vessel, add the protein to a final concentration of 1-5 mg/mL.

    • Add the aminooxy reagent to the protein solution to achieve a 20- to 100-fold molar excess. Causality: A molar excess drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.

    • If at neutral pH, add the catalyst to a final concentration of 2-10 mM.[13]

    • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at various time points and analyzing via RP-HPLC or LC-MS.

    • Once the reaction is complete, it can be quenched by adding an excess of a simple carbonyl compound (e.g., acetone) to consume any remaining aminooxy reagent, or by proceeding directly to purification.

  • Purification:

    • Remove excess reagent and catalyst from the conjugated protein using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the protein into a final formulation buffer (e.g., PBS).

Protocol 2: Analytical Workflow for Conjugate Characterization

This workflow validates the success of the conjugation reaction.

Analytical Workflow start Purified Conjugate Sample hplc Reverse-Phase HPLC (RP-HPLC) Analysis start->hplc Inject lcms LC-MS (Mass Spectrometry) Analysis start->lcms Inject hplc_result Observation: - Peak shift to higher retention time - Indicates increased hydrophobicity hplc->hplc_result end Conjugation Confirmed hplc_result->end lcms_result Observation: - Deconvoluted mass increase - Corresponds to mass of attached reagent lcms->lcms_result lcms_result->end

Caption: Self-validating workflow for bioconjugate characterization.

Methodology:

  • RP-HPLC Analysis:

    • Inject the unconjugated protein (control) and the purified conjugate onto a C4 or C8 reverse-phase column.

    • Expected Outcome: The conjugated protein will typically exhibit a longer retention time than the unconjugated protein due to the increased hydrophobicity from the attached linker-payload. The homogeneity of the product can be assessed by the peak shape.

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Expected Outcome: Deconvolution of the resulting mass spectrum for the conjugated protein will show a mass increase that corresponds precisely to the molecular weight of the attached O-(2-tert-Butoxy-ethyl) group (or the entire payload it carries). This provides definitive confirmation of covalent modification.

Conclusion and Future Outlook

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a highly versatile and reliable reagent for the chemoselective formation of stable oxime bonds. Its mechanism of action, centered on the nucleophilic reactivity of the aminooxy group with carbonyls, is well-understood and can be finely controlled through pH and catalysis. This control, combined with the stability of the resulting conjugate, has made it an indispensable tool in the development of advanced biotherapeutics like ADCs, as well as in broader chemical biology research. As the demand for more complex, multi-functional, and precisely assembled biomolecular constructs grows, the strategic application of robust and selective chemistries like oxime ligation will continue to be of critical importance.

References

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). ACS Publications. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (n.d.). NIH-PMC. [Link]

  • O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2. (n.d.). PubChem. [Link]

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. (n.d.). ResearchGate. [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2021). ACS Publications. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (n.d.). ACS Publications. [Link]

  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. (n.d.). NIH. [Link]

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. (n.d.). Lead Sciences. [Link]

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS. (n.d.). Chemie Brunschwig. [Link]

  • Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. (2014). ACS Publications. [Link]

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. (2018). Organic Syntheses. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). RSC Publishing. [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). ACS Publications. [Link]

  • ADC Conjugation Technologies. (2024). AxisPharm. [Link]

  • Recent Advances in ADCs. (n.d.). NJ Bio, Inc. [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (n.d.). NIH-PMC. [Link]

  • O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. (n.d.). Organic Chemistry Portal. [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... (n.d.). ResearchGate. [Link]

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Exploratory

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" as a protected hydroxylamine

An In-Depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride: A Bifunctional Reagent for Advanced Bioconjugation Abstract The field of bioconjugation, particularly in the development of sophisticate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride: A Bifunctional Reagent for Advanced Bioconjugation

Abstract

The field of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), demands reagents that offer precision, stability, and strategic flexibility. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has emerged as a key building block, providing a robust aminooxy functional group for highly selective oxime ligation while simultaneously carrying a masked hydroxyl functionality. This guide provides a comprehensive technical overview of this reagent, detailing its physicochemical properties, the chemical principles of its dual functionality, and its strategic application in multi-step conjugation workflows. We will explore detailed experimental protocols, the causality behind procedural choices, and a comparative analysis of its place within the broader landscape of bioconjugation chemistries, offering researchers and drug development professionals a definitive resource for its effective implementation.

Introduction: The Need for Controlled and Sequential Bioconjugation

Hydroxylamines are pivotal reagents in chemical biology, primarily for their ability to react with aldehydes and ketones to form stable oxime linkages.[1][2] This reaction, often termed "oxime ligation," is a cornerstone of bioorthogonal chemistry due to its high specificity, favorable kinetics, and stability under physiological conditions.[3] However, the successful construction of complex biomolecules, such as ADCs, often requires more than a single conjugation step. It may demand the sequential attachment of different moieties—a targeting domain, a payload, and perhaps a solubility modifier or imaging agent. This necessitates the use of heterobifunctional linkers, where one reactive group can be addressed while another remains "silent" or protected, to be activated in a subsequent, orthogonal step.

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is an elegant solution to this challenge. It is not a "protected hydroxylamine" in the sense that its nitrogen atom is blocked; rather, it is a bifunctional linker precursor where the highly reactive aminooxy group is available for immediate oxime ligation, while a terminal hydroxyl group is masked as an acid-labile tert-butyl ether.[4] This design allows for a primary conjugation event via the aminooxy group, followed by a chemically distinct deprotection step to reveal a new reactive handle for further modification. This guide will dissect the unique advantages this reagent brings to the design of next-generation bioconjugates.

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. O-(2-tert-Butoxy-ethyl)-hydroxylamine is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[4]

PropertyValueSource
Chemical Name O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochlorideN/A
Synonyms O-[2-(1,1-dimethylethoxy)ethyl]-hydroxylamine HCl[5]
CAS Number 1260836-58-5 (for hydrochloride); 1023742-13-3 (for free base)[4][5]
Molecular Formula C₆H₁₆ClNO₂[5]
Molecular Weight 169.65 g/mol [4]
Appearance White to off-white solid
Stability & Storage Stable under recommended storage conditions. Store in a cool, dry place under an inert atmosphere. The material is hygroscopic.[6]
Incompatibilities Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6]
Solubility Soluble in polar solvents like water and alcohols.[4]

Safety Note: While not classified as acutely hazardous, standard laboratory precautions should be observed. Handle with gloves and eye protection, and avoid inhalation of dust.[6]

The Chemistry of a Dual-Functionality Reagent

The utility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is rooted in its two distinct chemical features: the reactive aminooxy terminus and the acid-labile tert-butyl ether.

The Aminooxy Group: The Key to Oxime Ligation

The terminal -ONH₂ group, known as an aminooxy or alkoxyamine group, is a highly potent nucleophile that reacts specifically with carbonyl groups (aldehydes and ketones).

  • Causality of Reactivity: The presence of the adjacent oxygen atom enhances the nucleophilicity of the nitrogen (the "alpha effect"), allowing the reaction to proceed efficiently at physiological pH (typically pH 4-7) without the need for harsh catalysts.

  • Mechanism: The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O oxime bond.[7]

The tert-Butyl Ether: An Acid-Labile Mask

The other end of the molecule features a tert-butyl ether, a widely used protecting group for hydroxyls in organic synthesis.[8]

  • Principle of Protection: The bulky tert-butyl group provides steric hindrance and is electronically stable to a wide range of chemical conditions, including basic, reductive, and oxidative environments. This makes it an orthogonal protecting group to many other common functionalities.

  • Deprotection Mechanism: The C-O bond of the ether is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[9][10] The mechanism proceeds via protonation of the ether oxygen, followed by the loss of the highly stable tert-butyl cation, which is typically scavenged to prevent side reactions.[10]

Caption: Acid-catalyzed deprotection of the tert-butyl ether.

This acid-labile nature is crucial for its utility, as the deprotection conditions are typically orthogonal to the physiological conditions under which the initial bioconjugation is performed and to the stability of the resulting oxime bond.

Application Workflow: Sequential Conjugation Strategy

The true power of this reagent is realized in a multi-step workflow that leverages its dual functionality. This allows for the controlled assembly of a complex bioconjugate.

Sequential_Conjugation_Workflow Sequential Conjugation Workflow biomolecule Biomolecule (e.g., Antibody) + Engineered Aldehyde/Ketone step1 Step 1: Oxime Ligation (pH 4-7, Aqueous Buffer) biomolecule->step1 reagent O-(2-tert-Butoxy-ethyl)-hydroxylamine H₂N-O-(CH₂)₂-O-tBu reagent->step1 conjugate1 Intermediate Conjugate Biomolecule-Linker-(O-tBu) step1->conjugate1 step2 Step 2: Deprotection (e.g., TFA) conjugate1->step2 conjugate2 Activated Conjugate Biomolecule-Linker-OH step2->conjugate2 step3 Step 3: Second Conjugation conjugate2->step3 payload Second Moiety (e.g., Payload) + Activated Functional Group payload->step3 final_conjugate {Final Bioconjugate | Biomolecule-Linker-Payload} step3->final_conjugate

Caption: Workflow for sequential bioconjugation.

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a model reaction between an aldehyde-containing biomolecule and the title reagent.

Expertise & Causality: The reaction is performed in a slightly acidic buffer (pH ~5.5-6.5). This pH is a critical compromise: it must be low enough to catalyze the dehydration step of oxime formation but not so low as to damage acid-sensitive biomolecules or cause premature cleavage of the tert-butyl ether. Aniline is often added as a nucleophilic catalyst to accelerate the reaction at near-neutral pH.

Methodology:

  • Preparation: Dissolve the aldehyde-functionalized biomolecule (e.g., antibody) in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 6.5).

  • Reagent Addition: Prepare a stock solution of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the same buffer. Add a 10- to 50-fold molar excess of the hydroxylamine reagent to the biomolecule solution.

  • Catalysis (Optional but Recommended): Add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Upon completion, remove the excess small-molecule reagents by a suitable method, such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: The resulting intermediate conjugate should be characterized by mass spectrometry to confirm successful ligation and by UV-Vis spectroscopy to determine protein concentration.

Protocol 2: Deprotection and Secondary Conjugation

This protocol outlines the unmasking of the hydroxyl group and subsequent reaction.

Trustworthiness & Self-Validation: A key control for this step is to analyze the conjugate by mass spectrometry both before and after the acid treatment. A successful deprotection will result in a specific mass shift corresponding to the loss of the tert-butyl group (56.1 Da).

Methodology:

  • Lyophilization: Lyophilize the purified intermediate conjugate from Protocol 1 to remove water.

  • Deprotection: Reconstitute the dried conjugate in a deprotection cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[11] Incubate on ice for 30-60 minutes.

    • Causality: TIS is a scavenger used to quench the reactive tert-butyl cations generated during cleavage, preventing potential side reactions with sensitive amino acid residues like tryptophan or methionine.[10]

  • TFA Removal: Remove the TFA by precipitation with cold diethyl ether or by dilution and immediate purification.

  • Purification: Immediately purify the activated, hydroxyl-bearing conjugate using SEC or TFF, exchanging it into the buffer required for the next step.

  • Secondary Conjugation: The newly exposed hydroxyl group can be functionalized using various chemistries (e.g., reaction with an N-hydroxysuccinimide ester or an isocyanate on the payload) to attach the second molecule of interest. Reaction conditions will be dictated by the specific chemistry chosen.

  • Final Purification & Characterization: Purify the final bioconjugate and characterize it thoroughly to confirm its identity, purity, and integrity.

Synthesis Pathway

While typically purchased, understanding the synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine provides insight into its structure and potential impurities. A common route involves the O-alkylation of a protected hydroxylamine followed by deprotection.[12]

Caption: A representative synthetic route.

Comparative Landscape

To fully appreciate the role of this reagent, it is useful to compare it with other linker technologies used in ADC development.[13]

Linker/StrategyRelease MechanismKey Features & Causality
O-(2-tert-Butoxy-ethyl)-hydroxylamine Oxime formation (stable), followed by acid cleavage to reveal -OH.Sequential conjugation capability. The stability of the initial oxime bond allows for robust handling before the orthogonal acid deprotection enables a second step.[13]
Maleimide-Thiol Michael addition to cysteine residues.Most common cysteine-based method. High reactivity but can be susceptible to retro-Michael reactions, leading to premature drug release. Stability can be improved with modified maleimides.[]
Valine-Citrulline (VC) Peptide Linker Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).Tumor-selective release. Relies on the higher concentration of specific proteases inside cancer cells after ADC internalization.[15] The release is intracellular.
Hydrazone Linker Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomes.pH-sensitive release. The rate of cleavage is dependent on the acidic environment of the lysosome, providing an intracellular release mechanism.
Non-cleavable Linkers Proteolytic degradation of the entire antibody backbone.Highest plasma stability. The payload is only released after the antibody is fully degraded in the lysosome, minimizing off-target toxicity from circulating free drug.[13]

Conclusion and Future Outlook

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is more than a simple linker; it is a strategic tool for the rational design of complex bioconjugates. Its unique combination of a bioorthogonal aminooxy group and a masked, acid-labile hydroxyl function provides a clear and robust pathway for sequential conjugation. This enables the construction of ADCs and other biologics with precisely controlled architectures, potentially incorporating multiple payloads, imaging agents, or other functionalities at a single site. As the demand for more sophisticated and multifunctional protein therapeutics grows, the logical, step-wise control offered by reagents like this will become increasingly indispensable for the next generation of targeted therapies.

References

  • The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. ResearchGate. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

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  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at: [Link]

  • O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2. PubChem. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Available at: [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC - NIH. Available at: [Link]

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  • tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Available at: [Link]

  • An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

  • Oxime Formation. Scribd. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

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  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

  • Protecting Groups. University of Illinois. Available at: [Link]

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Foundational

A-Z Spectroscopic Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, a versatile reagent in organic synthesis and drug development.[1] Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, a versatile reagent in organic synthesis and drug development.[1] Designed for researchers, chemists, and quality control professionals, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound.

Molecular Identity and Physicochemical Properties

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is an O-substituted hydroxylamine derivative. The presence of the tert-butoxyethyl group provides steric bulk and modulates the nucleophilicity of the hydroxylamine moiety, while the hydrochloride salt form enhances stability and improves handling properties compared to the free base.[1]

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 1260836-58-5 [2][3]
Molecular Formula C₆H₁₆ClNO₂ [2][3]
Molecular Weight 169.65 g/mol [2][3]
IUPAC Name O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride [4]

| SMILES | CC(C)(C)OCCON.Cl |[2] |

Caption: Molecular structure of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

The choice of solvent is critical for analyzing hydroxylamine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over deuterium oxide (D₂O) for ¹H NMR. In DMSO-d₆, the acidic protons on the ammonium group (-ONH₃⁺) are observable, typically as a broad singlet. In D₂O, these protons would rapidly exchange with deuterium, causing the signal to disappear, which is itself a useful confirmation of an exchangeable proton.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum provides a distinct fingerprint of the molecule's structure through chemical shift, integration, and signal multiplicity.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.8 - 11.2 Broad Singlet 3H -O-NH₃⁺ The protons on the positively charged nitrogen are highly deshielded and appear far downfield. The signal is broad due to quadrupolar relaxation and exchange.
~4.15 Triplet 2H -CH₂-ONH₃⁺ This methylene group is adjacent to the highly electronegative -ONH₃⁺ group, resulting in a significant downfield shift.
~3.60 Triplet 2H -O-CH₂- This methylene group is adjacent to the ether oxygen, shifting it downfield from a typical alkane signal.[5]

| ~1.15 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp peak. Its upfield position is characteristic of aliphatic protons. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the ¹H NMR by identifying each unique carbon environment in the molecule.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~74.5 -CH₂-ONH₃⁺ The carbon atom bonded to the electron-withdrawing aminooxy group is significantly deshielded.
~72.0 -C (CH₃)₃ The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom.
~65.0 -O-CH₂- The carbon of the methylene group adjacent to the ether oxygen appears in the typical range for aliphatic ethers.

| ~27.0 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are in a standard aliphatic environment. |

Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 10-15 mg of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the ammonium and ether functionalities.

Table 4: Predicted Major IR Peaks

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3200 - 2600 N-H Stretch -NH₃⁺ (Ammonium salt) Very broad, strong, and complex absorption, typical for amine salts.[6]
2975 - 2850 C-H Stretch Aliphatic (tert-butyl & methylene) Strong, sharp peaks.
1600 - 1500 N-H Bend -NH₃⁺ (Ammonium salt) Medium to strong, broad absorption.

| ~1100 | C-O Stretch | Ether (-C-O-C-) | Strong, characteristic absorption.[5] |

Standard Protocol for ATR-FTIR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for pre-ionized salts.

Predicted Mass Spectrum (ESI+)

In positive ion mode, the molecule will be detected as its corresponding cation by loss of the chloride counter-ion.

  • Expected Molecular Ion: The free base, O-(2-tert-Butoxy-ethyl)-hydroxylamine, has a monoisotopic mass of 133.11 Da.[4] In ESI+, this would be observed as the [M+H]⁺ ion.

    • [M+H]⁺ = 134.12 m/z

Predicted Fragmentation Pathway

The fragmentation of alkoxyamines is often directed by the positions of the heteroatoms. Alpha-cleavage (cleavage of a bond adjacent to a heteroatom) is a common pathway.[7]

G parent Parent Ion [C₆H₁₅NO₂ + H]⁺ m/z = 134.12 frag1 Loss of isobutylene (-C₄H₈) m/z = 78.05 parent->frag1 - C₄H₈ frag2 Loss of tert-butyl radical (-•C₄H₉) m/z = 77.04 parent->frag2 - •C₄H₉ frag3 α-cleavage m/z = 57.07 (•C₄H₉)⁺ parent->frag3 α-cleavage

Caption: Predicted ESI-MS fragmentation pathway for the parent ion.

Standard Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Directly infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

  • Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da). For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 134.1) in the first quadrupole and fragmenting it in the collision cell.

Overall Workflow and Conclusion

The structural confirmation of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a systematic process where each analytical technique provides a crucial piece of the puzzle.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR (¹H & ¹³C) NMR_Analysis Correlate shifts & multiplicities to structure NMR->NMR_Analysis IR FTIR IR_Analysis Identify functional groups (N-H, C-O, C-H) IR->IR_Analysis MS ESI-MS MS_Analysis Confirm molecular weight & fragmentation MS->MS_Analysis Conclusion Structural Confirmation & Purity Assessment NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion Sample Sample of O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Sample->NMR Sample->IR Sample->MS

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Oxime Formation using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Introduction: The Strategic Advantage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Modern Synthesis In the landscape of contemporary chemical synthesis and bioconjugation, the formation of a stable oxime lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Modern Synthesis

In the landscape of contemporary chemical synthesis and bioconjugation, the formation of a stable oxime linkage between a carbonyl compound and a hydroxylamine derivative is a cornerstone reaction. This bioorthogonal ligation has found extensive application in drug discovery, protein modification, and materials science due to its reliability and the stability of the resulting C=N-O bond. Within the diverse family of hydroxylamine reagents, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has emerged as a reagent of significant interest.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in oxime formation. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and explore its diverse applications, all while emphasizing the causal logic behind the experimental choices that ensure robust and verifiable outcomes. The unique structural features of this reagent, namely the O-alkylation and the presence of a tert-butoxy-ethyl group, offer distinct advantages in terms of stability, solubility, and handling, making it a valuable tool in the synthetic chemist's arsenal.[1]

The Chemistry of Oxime Formation: A Mechanistic Overview

The reaction between a carbonyl compound (an aldehyde or a ketone) and O-(2-tert-Butoxy-ethyl)-hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The overall transformation is a condensation reaction where a molecule of water is eliminated.[2]

The reaction is typically most efficient under mildly acidic conditions (pH 4-6). This is because the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxylamine. However, a pH that is too low will protonate the hydroxylamine, rendering it non-nucleophilic.

The reaction can be broken down into two main stages:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen, which allows for the elimination of a water molecule to form the stable oxime product.

Figure 1: Mechanism of Oxime Formation

The presence of the 2-tert-butoxy-ethyl group on the oxygen atom of the hydroxylamine offers several advantages:

  • Enhanced Stability: The bulky tert-butyl group provides steric hindrance that can protect the N-O bond from premature cleavage under certain conditions.[1]

  • Improved Solubility: The ether linkage and the alkyl chain can enhance the solubility of the reagent and the resulting oxime in a wider range of organic solvents.[1]

  • Reduced Volatility: Compared to smaller O-alkyl hydroxylamines, this reagent is less volatile, which can be advantageous for handling and reaction setup.

Experimental Protocols for Oxime Formation

The following protocols provide a general framework for the formation of oximes using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Optimization of reaction conditions may be necessary depending on the specific carbonyl substrate.

General Protocol for Oxime Formation with Aldehydes and Ketones

This protocol is suitable for a wide range of aldehydes and ketones in a standard laboratory setting.

Materials:

  • Aldehyde or ketone

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Anhydrous ethanol or methanol

  • Pyridine or sodium acetate

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol (e.g., 0.1-0.5 M concentration).

  • Addition of Hydroxylamine: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.1-1.5 eq) to the solution.

  • pH Adjustment: Add a weak base such as pyridine (2.0 eq) or sodium acetate (3.0 eq) to the reaction mixture to neutralize the hydrochloride and achieve a mildly acidic to neutral pH.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude oxime product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Bioconjugation in Aqueous Media

This protocol is adapted for the labeling of biomolecules, such as proteins containing an aldehyde or ketone handle, in an aqueous environment.

Materials:

  • Biomolecule (e.g., protein with an incorporated carbonyl group) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Aniline (as a catalyst, optional)

  • Desalting column or dialysis membrane

Procedure:

  • Preparation of Reagent Stock: Prepare a stock solution of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in an appropriate buffer (e.g., 10-100 mM).

  • Conjugation Reaction: To the solution of the biomolecule, add the O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stock solution to achieve a final concentration typically in the range of 1-10 mM (a 10-100 fold molar excess over the biomolecule).

  • Catalysis (Optional): For slower reacting ketones, aniline can be added as a catalyst to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1-24 hours. The progress of the conjugation can be monitored by techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the alkoxyamine.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

ParameterGeneral Organic SynthesisBioconjugation (Aqueous)Rationale
Solvent Ethanol, Methanol, THF, DMF[3]Aqueous buffers (e.g., PBS, HEPES)Solubilizes reactants and maintains biomolecule stability.
pH Mildly acidic to neutral (4-7)Near physiological pH (6.5-7.5)Balances carbonyl activation and hydroxylamine nucleophilicity.
Temperature Room Temperature to 60 °C4 °C to 37 °CTo ensure biomolecule stability and achieve a reasonable reaction rate.
Catalyst Often not required; weak base (e.g., pyridine) for HCl saltAniline or its derivatives (optional)[4]Accelerates the rate-limiting dehydration step.
Concentration 0.1 - 1.0 MµM to mM rangeDependent on the specific application and biomolecule concentration.
Reaction Time 1 - 24 hours1 - 24 hoursVaries based on substrate reactivity and concentration.

A Self-Validating System: Characterization of the Oxime Product

Confirmation of successful oxime formation is crucial. A combination of spectroscopic techniques provides a self-validating system to verify the structure and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion. The protons of the O-CH₂-CH₂-O-tBu group will give characteristic signals, typically with the O-CH₂ adjacent to the oxime nitrogen appearing as a triplet around 4.2 ppm, the next O-CH₂ as a triplet around 3.6 ppm, and the tert-butyl group as a singlet around 1.2 ppm.

    • ¹³C NMR: The carbonyl carbon signal (around 190-210 ppm) will be replaced by the oxime carbon signal (around 150-160 ppm). The carbons of the tert-butoxy-ethyl group will also be present at their characteristic chemical shifts.

  • Mass Spectrometry (MS): ESI-MS or GC-MS can be used to confirm the molecular weight of the oxime product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band (around 1680-1750 cm⁻¹) and the appearance of a C=N stretching band (around 1620-1680 cm⁻¹) are indicative of oxime formation.

Applications in Drug Discovery and Development

The robust and versatile nature of the oxime linkage formed using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has led to its adoption in various facets of drug discovery and development.

Figure 2: Applications Workflow
Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for weak binding to a biological target. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can be used to link fragments containing an aldehyde or ketone to other fragments or to a core scaffold, allowing for the rapid exploration of chemical space and the optimization of fragment hits into potent leads.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The stable oxime linkage is an attractive option for attaching the drug to the antibody. An aldehyde or ketone handle can be introduced into the antibody, either through genetic engineering to incorporate an unnatural amino acid or by modification of the antibody's carbohydrate domain. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can then be used to conjugate a drug payload containing a hydroxylamine moiety.

PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules often relies on robust ligation chemistries, and oxime formation provides a reliable method for linking the target-binding and ligase-binding moieties.

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a versatile and valuable reagent for the formation of stable oxime linkages in a variety of synthetic contexts. Its favorable properties, including enhanced stability and solubility, make it a superior choice for many applications, from traditional organic synthesis to complex bioconjugations in drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful chemical tool.

References

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine. Available at: [Link]

  • Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. EP0158159A1.
  • SpectraBase. 2-Butoxy(1'-methyl)ethyl 2-(2'-hydroxy-2'-methyl)ethoxy]-1-methylethyl ether. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Oxime ligation: a new tool for bioconjugation. Current organic chemistry, 12(18), 1566-1575.
  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... | Download Table. Available at: [Link]

  • Scribd. Oxime Synthesis | PDF. Available at: [Link]

  • ERA: Education & Research Archive. Bifunctional Reagents for Oxime Ligation. Available at: [Link]

  • Google Patents. Method for the preparation of N-ethylhydroxylamine hydrochloride. US5166436A.
  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]

  • Organic Syntheses Procedure. 14. Available at: [Link]

  • PubChem. 2-(Tert-butoxy)ethan-1-ol. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1034-1038.
  • ResearchGate. An efficient one pot synthesis of oxime by classical method. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • MDPI. A Review of Biologically Active Oxime Ethers. Available at: [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available at: [Link]

  • Google Patents. A new type of N-tert-butyl hydroxylamine salt. CN1309632A.
  • Organic Chemistry Portal. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available at: [Link]

Sources

Application

Protocol for Oxime Ligation using "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride"

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Oxime Ligation and the Role of O-(2-tert-Butoxy-ethyl)-hydroxylamine Oxime ligat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Oxime Ligation and the Role of O-(2-tert-Butoxy-ethyl)-hydroxylamine

Oxime ligation stands as a cornerstone of bioconjugation and synthetic chemistry, prized for its high chemoselectivity and the formation of a stable oxime bond under mild, aqueous conditions.[1] This reaction, proceeding between a hydroxylamine and an aldehyde or ketone, forges a robust C=N-O linkage, proving indispensable for the precise assembly of complex biomolecules, including antibody-drug conjugates, PEGylated proteins, and sophisticated molecular probes.[2]

The choice of the hydroxylamine reagent is paramount, directly influencing reaction kinetics, product stability, and solubility. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride emerges as a reagent of particular interest. The constituent "2-tert-Butoxy-ethyl" moiety confers a unique combination of steric bulk and hydrophilicity. The tert-butyl group can provide steric protection, potentially influencing regioselectivity in certain reactions, while the ethoxy linker can enhance solubility in a range of organic solvents.[3] This application note provides a detailed, field-proven protocol for the efficient execution of oxime ligation utilizing this versatile reagent.

Reaction Mechanism and Principle

The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the stable oxime product.[4] The reaction is typically most efficient under slightly acidic to neutral conditions, which facilitate both the protonation of the carbonyl oxygen, enhancing its electrophilicity, and the deprotonation of the hydroxylamine, increasing its nucleophilicity. The use of the hydrochloride salt of the hydroxylamine necessitates the addition of a mild base to liberate the free hydroxylamine for the reaction to proceed.

Materials and Reagents

ReagentGradeSupplierNotes
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride≥98%Commercially AvailableStore in a cool, dry place.
Aldehyde or Ketone Substrate≥98%Commercially AvailableEnsure purity and absence of acidic impurities.
Anhydrous Potassium Carbonate (K₂CO₃)Reagent GradeCommercially AvailableFinely powdered for optimal reactivity.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a freshly opened bottle or dried over molecular sieves.
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Deionized WaterFor work-up.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol: A Step-by-Step Guide

This protocol details a model reaction between O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and a generic aromatic aldehyde. The molar ratios and reaction times can be optimized for specific substrates.

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol, 1.0 eq) and O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.2 mmol, 1.2 eq).

  • Add anhydrous tetrahydrofuran (THF, 10 mL) to dissolve the reactants. Stir the mixture at room temperature until a clear solution is obtained.

  • To this solution, add finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq). The addition of the base is crucial to neutralize the HCl salt and generate the free hydroxylamine in situ.

2. Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

  • The reaction is generally complete within 1-2 hours.

3. Work-up and Extraction:

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Wash the filter cake with a small amount of THF (2 x 5 mL).

  • Combine the filtrates and transfer to a separatory funnel.

  • Add deionized water (20 mL) and ethyl acetate (20 mL).

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

4. Purification:

  • Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.[5][6] A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

  • Collect the fractions containing the pure oxime ether, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Analysis and Characterization

The successful synthesis of the O-(2-tert-Butoxy-ethyl) oxime ether can be confirmed by a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the oxime is confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the range of δ 7.5-8.5 ppm for aldoximes. The signals corresponding to the "2-tert-Butoxy-ethyl" group will also be present: a singlet for the tert-butyl protons around δ 1.2 ppm, and two triplets for the methylene protons (-O-CH₂-CH₂-O-) between δ 3.6 and 4.2 ppm.[5][7]

  • ¹³C NMR: The imine carbon (-C=N-) will appear in the range of δ 145-160 ppm. The carbons of the "2-tert-Butoxy-ethyl" group will also be observable.[5][7]

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product. It is important to note that under certain GC-MS conditions, oximes can undergo dehydration to the corresponding nitrile, which may lead to misinterpretation of the results.[8]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will show the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically 1680-1710 cm⁻¹) and the appearance of a C=N stretch for the oxime at approximately 1620-1650 cm⁻¹.[5]

Visualizing the Workflow

Diagram of the Oxime Ligation Workflow:

OximeLigationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants Aldehyde/Ketone + O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Solvent Anhydrous THF Reactants->Solvent Dissolve Base Anhydrous K₂CO₃ Solvent->Base Add Base Stir Stir at RT (1-2 hours) Base->Stir TLC Monitor by TLC Stir->TLC Filter Filter TLC->Filter Extract Aqueous Work-up & Extraction with EtOAc Filter->Extract Dry Dry & Concentrate Extract->Dry Chroma Silica Gel Column Chromatography Dry->Chroma Product Pure Oxime Ether Chroma->Product

Sources

Method

Application Note & Protocols: The Role of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride and its Analogs in Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document addresses the role of O-alkoxyamine derivatives, specifically focusing on the user-queried molecule O-(2-tert-Butoxy-ethyl)-hydroxyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the role of O-alkoxyamine derivatives, specifically focusing on the user-queried molecule O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride , within the context of modern peptide synthesis and modification. While this class of reagents is not utilized for direct, conventional peptide bond formation (coupling), they are pivotal in the realm of chemoselective ligation strategies. This guide clarifies this distinction, providing a detailed exploration of their true application in creating specialized peptide building blocks and participating in bioorthogonal conjugation reactions. Furthermore, to fulfill the underlying interest in peptide bond formation, this note includes a comprehensive reference section detailing the mechanisms and protocols for standard, widely-used peptide coupling reagents.

Introduction: Deconstructing the Role of O-Alkoxyamines in Peptide Synthesis

The synthesis of peptides, the backbone of numerous therapeutics and biological tools, relies on the precise and efficient formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of a carboxylic acid group to facilitate its reaction with an amine. A researcher's query regarding the use of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride for this purpose highlights a common point of confusion.

Contrary to the initial premise, this molecule and its structural relatives are not peptide coupling reagents . Their utility lies not in forming the peptide backbone itself, but in a more specialized and equally powerful set of techniques known as chemoselective ligation . The hydroxylamine moiety (-O-NH₂) does not act as a catalyst for amide bond formation but as a unique functional handle for creating alternative, stable linkages, most notably the oxime bond .

This application note will therefore serve a dual purpose:

  • To elucidate the correct, evidence-based application of O-alkoxyamines in advanced peptide chemistry, focusing on their use as building blocks for modified peptides.

  • To provide a robust, practical guide to the principles and methods of conventional peptide coupling for researchers who need to form standard amide bonds.

The True Calling: O-Alkoxyamines in Chemoselective Ligation

The primary value of hydroxylamine derivatives in peptide science is their ability to react selectively with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups found in biological systems, making it a cornerstone of bioconjugation.[1][2]

Key ligation strategies involving hydroxylamine derivatives include:

  • Oxime Ligation: The reaction between an aminooxy group and a ketone or aldehyde forms a stable oxime bond. This technique is widely used for peptide macrocyclization, labeling, and conjugating peptides to other molecules like proteins or surfaces.[1][3][4][5]

  • α-Ketoacid-Hydroxylamine (KAHA) Ligation: This powerful method enables the coupling of unprotected peptide segments, where one segment contains a C-terminal α-ketoacid and the other has an N-terminal hydroxylamine.[6][7][8] This is particularly useful for synthesizing large proteins that are challenging to produce via continuous solid-phase synthesis.

Mechanism: The Foundation of Oxime Ligation

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage. The reaction is typically catalyzed by aniline derivatives and is most efficient at a slightly acidic pH (around 4-5).[1][5]

Caption: General mechanism of oxime ligation.

Application Protocol: Synthesis of a Modified Glycine Building Block for Peptide Ubiquitination

To illustrate the practical use of an O-alkoxyamine analog, this section provides a protocol adapted from the literature for the synthesis of a specialized building block used in the chemical synthesis of ubiquitinated peptides.[9][10] While the original paper uses O-(2-(tritylthio)ethyl)hydroxylamine, the principles are directly applicable to derivatives like O-(2-tert-Butoxy-ethyl)-hydroxylamine. This building block, once created, can be incorporated into a peptide sequence using standard coupling methods (see Section 4).

The goal is to synthesize N-Boc-N-(2-(tert-Butoxy)ethoxy)glycine , a derivative ready for solid-phase peptide synthesis (SPPS).

Workflow Overview

The synthesis involves a three-step process starting from the hydroxylamine hydrochloride salt.

Synthesis Workflow Start O-(2-tert-Butoxy-ethyl)- hydroxylamine HCl Step1 Step 1: Boc Protection (Boc₂O, Base) Start->Step1 Intermediate1 Boc-NH-O-(CH₂)₂-OtBu Step1->Intermediate1 Step2 Step 2: Alkylation (Methyl Bromoacetate, NaH) Intermediate1->Step2 Intermediate2 Boc-N(CH₂CO₂Me)-O-(CH₂)₂-OtBu Step2->Intermediate2 Step3 Step 3: Saponification (LiOH or Me₃SnOH) Intermediate2->Step3 FinalProduct Final Product: N-Boc-N-(2-(tert-Butoxy)ethoxy)glycine Step3->FinalProduct

Caption: Workflow for synthesizing the modified glycine building block.

Materials and Reagents
ReagentAcronym/FormulaSupplier ExamplePurpose
O-(2-tert-Butoxy-ethyl)-hydroxylamine HClC₆H₁₅NO₂·HClCommercial VendorStarting Material
Di-tert-butyl dicarbonateBoc₂OSigma-AldrichN-protection of the hydroxylamine
Sodium BicarbonateNaHCO₃Fisher ScientificBase for Boc protection
DichloromethaneDCMVWRSolvent
Sodium Hydride, 60% dispersion in mineral oilNaHAcros OrganicsBase for alkylation
Tetrahydrofuran, anhydrousTHFCommercial VendorSolvent for alkylation
Methyl BromoacetateBrCH₂CO₂MeAlfa AesarAlkylating agent
Lithium HydroxideLiOHMilliporeSigmaSaponification reagent
MethanolMeOHCommercial VendorSolvent for saponification
Ethyl AcetateEtOAcCommercial VendorExtraction Solvent
Hydrochloric Acid, 1MHClCommercial VendorAcidification
Step-by-Step Protocol

Step 1: Boc Protection of the Hydroxylamine

  • Dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Bicarbonate (NaHCO₃, 3.0 eq) in portions to neutralize the hydrochloride and basify the solution.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform a liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: N-Alkylation with Methyl Bromoacetate

  • Caution: Handle Sodium Hydride (NaH) with extreme care in a fume hood under an inert atmosphere (N₂ or Ar).

  • Suspend NaH (1.2 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of the Boc-protected intermediate from Step 1 (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Methyl Bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Step 3: Saponification to the Final Carboxylic Acid

  • Dissolve the purified ester from Step 2 (1.0 eq) in a 3:1 mixture of THF and Methanol (MeOH).

  • Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0 eq).

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the final product into EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, N-Boc-N-(2-(tert-Butoxy)ethoxy)glycine , as a solid or oil.

Reference Guide: Standard Peptide Coupling Protocols

For researchers aiming to form standard peptide bonds, a coupling reagent is essential. The fundamental principle is the activation of the C-terminal carboxylic acid of an N-protected amino acid, converting the hydroxyl group into a better leaving group. This "activated" species is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[11]

Peptide Coupling Mechanism AA1 R¹-COOH (N-Protected Amino Acid) ActiveIntermediate R¹-CO-X (Activated Intermediate) AA1->ActiveIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActiveIntermediate PeptideBond R¹-CO-NH-R² (New Peptide Bond) ActiveIntermediate->PeptideBond Coupling AA2 H₂N-R² (N-terminal of Peptide) AA2->PeptideBond

Caption: The basic principle of peptide coupling via an activated intermediate.

Common Peptide Coupling Reagents

The choice of coupling reagent is critical for efficiency and to minimize side reactions, particularly racemization.[12] Modern reagents are typically phosphonium or aminium/uronium salts.

Reagent NameAcronymClassKey Characteristics & Use Cases
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumExcellent for routine and difficult couplings. Clean byproducts. Low racemization. Good for solution and solid-phase.[12]
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUAminiumVery common, efficient, and cost-effective for routine SPPS. Can cause guanidinylation of the N-terminus if used in excess.[12]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminiumMore reactive than HBTU due to the HOAt leaving group. Gold standard for sterically hindered couplings and cyclizations.
N,N'-DiisopropylcarbodiimideDICCarbodiimideOften used with an additive like HOBt or OxymaPure to form the active ester in situ and suppress racemization.[13]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUAminiumBased on the OxymaPure leaving group, which is a safer alternative to the potentially explosive HOBt/HOAt. High reactivity.[12]
General Protocol for a Standard SPPS Coupling Step (Manual)

This protocol assumes a peptide synthesis is being performed on a solid-phase resin (e.g., Rink Amide resin).

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group (typically with 20% piperidine in DMF), wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 eq relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA, 6-10 eq). Let this "pre-activate" for 1-2 minutes. Note: The exact equivalents can vary based on the difficulty of the coupling.

  • Coupling Reaction: Add the activation solution to the washed resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: To ensure the reaction has gone to completion, take a small sample of the resin beads, wash them, and perform a qualitative test (e.g., Kaiser test or Chloranil test). A negative test (e.g., yellow beads for Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling: O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

As with any chemical reagent, proper safety precautions are paramount.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Some sources also list it as a flammable liquid and vapor.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[16][17]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[17]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[15]

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a valuable reagent in the arsenal of the peptide chemist, but not for the purpose of direct peptide coupling. Its strength lies in its hydroxylamine functionality, which enables powerful and precise bioorthogonal ligation chemistries. By understanding its true role—as a precursor for specialized building blocks and a partner in oxime bond formation—researchers can unlock advanced strategies for creating complex, modified, and conjugated peptides. For the fundamental task of forming the peptide backbone, a wide array of well-established phosphonium, aminium, and carbodiimide-based coupling reagents remain the authoritative and field-proven choice. This guide provides the necessary clarity and protocols for scientists to confidently navigate both of these important areas of peptide chemistry.

References

  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114–2127. [Link]

  • Chen, Z., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Capot Chemical. (n.d.). MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine. [Link]

  • Zaykov, A. N., et al. (2014). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Chemical Biology, 9(5), 1229–1237. [Link]

  • Serrano, I., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18381–18393. [Link]

  • Chen, Z., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC - NIH. [Link]

  • Harding, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8736–8742. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2016). Synthesis of hydrazides / Hydroxylamines from peptide? [Link]

  • Wang, P., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. PMC - NIH. [Link]

  • Google Patents. (2004). Convenient and scalable synthesis of ethyl n-[(2-boc-amino)
  • Davies, L. J., et al. (2023). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ANU Open Research Repository. [Link]

  • ResearchGate. (2025). N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ETH Zurich Research Collection. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations. [Link]

  • Wu, L., & Ottmann, C. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2841. [Link]

  • ResearchGate. (2025). N-Boc-O-tosylhydroxylamine. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (2025). Introduction of Functional Groups into Peptides via N-Alkylation. [Link]

  • Davies, L. J., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(10), 1731–1735. [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. [Link]

  • u:scholar, University of Melbourne. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

Sources

Application

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" for protein modification

As a Senior Application Scientist, this guide provides an in-depth exploration of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride for advanced protein modification. We will move beyond simple procedural lists to delv...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride for advanced protein modification. We will move beyond simple procedural lists to delve into the causal chemistry, strategic experimental design, and robust validation methods essential for successful bioconjugation in research, diagnostics, and therapeutic development.

Strategic Overview: The Power of Oxime Ligation

In the landscape of bioconjugation, the reaction between an alkoxyamine and a carbonyl (an aldehyde or ketone) to form an oxime bond is a cornerstone of "click chemistry".[1] This bioorthogonal ligation is prized for its high chemoselectivity, proceeding efficiently under mild, aqueous conditions without interfering with native biological processes.[2] O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride serves as a specialized alkoxyamine reagent, offering unique structural features for specific applications.

The core utility of this reagent lies in a two-stage strategy:

  • Site-Specific Carbonyl Installation: A unique reactive handle—an aldehyde or ketone—is introduced onto the target protein. This is the critical step for controlling the location of the modification.

  • Oxime Ligation: The hydroxylamine moiety of the reagent reacts with the engineered carbonyl group, forming a highly stable oxime linkage.

The resulting conjugate is remarkably stable, especially when compared to imines and hydrazones, making it ideal for applications requiring long-term stability in biological systems.[3][4]

The Chemistry of Control: Mechanism of Oxime Formation

The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the protein. This is followed by dehydration to yield the stable C=N-O oxime bond.

The reaction rate is pH-dependent, typically favoring slightly acidic conditions (pH 4.5-5.5) which facilitate the dehydration step. However, the reaction proceeds effectively at physiological pH (pH 7.0-7.4), a crucial feature for modifying sensitive proteins.[4] To overcome the slower kinetics at neutral pH, a nucleophilic catalyst, most commonly aniline or its derivatives, is often employed to significantly accelerate the ligation.[2][5]

The tert-butoxyethyl group on the reagent provides steric bulk and can influence the reactivity and solubility of the molecule.[6] The hydrochloride salt form enhances the compound's stability and solubility in aqueous buffers for easier handling.[6]

Caption: Mechanism of oxime ligation.

Application Workflows & Protocols

Success in protein modification hinges on a meticulously executed workflow. Below are detailed protocols for the two key stages: installing the carbonyl handle and performing the oxime ligation.

Workflow 1: Site-Specific Introduction of a Carbonyl Handle

The choice of method depends on the protein's primary sequence and the desired modification site.

Carbonyl Installation Workflow Start Target Protein MethodA Method A: N-Terminal Ser/Thr Oxidation Start->MethodA MethodB Method B: Lysine Modification Start->MethodB Product Protein with Carbonyl Handle MethodA->Product MethodB->Product

Caption: Choosing a carbonyl installation strategy.

Protocol 1A: N-Terminal Oxidation of Serine/Threonine

This highly selective method generates an aldehyde at the N-terminus of proteins that start with a serine or threonine residue.

  • Principle: Sodium periodate (NaIO₄) selectively oxidizes the 1,2-diol of the N-terminal residue, cleaving the Cα-Cβ bond to generate a glyoxylyl aldehyde. This is a classic and robust method for creating a single, well-defined modification site.[7]

  • Materials:

    • Target protein with N-terminal Ser or Thr (≥1 mg/mL)

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.0

    • Sodium Periodate (NaIO₄) stock solution (e.g., 100 mM in Reaction Buffer, freshly prepared)

    • Quenching Solution: Glycerol or ethylene glycol (1 M)

    • Purification: Desalting column (e.g., Sephadex G-25) or spin filtration unit (10K MWCO).[8]

  • Procedure:

    • Buffer Exchange: Ensure the protein is in the Reaction Buffer and free of amine-containing buffers (like Tris) or antioxidants.

    • Oxidation: Chill the protein solution to 4°C. Add NaIO₄ stock solution to a final concentration of 2-10 mM. The optimal concentration should be determined empirically.

    • Incubation: Incubate the reaction at 4°C in the dark for 15-30 minutes. Over-incubation can lead to off-target oxidation.

    • Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume excess periodate. Incubate for 10 minutes at 4°C.

    • Purification: Immediately purify the protein using a desalting column or spin filtration to remove periodate salts and quenching agent. The resulting aldehyde-functionalized protein is ready for ligation.

Protocol 1B: Modification of Lysine Residues

This method targets the primary amines of lysine residues, resulting in multiple potential modification sites.

  • Principle: A heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester at one end and a protected aldehyde or ketone at the other (e.g., S-4-N-succinimidyloxycarbonyl-alpha-methyl-alpha-(2-pyridyldithio)toluene, SMPT) is used. The NHS ester reacts with lysine amines, followed by deprotection to reveal the carbonyl handle.

  • Materials:

    • Target protein

    • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.4)

    • NHS-ester-carbonyl linker (e.g., dissolved in anhydrous DMSO)

    • Purification: Desalting column or dialysis.

  • Procedure:

    • Buffer Exchange: Transfer the protein into the Reaction Buffer. The buffer must be free of primary amines.

    • Reaction: Add the NHS-ester-carbonyl linker to the protein solution. A 5- to 20-fold molar excess of the linker over the protein is a typical starting point.

    • Incubation: Incubate for 1-2 hours at room temperature or 4°C.

    • Purification: Remove excess, unreacted linker via desalting or dialysis. The protein now possesses one or more carbonyl handles for subsequent ligation.

Workflow 2: Oxime Ligation & Purification

This stage covalently attaches the O-(2-tert-Butoxy-ethyl)-hydroxylamine to the engineered carbonyl site.

Ligation and Purification Workflow Start Protein with Carbonyl Handle Step1 Prepare Reagents (Hydroxylamine, Catalyst) Start->Step1 Step2 Perform Ligation Reaction (pH 4.5-7.4) Step1->Step2 Step3 Purify Conjugate (SEC, Dialysis) Step2->Step3 Product Final Modified Protein Step3->Product

Caption: The oxime ligation and purification process.

Protocol 2: The Ligation Reaction

  • Principle: The alkoxyamine nucleophilically attacks the protein's carbonyl handle to form a stable oxime bond. The reaction is often accelerated by an aniline catalyst.

  • Materials:

    • Carbonyl-functionalized protein

    • Ligation Buffer: 100 mM MES, Sodium Acetate, or PBS (pH adjusted as needed)

    • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stock solution (e.g., 100 mM in Ligation Buffer or water)

    • Catalyst (optional): Aniline stock solution (e.g., 1 M in DMSO or an appropriate organic solvent)

    • Purification: Size-Exclusion Chromatography (SEC), dialysis, or spin filtration.

  • Procedure:

    • Setup: Place the carbonyl-functionalized protein in the Ligation Buffer. A typical protein concentration is 1-5 mg/mL.

    • Reagent Addition: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride to the protein solution to a final concentration of 10-50 mM (a significant molar excess).

    • Catalyst Addition (Optional but Recommended): If used, add the aniline catalyst to a final concentration of 10-100 mM.[9] Note: Aniline has limited aqueous solubility; ensure it does not precipitate.

    • Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by mass spectrometry.

    • Purification: Upon completion, purify the protein conjugate to remove excess hydroxylamine reagent and catalyst. SEC is highly effective for this step.

Validation and Characterization

Confirming the success and homogeneity of the modification is a non-negotiable step.

Technique Purpose Expected Outcome
Mass Spectrometry (ESI-MS, MALDI-TOF) To confirm covalent modification and determine the number of modifications per protein.An increase in mass corresponding to the addition of the O-(2-tert-Butoxy-ethyl)-oxy moiety (C₆H₁₃NO₂). The expected mass shift is approximately +131.10 Da per modification.
SDS-PAGE To visualize a shift in molecular weight.A slight band shift may be visible, especially if a large payload is attached via the hydroxylamine. It primarily confirms no gross degradation.
Circular Dichroism (CD) / DSC To assess changes in protein secondary and tertiary structure.[10]The spectra of the modified protein should be nearly identical to the unmodified protein, indicating that the modification did not induce unfolding.[10]
Functional Assay To confirm that the biological activity of the protein is retained.The specific activity (e.g., enzyme kinetics, binding affinity) of the conjugate should be comparable to the native protein.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Inefficient carbonyl installation. 2. Degradation of hydroxylamine reagent. 3. Suboptimal ligation pH or time. 4. Presence of inhibitory compounds (e.g., Tris, antioxidants).1. Optimize periodate concentration or NHS-ester reaction stoichiometry. 2. Use a freshly prepared solution of the hydroxylamine reagent. 3. Test a range of pH values (4.5-7.0) and extend reaction time. Add an aniline catalyst. 4. Ensure thorough buffer exchange before each reaction step.
Protein Precipitation 1. High concentration of organic co-solvent (e.g., DMSO from reagent stocks). 2. Modification alters protein solubility. 3. Unsuitable buffer conditions.1. Keep the final concentration of organic solvents below 5-10% (v/v). 2. Reduce the molar excess of the labeling reagent to decrease the degree of labeling. 3. Screen different buffers and pH values; add stabilizing excipients if necessary.
Loss of Biological Activity 1. Modification occurred at a critical residue in the active site or a binding interface. 2. The modification induced a conformational change.1. If using lysine modification, reduce the degree of labeling. If possible, switch to a more site-selective method like N-terminal oxidation. 2. Analyze the conjugate's structure with CD spectroscopy.

Reagent Properties and Storage

Property Value
Chemical Name O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
CAS Number 1260836-58-5[6]
Molecular Formula C₆H₁₅NO₂ · HCl[11]
Molecular Weight 169.65 g/mol [6][11]
Appearance White to off-white solid
Storage The hydrochloride salt is hygroscopic and should be stored at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.[6] Use anhydrous solvents for preparing stock solutions to minimize hydrolysis.[6]

References

  • Hering, A., Emidio, N.B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available from: [Link]

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine. Available from: [Link]

  • Popp, B.V., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions. MDPI. Available from: [Link]

  • The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. RSC Publishing. (2023). Available from: [Link]

  • The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. PMC - NIH. Available from: [Link]

  • Popp, B.V., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Available from: [Link]

  • Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates. NIH. Available from: [Link]

  • Hering, A., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available from: [Link]

  • Takahashi, T., et al. (2016). Quantitation of Oxidative Modifications of Commercial Human Albumin for Clinical Use. Biological and Pharmaceutical Bulletin. Available from: [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic Site-Specific Reversible Immobilization and Labeling of Proteins from Crude Cellular Extract Without Prior Purification Using Oxime and Hydrazine Ligation. PMC - NIH. Available from: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available from: [Link]

  • Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. ResearchGate. Available from: [Link]

  • Kölmel, D.K., & Kool, E.T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available from: [Link]

Sources

Method

Application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the field of drug discovery. It is intended for researchers, medicinal chemists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the field of drug discovery. It is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage advanced bioconjugation techniques. This document offers both foundational knowledge and practical, step-by-step protocols for the use of this versatile reagent, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Advantage of Oxime Ligation in Bioconjugation

In the landscape of targeted therapeutics, the ability to selectively conjugate potent molecules to biological macromolecules is paramount. Among the arsenal of bioconjugation chemistries, oxime ligation—the reaction between an alkoxyamine and an aldehyde or ketone—stands out for its exceptional chemoselectivity, stability of the resulting oxime bond, and mild reaction conditions.[1] O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has emerged as a valuable reagent in this context, offering a unique combination of reactivity and structural features beneficial for the synthesis of complex bioconjugates.[2]

The core utility of this reagent lies in its hydroxylamine moiety, which readily reacts with carbonyl groups to form a stable C=N-O ether linkage.[2] This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups, a critical requirement for modifying complex biomolecules like antibodies.[1] The tert-butoxyethyl group provides steric bulk and can influence the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₅NO₂·HCl[3]
Molecular Weight 169.65 g/mol [3]
Appearance White to off-white solid[3]
Storage 2-8°C, under inert atmosphere[3]

The Cornerstone Application: Crafting Antibody-Drug Conjugates (ADCs)

ADCs represent a revolutionary class of cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[4] The linker connecting the antibody to the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Oxime linkages, formed using reagents like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, offer a robust and reliable method for constructing stable ADCs.

The Chemistry of Oxime-Linked ADCs

The synthesis of an oxime-linked ADC typically involves a two-step process:

  • Introduction of a Carbonyl Handle: An aldehyde or ketone group is introduced onto the antibody. This can be achieved through various methods, including the oxidation of carbohydrate moieties in the antibody's Fc region or the incorporation of unnatural amino acids bearing a carbonyl group.[5]

  • Oxime Ligation: The carbonyl-functionalized antibody is then reacted with a payload that has been pre-functionalized with an alkoxyamine, such as one derived from O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

The resulting oxime bond is notably stable under physiological conditions, ensuring that the cytotoxic payload remains attached to the antibody while in circulation.[6] This stability is a key advantage over other linkages, such as hydrazones, which can be more susceptible to hydrolysis.[6]

Diagram: General Workflow for ADC Synthesis via Oxime Ligation

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload-Linker Synthesis cluster_conjugation Conjugation & Purification A Monoclonal Antibody (mAb) B Introduction of Carbonyl Group (e.g., periodate oxidation of glycans) A->B Site-specific modification F Oxime Ligation Reaction B->F Carbonyl-functionalized mAb C Cytotoxic Payload E Functionalized Payload-Linker (with alkoxyamine) C->E D O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride D->E E->F Alkoxyamine-payload G Purification of ADC (e.g., HIC, SEC) F->G Removal of unconjugated species H Characterized ADC G->H

Caption: Workflow for synthesizing an ADC using oxime ligation.

Experimental Protocols

The following protocols provide a generalized framework for the application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the synthesis and characterization of bioconjugates. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.

Protocol 1: Preparation of an Aldehyde-Functionalized Antibody

This protocol describes the generation of aldehyde groups on the carbohydrate domains of an antibody using mild periodate oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Glycerol or ethylene glycol

  • Desalting columns or tangential flow filtration (TFF) system

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 6.0-7.4

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Oxidation:

    • Cool the antibody solution to 0-4°C in an ice bath.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture in the dark at 0-4°C for 30-60 minutes.

  • Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 0-4°C.

  • Purification: Immediately purify the aldehyde-functionalized antibody from excess periodate and quenching agent using a desalting column or TFF system, exchanging the buffer to PBS, pH 6.0-7.0.

  • Quantification: Determine the concentration of the purified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Synthesis of an Oxime-Linked Antibody-Payload Conjugate

This protocol details the conjugation of an alkoxyamine-functionalized payload to the aldehyde-functionalized antibody.

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1)

  • Payload functionalized with a linker terminating in an O-(2-tert-Butoxy-ethyl)-hydroxylamine moiety

  • Aniline (catalyst), freshly prepared stock solution in an organic solvent (e.g., DMSO)

  • Reaction Buffer: PBS or acetate buffer, pH 4.5-6.0. The optimal pH for oxime ligation is typically slightly acidic.[2]

  • Purification system: Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC)

Procedure:

  • Payload-Linker Preparation: Dissolve the alkoxyamine-functionalized payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • To the aldehyde-functionalized antibody solution, add the payload-linker stock solution to achieve a molar excess of the payload (typically 5-20 fold excess over the antibody).

    • Add aniline catalyst to a final concentration of 10-100 mM. The use of aniline can significantly accelerate the reaction rate.[2][7]

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Following the incubation, purify the ADC from unreacted payload, catalyst, and solvent using HIC or SEC. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[8]

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., histidine or citrate buffer).

Characterization of the Oxime-Linked ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[9]

  • UV-Vis Spectroscopy: This is a straightforward method if the payload has a distinct UV absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and at the payload's λmax, the average DAR can be calculated using the Beer-Lambert law.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.[8]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC provides precise mass information, allowing for the determination of the distribution of different drug-loaded species and an accurate calculation of the average DAR.[11][12]

Analysis of Conjugation Sites
  • Peptide Mapping: The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residues where the payload is attached.[12]

Stability Assessment
  • In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a period of time. Samples are taken at various time points and analyzed by LC-MS or ELISA to quantify the amount of intact ADC and any released payload.[6]

Diagram: Characterization Workflow for an Oxime-Linked ADC

ADC_Characterization cluster_dar DAR Determination cluster_site Conjugation Site Analysis cluster_stability Stability & Purity cluster_potency Biological Activity Start Purified ADC DAR_UV UV-Vis Spectroscopy Start->DAR_UV DAR_HIC HIC-UV Start->DAR_HIC DAR_MS LC-MS (Intact/Reduced) Start->DAR_MS Site_Map Peptide Mapping (LC-MS/MS) Start->Site_Map Stab_Plasma Plasma Stability Assay Start->Stab_Plasma Purity_SEC Purity (SEC-HPLC) Start->Purity_SEC Potency_Bind Antigen Binding Assay (ELISA) Start->Potency_Bind Potency_Cell In Vitro Cytotoxicity Assay Start->Potency_Cell

Caption: Key analytical techniques for ADC characterization.

Conclusion and Future Perspectives

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a valuable tool in the drug discovery workflow, enabling the construction of stable and well-defined bioconjugates through oxime ligation. Its application in the synthesis of ADCs is particularly noteworthy, providing a robust method for linking potent payloads to targeted antibodies. The protocols and characterization strategies outlined in this guide offer a solid foundation for researchers to harness the potential of this versatile reagent. As the field of targeted therapeutics continues to evolve, the demand for reliable and efficient bioconjugation chemistries will undoubtedly grow, positioning oxime ligation and reagents like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride at the forefront of innovation in drug development.

References

  • Google Patents. (1992). Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • Popp, B. V., & Kaltgrad, E. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. Retrieved from [Link]

  • Li, X., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 34(8), 1500-1517. Retrieved from [Link]

  • Google Patents. (2001). A new type of N-tert-butyl hydroxylamine salt.
  • Google Patents. (2020). Site-specific antibody conjugation and antibody-drug conjugate as specific example thereof.
  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(5), 4991. Retrieved from [Link]

  • Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(12), 2675-2680. Retrieved from [Link]

  • Zhang, H., et al. (2011). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 54(20), 7004-7015. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

  • Dennler, P., et al. (2014). Methods for site-specific drug conjugation to antibodies. Antibodies, 3(3), 285-303. Retrieved from [Link]

  • Khomutov, M. A., et al. (2010). Novel convenient synthesis of biologically active esters of hydroxylamine. Medicinal Chemistry Research, 19(8), 864-876. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Retrieved from [Link]

  • LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • Chen, Y., et al. (2019). Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. Talanta, 205, 120150. Retrieved from [Link]

  • ResearchGate. (2017). Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy. Retrieved from [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. Retrieved from [Link]

  • Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(12), 6323-6332. Retrieved from [Link]

  • Novasep. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. Retrieved from [Link]

  • Dong, J., et al. (2017). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. Scientific Reports, 7(1), 7763. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Antibody Purification Services, Antibody Affinity Purification. Retrieved from [Link]

  • Chen, Y., et al. (2015). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. Antibodies, 4(3), 186-203. Retrieved from [Link]

  • Schou, S., et al. (2011). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Journal of medicinal chemistry, 54(11), 3825-3834. Retrieved from [Link]

  • An, Z., et al. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 14(10), 1011. Retrieved from [Link]

Sources

Application

Application Notes: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract O-substituted hydroxylamines are a pivotal class of reagents in modern medicinal chemistry, enabling the construction of diverse nitrogen- and oxygen-containing moieties that are prevalent in pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-substituted hydroxylamines are a pivotal class of reagents in modern medicinal chemistry, enabling the construction of diverse nitrogen- and oxygen-containing moieties that are prevalent in pharmacologically active molecules.[1][2] This guide provides an in-depth exploration of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride , a versatile building block used in the synthesis of pharmaceutical intermediates.[3] We will dissect its core reactivity, focusing on the formation of oxime ethers and their subsequent transformation into valuable heterocyclic scaffolds. This document offers detailed, field-tested protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this reagent's unique properties.

Introduction: The Strategic Advantage of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

In the landscape of drug discovery, molecular properties such as solubility, metabolic stability, and lipophilicity are critical determinants of a candidate's success.[4] The choice of synthetic reagents plays a crucial role in tuning these parameters. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride emerges as a reagent of strategic importance for several reasons:

  • Reactive Core: The primary amine of the hydroxylamine group (-ONH₂) is a potent nucleophile, readily reacting with electrophilic centers, most notably the carbonyl carbons of aldehydes and ketones.[3]

  • Modulating Sidechain: The 2-tert-butoxy-ethyl group is not merely a passenger. The bulky tert-butyl moiety provides steric influence that can direct the regioselectivity of reactions. Furthermore, the ether linkage can enhance solubility in organic solvents and potentially improve pharmacokinetic properties of the resulting intermediate.[3][4]

  • Enhanced Stability and Handling: Supplied as a hydrochloride salt, the reagent exhibits greater stability and is less hygroscopic than its free base form, making it more reliable for storage and use in reproducible synthetic procedures.[3]

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₁₅NO₂ · HClInternal Calculation
Molecular Weight 169.66 g/mol [3]
CAS Number 1260836-58-5Smolecule
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in water, methanol, ethanolGeneric Supplier Data

Core Application: Synthesis of Oxime Ethers

The most fundamental application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is the conversion of aldehydes and ketones into their corresponding oxime ethers. This transformation is not just a simple derivatization; it converts a planar carbonyl group into a stable, three-dimensional oxime ether, which can serve as a key bioisostere or a versatile synthetic handle for further elaboration.[5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination pathway. The hydrochloride salt is first neutralized in situ by a mild base to liberate the free hydroxylamine. The lone pair on the nitrogen atom then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. Subsequent proton transfer and elimination of a water molecule yield the final C=N double bond of the oxime ether.

Caption: Reaction mechanism for oxime ether formation.

Detailed Protocol: Oximation of an Aromatic Ketone

This protocol provides a robust method for synthesizing an oxime ether from a representative ketone, such as acetophenone.

Materials & Equipment:

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Acetophenone

  • Pyridine (anhydrous) or Sodium Acetate

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add acetophenone (1.0 eq). Dissolve the ketone in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.2 eq) to the solution, followed by a mild base such as pyridine (1.5 eq) or sodium acetate (1.5 eq).[6]

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure oxime ether.

Expert Insights & Causality:

  • Choice of Base: Pyridine acts as both a solvent and a base to neutralize the HCl salt and catalyze the dehydration step. Sodium acetate is a milder, non-nucleophilic base suitable for sensitive substrates.[6]

  • Use of Excess Reagent: A slight excess (1.1-1.2 eq) of the hydroxylamine reagent ensures complete consumption of the limiting carbonyl compound.

  • Solvent: Ethanol is a common choice due to its ability to dissolve both the reagents and intermediates and its suitable boiling point for this reaction.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Sterically hindered carbonyl.Increase reaction time and/or temperature. Consider a stronger base or different solvent system (e.g., methanol).
Low Yield Product loss during aqueous work-up. Decomposition of product on silica gel.Ensure pH of aqueous layers is appropriate. Neutralize the silica gel with triethylamine before chromatography for acid-sensitive products.
Formation of E/Z Isomers Inherent nature of the oxime C=N bond.Isomers can often be separated by careful chromatography. For many subsequent reactions, the mixture can be used directly.

Advanced Application: Gateway to Heterocyclic Scaffolds

Oxime ethers are not merely final products; they are powerful intermediates for constructing complex molecular architectures, particularly nitrogen-containing heterocycles like isoxazolines.[8] Isoxazolines are privileged structures in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[9]

Synthetic Workflow: From Oxime to Isoxazoline

A common and effective strategy involves the in-situ generation of a nitrile oxide from the aldoxime ether, followed by a [3+2] cycloaddition reaction with an alkene.[10]

Caption: General workflow for isoxazoline synthesis.

Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazoline

This protocol details a one-pot procedure starting from an aldehyde, forming the oxime in situ, and proceeding directly to the isoxazoline.

Materials & Equipment:

  • Starting aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.1 eq)

  • Styrene (alkene, 1.5 eq)

  • N-Chlorosuccinimide (NCS) or tert-Butyl hypochlorite (t-BuOCl) (oxidant, 1.1 eq)[10]

  • Triethylamine (Et₃N, 2.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Standard reaction and work-up glassware

Procedure:

  • Oxime Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde and O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0°C.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the solution and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour to form the aldoxime ether.

  • Cycloaddition:

    • Add the alkene (e.g., styrene) to the reaction mixture.

    • In a separate flask, dissolve the oxidant (NCS) in DCM. Add this solution dropwise to the main reaction flask at room temperature.

    • Add the remaining portion of triethylamine (1.3 eq) to facilitate the elimination to the nitrile oxide.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up & Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude residue by flash column chromatography to isolate the target isoxazoline.

Expert Insights & Causality:

  • One-Pot Efficiency: This procedure avoids the isolation of the intermediate oxime ether, saving time and preventing potential yield loss.

  • Oxidant Choice: NCS and t-BuOCl are effective oxidants for converting the N-H bond of the oxime precursor (formed after initial reaction) to an N-Cl or N-O-tBu bond, which readily eliminates HCl or t-BuOH in the presence of a base to generate the highly reactive nitrile oxide dipole.[10]

  • Role of Triethylamine: The base serves two purposes: first, to neutralize the hydroxylamine hydrochloride, and second, to promote the elimination step that forms the nitrile oxide.

Safety, Handling, and Storage

Proper handling of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is crucial for ensuring experimental safety and reagent integrity.[11] The related compound, O-tert-butylhydroxylamine hydrochloride, is classified as a flammable solid and an irritant, and similar precautions should be taken.[12][13]

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile gloves.To prevent skin and eye contact with the potentially irritating solid.[13]
Handling Use in a well-ventilated fume hood. Avoid creating dust.[11]To prevent inhalation of fine particles.[11]
Storage Store in a tightly sealed container at 2-8°C under an inert atmosphere (N₂ or Ar).The compound is hygroscopic and can decompose in the presence of moisture. Cool, dry, and inert conditions maximize shelf life.
Incompatibilities Strong oxidizing agents.To prevent uncontrolled exothermic reactions.[12]

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a highly valuable and versatile reagent for pharmaceutical intermediate synthesis. Its utility extends beyond simple carbonyl derivatization, providing a reliable entry point for the synthesis of complex oxime ethers and, subsequently, medicinally relevant heterocyclic systems like isoxazolines. By understanding the underlying reaction mechanisms and adhering to robust, well-vetted protocols, researchers can effectively harness the capabilities of this reagent to accelerate their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856370, O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine. Retrieved from [Link]

  • Tanaka, H., et al. (n.d.). Supplementary Information: Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Retrieved from [Link]

  • JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Retrieved from [Link]

  • Google Patents. (n.d.). US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • ACS Publications. (n.d.). SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Oximes-participated Synthesis of Isoxazolines. Retrieved from [Link]

  • ACS Publications. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnamaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Agrochemical Synthesis

Introduction: A Versatile Building Block for Modern Agrochemicals The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and selective agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Agrochemicals

The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and selective agrochemicals. Within the synthetic chemist's toolkit, certain reagents emerge as particularly enabling for the construction of complex and potent active ingredients. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No. 1260836-58-5) is one such reagent, a specialized hydroxylamine derivative that serves as a critical building block for a range of modern fungicides and insecticides.[1]

The strategic importance of this compound lies in its ability to introduce the oxime ether functional group into organic molecules. This moiety is a well-established pharmacophore in the agrochemical industry, contributing to the biological activity of numerous commercial pesticides.[1] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective use of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the synthesis of agrochemical candidates.

Physicochemical Properties and Handling

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a white crystalline solid supplied as a hydrochloride salt to enhance its stability and ease of handling compared to the free base.[1][2] The tert-butoxyethyl group imparts unique solubility characteristics and steric influence on its reactivity.

PropertyValueSource
CAS Number 1260836-58-5[2][3]
Molecular Formula C₆H₁₆ClNO₂[2][3]
Molecular Weight 169.65 g/mol [2][3]
Appearance White crystalline solid[2]
Storage Inert atmosphere, 2-8°C. The compound is hygroscopic.[1][3]

Causality Behind Storage and Handling Recommendations: The hydrochloride salt is hygroscopic and can decompose in the presence of moisture, releasing hydrochloric acid.[1] Therefore, it is imperative to store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8°C).[1][3] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[4]

Core Application: Synthesis of Oxime Ether Agrochemicals

The primary application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in agrochemical synthesis is its reaction with aldehydes and ketones to form oxime ethers. This reaction is a cornerstone for creating molecules with fungicidal and insecticidal properties.

The Oxime Ether Moiety in Agrochemicals

The >C=N-O-R linkage, or oxime ether, is a key structural feature in several classes of pesticides. For instance, the strobilurin class of fungicides, which includes commercial products like Trifloxystrobin, relies on an oxime ether group for its mechanism of action, which involves the inhibition of mitochondrial respiration in fungi. The presence of this functional group can significantly influence the compound's biological activity, selectivity, and systemic properties within the plant.

Reaction Mechanism: Nucleophilic Attack on Carbonyls

The synthesis of oxime ethers using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride proceeds via a well-established nucleophilic addition-elimination reaction with a carbonyl compound.

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[1]

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

  • Elimination of Water: The carbinolamine intermediate then eliminates a molecule of water to form the stable C=N double bond of the oxime ether.

The reaction is typically carried out under mild acidic or basic conditions to facilitate the key steps of the mechanism.[1] The bulky tert-butoxyethyl group can introduce steric hindrance, which may slow the reaction kinetics but can also enhance the selectivity for less sterically hindered carbonyl groups in multifunctional molecules.[1]

Caption: Generalized reaction mechanism for oxime ether formation.

Detailed Experimental Protocol: Synthesis of a Model Oxime Ether

This protocol describes a general procedure for the synthesis of an oxime ether from a ketone, inspired by synthetic routes towards agrochemical precursors. This should be adapted based on the specific substrate and scale.

Objective: To synthesize a substituted benzophenone O-(2-tert-butoxy-ethyl) oxime.

Materials:

  • Substituted Benzophenone (1.0 eq)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.2 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethanol (or other suitable solvent like THF, DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted benzophenone (1.0 eq) in ethanol (e.g., 5-10 mL per gram of ketone).

  • Addition of Base: In a separate flask, dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.2 eq) and the base (e.g., NaOH, 1.5 eq) in a minimal amount of water and add it to the ketone solution. Alternatively, for a non-aqueous system, suspend K₂CO₃ in a solvent like DMF, add the hydroxylamine hydrochloride, followed by the ketone.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like ethanol, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude oxime ether.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure oxime ether.

G Setup 1. Reaction Setup - Dissolve ketone in Ethanol - Add to round-bottom flask Addition 2. Reagent Addition - Add aqueous solution of hydroxylamine HCl and base Setup->Addition Reaction 3. Reaction - Heat to reflux (60-80°C) - Monitor by TLC (2-6h) Addition->Reaction Workup 4. Aqueous Work-up - Cool and concentrate - Extract with Ethyl Acetate - Wash with water and brine Reaction->Workup Drying 5. Drying & Concentration - Dry organic phase (MgSO₄) - Filter and evaporate solvent Workup->Drying Purification 6. Purification - Column chromatography or - Recrystallization Drying->Purification Product Pure Oxime Ether Purification->Product

Sources

Application

Mastering Oxime Ether Synthesis: Reaction Conditions for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with Aldehydes

An Application Guide for Researchers Introduction In the landscape of modern chemical synthesis and bioconjugation, the formation of stable, covalent linkages under mild conditions is paramount.[1] Among the arsenal of "...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

In the landscape of modern chemical synthesis and bioconjugation, the formation of stable, covalent linkages under mild conditions is paramount.[1] Among the arsenal of "click-type" reactions, the oxime ligation—the reaction between a hydroxylamine and an aldehyde or ketone—stands out for its high chemoselectivity, reliability, and the exceptional stability of the resulting oxime bond.[2] This reaction proceeds efficiently in aqueous environments, requires no metal catalysts that can interfere with biological systems, and produces only water as a byproduct, aligning with the principles of green chemistry.[2][3][4]

This guide focuses on a specific, versatile reagent: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No. 1260836-58-5). This O-substituted hydroxylamine derivative is particularly valuable in organic synthesis and drug development.[5] The tert-butoxyethyl group imparts unique solubility characteristics and steric properties, while the hydrochloride salt form enhances its stability and ease of handling compared to the free base.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, troubleshooting potential issues, and validating the final product.

The Chemistry of Oxime Ligation: Mechanism and Catalysis

The formation of an oxime ether from O-(2-tert-Butoxy-ethyl)-hydroxylamine and an aldehyde is a classic condensation reaction. The process involves a two-step mechanism: nucleophilic addition followed by dehydration.[6][7]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the hydroxylamine attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.[6][8]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime ether.[6]

The overall rate of this reaction is highly pH-dependent. A slightly acidic environment (typically pH 4-5) is optimal because it provides enough protonation to activate the aldehyde's carbonyl group, making it more electrophilic, without excessively protonating the hydroxylamine, which would abolish its nucleophilicity.[2][9]

Caption: Mechanism of acid-catalyzed oxime ether formation.

The Role of Aniline Catalysis

While acidic conditions are effective, many biological molecules are unstable below pH 6. To achieve reasonable reaction rates at or near physiological pH (pH 7-7.4), a nucleophilic catalyst is often employed.[9] Aniline and its derivatives, such as p-phenylenediamine, have proven to be exceptional catalysts for oxime ligation.[3][10] The catalyst functions by first forming a highly reactive protonated Schiff base with the aldehyde, which is then rapidly attacked by the hydroxylamine in a transimination reaction. This catalytic cycle dramatically accelerates the rate of oxime formation at neutral pH.[3]

Optimizing Reaction Conditions: A Strategic Overview

The success of the ligation hinges on the careful control of several key parameters. The interplay between these factors determines the reaction's speed, efficiency, and yield.

ParameterOptimal Range / ConditionRationale & Scientific Insight
pH 4.0 - 5.5 (uncatalyzed)Balances the need for carbonyl activation (protonation) with maintaining the nucleophilicity of the hydroxylamine. Below pH 4, the hydroxylamine becomes fully protonated and non-reactive.[9]
6.5 - 7.5 (catalyzed)Essential for reactions involving pH-sensitive biomolecules. Requires a nucleophilic catalyst (e.g., 10-20 mM aniline or p-phenylenediamine) to achieve efficient ligation.[2][10]
Solvent Aqueous Buffers (e.g., Acetate, PBS)Ideal for bioconjugation due to the solubility and stability of proteins and peptides.[2]
Alcohols (Ethanol, Methanol)Commonly used in traditional organic synthesis, offering good solubility for small organic molecules.[11]
Mixed Aqueous/Organic (H₂O/ACN, H₂O/EtOH, DMF)Can be necessary to overcome solubility limitations of one or both reactants, which is a recognized bottleneck for reaction kinetics.[2][12]
Temperature 20 - 40 °CMost reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction but should be used cautiously with thermally sensitive substrates.
Reactant Ratio 1.1 - 2.0 equivalents of HydroxylamineA slight to moderate excess of the hydroxylamine reagent is often used to ensure complete consumption of the limiting aldehyde substrate.
Concentration 1 - 100 mMReaction kinetics are driven by reactant concentration. Higher concentrations lead to faster ligation. For dilute solutions (<1 mM), catalysis is highly recommended.[2]

Experimental Protocols

Safety First: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride may cause skin and eye irritation.[13] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5] Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Synthesis of an Aromatic Oxime Ether

This protocol describes a standard procedure for reacting an aromatic aldehyde with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in an organic solvent.

Materials:

  • Aromatic aldehyde (e.g., 4-carboxybenzaldehyde)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Sodium Acetate (or other suitable base)

  • Ethanol (anhydrous)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol (approx. 20 mL per gram of aldehyde).

  • Addition of Reagents: To the stirring solution, add deionized water (approx. 30 mL per gram of aldehyde). Then, add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.3 eq). The sodium acetate acts as a base to neutralize the HCl salt and establish a buffered, slightly acidic environment conducive to the reaction.[11]

  • Reaction: Place the flask in a heating block or water bath set to 60 °C and stir the mixture.[11]

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is completely consumed. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume by about half using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[11]

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure oxime ether.[14][15]

Protocol 2: Aniline-Catalyzed Bioconjugation to an Aldehyde-Tagged Protein

This protocol outlines the modification of a protein containing an accessible aldehyde group at neutral pH.

Materials:

  • Aldehyde-tagged protein (e.g., 1-10 mg/mL solution)

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

  • Aniline or p-Phenylenediamine (pPDA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in PBS to a final concentration of 100 mM.

    • Prepare a 200 mM stock solution of the aniline catalyst in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-tagged protein solution in PBS.

    • Add the hydroxylamine stock solution to achieve a final concentration of 5-10 mM (a 10-50 fold molar excess over the protein).

    • Add the aniline catalyst stock solution to achieve a final concentration of 10-20 mM. Gently mix by pipetting.

  • Incubation: Incubate the reaction mixture at room temperature (20-25 °C) or 37 °C for 2-12 hours. The optimal time depends on the protein and reactant concentrations.

  • Monitoring (Optional): The reaction can be monitored by analyzing small aliquots via LC-MS or SDS-PAGE to observe the mass shift corresponding to the conjugation.

  • Purification: Upon completion, remove the excess small-molecule reagents (hydroxylamine, catalyst) from the protein conjugate. This is typically achieved by:

    • Dialysis: Against PBS (pH 7.4) with several buffer changes.

    • Size-Exclusion Chromatography (SEC): Using a desalting column equilibrated with the desired final buffer.

  • Characterization: Confirm the final conjugate's identity and purity using Mass Spectrometry (e.g., ESI-MS) to verify the expected mass increase.

Workflow and Characterization

The overall process, from initial setup to the final validated product, follows a logical sequence of synthesis, purification, and analysis.

Caption: General experimental workflow for oxime ether synthesis.

Product Characterization:

  • Mass Spectrometry (MS): The most direct evidence of successful ligation, confirming the molecular weight of the product.

  • NMR Spectroscopy (¹H, ¹³C): For small molecules, NMR confirms the structure. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the oxime proton signal (~7.5-8.5 ppm) in ¹H NMR are indicative of the reaction.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the appearance of a C=N stretch (~1665 cm⁻¹) and an N-O stretch (~945 cm⁻¹).[7]

References

  • Organic Chemistry Portal. (n.d.). O-Derivatization of hydroxylamines, oximes and related compounds. Retrieved from [Link]

  • Schaffert, D. H., & Wagner, E. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(74), 10351-10354. Available at: [Link]

  • Organic Syntheses. (2015). A. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime (1). Org. Synth. 2015, 92, 192-203. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Supplementary Information. (n.d.). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]

  • McKeown, P., & Jones, M. W. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(21), 3573-3583. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]

  • Google Patents. (2004). US6673969B2 - Process for preparation of oximes and resulting products.
  • Schaffert, D. H., & Wagner, E. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and some aromatic aldehydes. JOCPR, 2013, 5(12):96-99. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oximes. Retrieved from [Link]

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(10), 1649–1656. Available at: [Link]

  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Available at: [Link]

  • ResearchGate. (2022). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. Retrieved from [Link]

  • National Institutes of Health. (2020). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Omega, 5(1), 101-108. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (2011). Boronic acids facilitate rapid oxime condensations at neutral pH. Angewandte Chemie, 123(35), 8263-8266. Available at: [Link]

  • ResearchGate. (2008). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. Retrieved from [Link]

  • ACS Publications. (2016). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 116(5), 3262-3330. Available at: [Link]

  • Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More. Retrieved from [Link]

Sources

Method

Reaction kinetics of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" with ketones

A Guide to the Reaction Kinetics of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with Ketones for Advanced Bioconjugation Abstract The formation of an oxime bond between an alkoxyamine and a carbonyl group is a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Reaction Kinetics of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with Ketones for Advanced Bioconjugation

Abstract

The formation of an oxime bond between an alkoxyamine and a carbonyl group is a cornerstone of modern bioconjugation and drug development, prized for its high chemoselectivity and the stability of the resulting linkage.[1] This application note provides a detailed guide to understanding and optimizing the reaction kinetics between O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and ketone moieties. We delve into the underlying reaction mechanism, explore critical parameters influencing reaction rates, and provide robust, field-tested protocols for kinetic analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of oxime ligation for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface immobilization.[2]

Introduction: The Power of the Oxime Bond

In the intricate world of bioconjugation, the ability to form a stable, covalent bond between two molecules with high specificity and under mild, aqueous conditions is paramount. Oxime ligation, the reaction between a hydroxylamine derivative and an aldehyde or ketone, has emerged as a premier bioorthogonal reaction that meets these criteria.[3][4] The resulting oxime bond is significantly more stable against hydrolysis than corresponding hydrazone linkages.[1]

While aldehydes are generally more reactive, ketones offer a valuable, alternative chemical handle for site-specific modifications, particularly when introduced into proteins as unnatural amino acids (e.g., p-acetylphenylalanine).[5][6] However, the reaction with ketones is notoriously slower than with aldehydes.[3][5] Understanding and controlling the kinetics of this reaction is therefore critical for achieving high yields and efficiency in complex biological systems.

This note focuses on O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, a versatile alkoxyamine reagent.[7] Its tert-butoxy-ethyl group can confer favorable solubility and steric properties, influencing reactivity and performance in specific applications.[7]

Reaction Mechanism and Kinetics

The formation of an oxime is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[8][9]

  • Nucleophilic Attack: The nitrogen atom of the alkoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the final C=N oxime bond.

The overall reaction rate is highly dependent on pH. Acidic conditions (typically pH 4-5) are optimal because they facilitate the dehydration of the carbinolamine intermediate.[3] However, at very low pH, the alkoxyamine becomes protonated, reducing its nucleophilicity and slowing the initial attack. Conversely, at neutral or basic pH, the dehydration step becomes the rate-limiting step, leading to a significant decrease in the overall reaction rate.[3][10]

Reaction_Mechanism cluster_steps R1_CO_R2 Ketone (R-CO-R') Intermediate Carbinolamine Intermediate R1_CO_R2->Intermediate + H₂N-O-R'' Alkoxyamine O-(2-tert-Butoxy-ethyl)-hydroxylamine (H₂N-O-R'') Product Oxime Product (R-C(R')=N-O-R'') Intermediate->Product - H₂O Water H₂O Step1 Nucleophilic Attack (Rate-limiting at high pH) Step2 Dehydration (Acid-Catalyzed) (Rate-limiting at neutral pH)

Figure 1. General mechanism for oxime formation from a ketone.

Accelerating the Reaction: The Role of Nucleophilic Catalysts

For many biological applications, the slow reaction kinetics at physiological pH (around 7.4) are a significant hurdle.[3] To overcome this, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[10][11]

Aniline accelerates the reaction by forming a transient, more reactive protonated Schiff base (an iminium ion) with the ketone.[3][10] This intermediate is more susceptible to nucleophilic attack by the alkoxyamine than the original ketone. The catalyst is then regenerated upon formation of the final oxime product.[3][10]

Several aniline derivatives have been shown to be superior catalysts to aniline itself, largely due to their increased aqueous solubility, which allows for the use of higher catalyst concentrations.[5]

  • m-Phenylenediamine (mPDA): Can be up to 15 times more efficient than aniline for reactions involving ketones due to its high solubility and catalytic activity.[5][12]

  • p-Phenylenediamine (pPDA): A highly effective catalyst across a pH range of 4-7, showing significantly faster rates than aniline-catalyzed reactions at neutral pH.[11]

Catalysis_Mechanism Ketone Ketone SchiffBase Protonated Schiff Base (More Reactive) Ketone->SchiffBase + Aniline, - H₂O Aniline Aniline (Catalyst) Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + Alkoxyamine Alkoxyamine Alkoxyamine Oxime Oxime Product Intermediate->Oxime - Aniline

Figure 2. Aniline-catalyzed mechanism for oxime formation.

Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for optimizing conjugation protocols. Here, we provide a general workflow and a detailed protocol using High-Performance Liquid Chromatography (HPLC), a robust method for monitoring reaction progress.

General Experimental Workflow

Experimental_Workflow Prep 1. Reagent Preparation - Stock Solutions - Reaction Buffer Setup 2. Reaction Setup - Thermostat reactants - Initiate reaction Prep->Setup Sampling 3. Time-Course Sampling - Withdraw aliquots - Quench reaction Setup->Sampling Analysis 4. Analytical Measurement - HPLC / UV-Vis / LC-MS - Quantify reactants/products Sampling->Analysis Data 5. Data Processing - Plot concentration vs. time - Calculate rate constants Analysis->Data

Figure 3. Workflow for a typical kinetic experiment.

Protocol: Kinetic Analysis by RP-HPLC

This protocol describes a method to determine the second-order rate constant for the reaction between a model ketone and O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

A. Materials and Reagents:

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (FW: 169.65 g/mol )

  • Model Ketone (e.g., 4-acetylbenzoic acid or a ketone-functionalized peptide)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Catalyst: m-Phenylenediamine (mPDA)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • HPLC Solvents: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in Acetonitrile)

  • Analytical RP-HPLC system with a C18 column and UV detector

B. Stock Solution Preparation:

  • Alkoxyamine Stock (100 mM): Dissolve 16.97 mg of O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl in 1.0 mL of Reaction Buffer.

  • Ketone Stock (10 mM): Prepare a stock solution of the model ketone in a suitable solvent (e.g., DMSO or Reaction Buffer).

  • Catalyst Stock (1 M): Prepare a 1 M stock of mPDA in Reaction Buffer. Note: Adjust pH if necessary.

C. Reaction Procedure:

  • Equilibrate all stock solutions and the reaction buffer to the desired reaction temperature (e.g., 25°C or 37°C) in a thermomixer or water bath.

  • In a microcentrifuge tube, combine the following to a final volume of 200 µL:

    • Reaction Buffer

    • Model Ketone (final concentration, e.g., 1 mM)

    • mPDA catalyst (final concentration, e.g., 100 mM)

  • Initiate the reaction by adding the O-(2-tert-Butoxy-ethyl)-hydroxylamine stock solution (final concentration, e.g., 10 mM). Vortex briefly to mix. This is t = 0 .

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 15 µL aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a tube containing 135 µL of the Quenching Solution. This stops the reaction by drastically lowering the pH.

  • Store quenched samples at 4°C until HPLC analysis.

D. HPLC Analysis:

  • Analyze each quenched time point by RP-HPLC. Use a gradient appropriate for separating the ketone starting material from the oxime product (e.g., 5% to 95% Solvent B over 20 minutes).

  • Monitor the absorbance at a wavelength where the ketone and/or oxime product can be detected (e.g., 254 nm or 280 nm).

  • Integrate the peak area for the ketone starting material at each time point.

E. Data Analysis:

  • Convert the peak area of the ketone at each time point to concentration, using a calibration curve if necessary.

  • Since the alkoxyamine is in excess, the reaction can be treated as pseudo-first-order. Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time (in seconds).

  • The data should fit a linear equation: ln[Ketone] = -k_obs * t + ln[Ketone]₀. The slope of this line is the negative of the observed rate constant, k_obs (in s⁻¹).

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Alkoxyamine]. The units for k₂ will be M⁻¹s⁻¹.

Data Interpretation and Key Parameters

The rate of oxime ligation is sensitive to several factors. Systematic evaluation of these parameters is key to optimizing any conjugation protocol.

ParameterTypical RangeRationale & Expected Outcome
pH 4.5 – 7.5Rate is maximal around pH 4.5. At neutral pH, the dehydration step is slow, making catalysts essential.[3]
Catalyst Conc. 10 – 500 mMHigher catalyst concentration generally increases the reaction rate. The choice of catalyst (e.g., mPDA vs. aniline) is critical, with more soluble catalysts allowing for higher effective concentrations and faster kinetics.[5][13]
Temperature 4°C – 37°CIncreasing temperature will increase the reaction rate, but stability of the biomolecules must be considered.
Reactant Conc. µM – mMAs a second-order reaction, the rate is directly proportional to the concentration of both reactants.[14]
Solvent Aqueous Buffer, DMF, ACNWhile typically performed in aqueous buffers, organic co-solvents can sometimes accelerate rates by improving solubility, but may be incompatible with biomolecules.[14]

Table 1. Critical parameters influencing the kinetics of oxime ligation with ketones.

Applications in Research and Drug Development

The principles and protocols outlined here are directly applicable to several high-impact areas:

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ketone-bearing unnatural amino acids allows for the precise attachment of cytotoxic payloads via oxime bonds, leading to more homogeneous and effective ADCs.[1]

  • Protein Labeling: Attaching fluorescent probes, PEG chains, or other functional moieties to proteins engineered with ketone handles.[15]

  • PET Imaging: Rapid oxime ligation is being developed for labeling peptides and other targeting vectors with short-lived radioisotopes like ¹⁸F for PET imaging applications.[14]

  • Hydrogel Formation and Biomaterials: Cross-linking polymers functionalized with alkoxyamine and ketone groups to form biocompatible hydrogels for tissue engineering and drug delivery.[3]

Conclusion

The reaction between O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and ketones, while kinetically challenging compared to aldehyde-based ligations, is a powerful and reliable tool for chemical biology and drug development. By understanding the reaction mechanism and systematically optimizing key parameters such as pH and catalyst choice, researchers can achieve efficient and specific conjugations. The protocols provided herein offer a solid foundation for conducting rigorous kinetic analyses, enabling the confident application of oxime chemistry to a wide array of scientific challenges.

References

  • Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]

  • Gourni, E., et al. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 12(3), 1145-1152. Available at: [Link]

  • Gilmore, J. M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(7), 1449-1454. Available at: [Link]

  • Gilmore, J. M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. ACS Central Science, 3(8), 867-874. Available at: [Link]

  • White, C. W., et al. (2019). Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates. Bioconjugate Chemistry, 30(6), 1663-1673. Available at: [Link]

  • Bird, R. E., et al. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2457-2479. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC - NIH. Available at: [Link]

  • Hines, L., et al. (2008). Alkoxyamine Polymers: Versatile Materials for Surface Ligation Applications. Digital Commons @ Cal Poly. Available at: [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available at: [Link]

Sources

Application

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride: A Versatile Reagent for Carbonyl Derivatization in Proteomics and Drug Development

Introduction: The Significance of Carbonyl Derivatization The irreversible post-translational modification of proteins by carbonylation is a key biomarker of oxidative stress, implicated in aging and a variety of disease...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbonyl Derivatization

The irreversible post-translational modification of proteins by carbonylation is a key biomarker of oxidative stress, implicated in aging and a variety of diseases, including neurodegenerative disorders and cancer.[1][2] The detection and quantification of these carbonyl groups—aldehydes and ketones—on proteins and other biomolecules are therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.[3] However, the inherent low abundance of carbonylated proteins and the poor ionization efficiency of carbonyl groups in mass spectrometry present significant analytical challenges.[4]

To overcome these hurdles, chemical derivatization of the carbonyl group is a widely adopted strategy.[4][5] By introducing a tag that enhances detection and enables enrichment, researchers can more effectively identify and quantify carbonylated species. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride emerges as a valuable reagent in this context, offering a unique combination of properties for the stable and efficient labeling of carbonyl-containing molecules. This application note provides a comprehensive guide to the use of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, detailing its mechanism of action, protocols for derivatization, and its applications in downstream analysis.

Reagent Profile: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is an alkoxyamine reagent designed for the chemoselective modification of aldehydes and ketones. Its molecular structure confers several advantageous properties for carbonyl derivatization.

Key Structural Features and Inferred Advantages:

FeatureAdvantageScientific Rationale
Hydroxylamine Moiety Forms a highly stable oxime ether linkage with carbonyls.The resulting oxime bond is significantly more stable to hydrolysis than the hydrazone bond formed by commonly used hydrazide reagents, particularly under acidic conditions.
tert-Butoxy-ethyl Group Provides steric bulk and a unique mass signature.The bulky tert-butyl group can offer steric protection to the oxime bond, further enhancing its stability. In mass spectrometry, this group provides a distinct mass addition for confident identification and can exhibit characteristic fragmentation patterns (e.g., neutral loss of isobutylene) in MS/MS analysis, aiding in structural elucidation.
Hydrochloride Salt Enhances stability and solubility in aqueous buffers.The salt form improves the reagent's shelf-life and facilitates its dissolution in the aqueous buffers typically used for biological samples.

Mechanism of Action: Oxime Ligation

The derivatization of a carbonyl group with O-(2-tert-Butoxy-ethyl)-hydroxylamine proceeds via a classic oxime ligation reaction. This reaction is a type of nucleophilic addition-elimination. The reaction is most efficient at a slightly acidic pH (around 4-6), which serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine nitrogen.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime ether.

Caption: Mechanism of Oxime Ligation.

Experimental Protocols

The following protocols provide a general framework for the derivatization of carbonylated proteins in biological samples. Optimization of reagent concentrations, reaction times, and temperatures may be necessary depending on the specific sample and downstream application.

Protocol 1: Derivatization of Carbonylated Proteins in Solution

This protocol is suitable for purified proteins or total protein lysates.

Materials:

  • Protein sample (1-5 mg/mL) in a suitable buffer (e.g., PBS, HEPES).

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

  • Derivatization Buffer: 100 mM Sodium Acetate, pH 4.5.

  • Quenching solution (optional): 1 M Acetone or Glycine.

  • Reagent removal device (e.g., desalting column, spin filter with appropriate molecular weight cutoff).

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the Derivatization Buffer immediately before use.

  • Sample Preparation: If the protein sample is in a buffer with a high pH or containing primary amines (e.g., Tris), exchange it into the Derivatization Buffer using a desalting column or spin filter.

  • Derivatization Reaction: Add the O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stock solution to the protein sample to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at room temperature overnight.

  • Quenching (Optional): To stop the reaction, add a quenching solution to scavenge the excess reagent.

  • Excess Reagent Removal: Remove the excess O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and other small molecules using a desalting column or a spin filter. This step is critical to prevent interference in downstream analyses.

  • Downstream Analysis: The derivatized protein sample is now ready for analysis by SDS-PAGE and Western blot (if an antibody against the tag is available or if the tag itself is a hapten), or for enzymatic digestion and subsequent analysis by mass spectrometry.

Protocol 2: On-blot Derivatization for Western Blot Analysis

This protocol is an adaptation of the classic "OxyBlot" procedure.

Materials:

  • SDS-PAGE gels and Western blotting equipment.

  • PVDF or nitrocellulose membrane.

  • 20% (v/v) Methanol in ddH₂O.

  • 2N HCl.

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer).

  • Primary and secondary antibodies (if an antibody that recognizes the tert-butoxy-ethyl group is available).

Procedure:

  • SDS-PAGE and Transfer: Separate the protein sample by 1D or 2D SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Equilibration: After transfer, briefly wash the membrane with 20% methanol.

  • Acid Incubation: Incubate the membrane in 2N HCl for 5 minutes at room temperature.

  • Derivatization: Immediately incubate the membrane in a freshly prepared solution of 10 mM O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in 2N HCl for 15 minutes at room temperature.

  • Washing: Wash the membrane extensively with Wash Buffer (3 x 10 minutes) to remove excess reagent and acid.

  • Immunodetection: Proceed with standard Western blotting protocol: block the membrane, incubate with primary antibody, wash, incubate with secondary antibody, and detect.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Cleanup cluster_analysis Downstream Analysis p1 Protein Sample (Lysate or Purified) p2 Buffer Exchange to Acidic pH (4.5) p1->p2 r1 Add O-(2-tert-Butoxy-ethyl)- hydroxylamine hydrochloride p2->r1 r2 Incubate at 37°C (2-4 hours) r1->r2 c1 Quench Reaction (Optional) r2->c1 c2 Remove Excess Reagent (Desalting/Filtration) c1->c2 a1 Western Blot c2->a1 a2 Mass Spectrometry (after digestion) c2->a2

Caption: Workflow for Carbonyl Derivatization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no derivatization efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 4 and 6. Verify the pH of your buffer after adding all components.
Inactive reagent.Prepare fresh reagent solution immediately before use. Store the solid reagent under recommended conditions (cool, dry).
Presence of interfering substances (e.g., Tris buffer).Perform buffer exchange to remove primary amines before the reaction.
High background in Western blots Insufficient washing.Increase the number and duration of wash steps after derivatization and antibody incubations.
Non-specific antibody binding.Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent).
Poor protein recovery after reagent removal Protein precipitation.Perform derivatization and cleanup steps at 4°C. Ensure the buffer composition is optimal for your protein's stability.
Non-specific binding to desalting column or filter.Pre-equilibrate the column/filter with buffer. Consider using a different type of resin or membrane.

Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a potent reagent for the derivatization of carbonyl groups in a variety of research applications. Its ability to form a stable oxime ether bond, coupled with the unique properties imparted by the tert-butoxy-ethyl group, makes it an excellent choice for the sensitive and robust analysis of carbonylated biomolecules. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this reagent in their studies of oxidative stress and related fields.

References

  • Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. National Institutes of Health. [Link]

  • Kölmel, D. K., & Theato, P. (2017). Oxime Metathesis: A Tuneable and Versatile Chemistry for Dynamic Networks. RSC Publishing. [Link]

  • Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. National Institutes of Health. [Link]

  • Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23–38.
  • Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. CONICET. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. National Institutes of Health. [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A Direct and Efficient Synthesis of O-Alkylhydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
  • To tag or not to tag: a comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation. PubMed. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6096–6098.
  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Welcome to the technical support center for "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes when utilizing this versatile reagent.

Introduction to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Synthesis

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized O-substituted hydroxylamine derivative. Its unique structure, featuring a bulky tert-butoxy-ethyl group, offers both steric protection and modified electronic properties that influence its reactivity, particularly in the formation of oximes from carbonyl compounds.[1] This reagent is valuable in synthetic organic chemistry and drug discovery for creating stable linkages and introducing specific functionalities into complex molecules.[1]

This guide will address common issues encountered during its application, providing scientifically grounded explanations and actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation & Low Yield

Question 1: My oxime formation reaction with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Slow or incomplete oxime formation is a common hurdle. Several factors can contribute to this issue, primarily related to reaction conditions and the nature of your substrates.

Causality Behind Sluggish Reactions:

  • Steric Hindrance: The tert-butoxy-ethyl group on the hydroxylamine is sterically demanding.[1] If your carbonyl compound is also sterically hindered (e.g., a bulky ketone), the approach of the nucleophile to the electrophilic carbonyl carbon can be significantly impeded, leading to slower reaction kinetics compared to less hindered hydroxylamines like methoxyamine.[1][2]

  • Inadequate pH: Oxime formation is highly pH-dependent. The reaction requires a delicate balance. At a pH that is too high, the concentration of the protonated carbonyl, the more reactive electrophile, is too low. Conversely, at a pH that is too low (typically below pH 3), the hydroxylamine nucleophile becomes protonated and non-nucleophilic.[3] For most oxime ligations, a pH of around 4.5 is considered optimal.[3]

  • Insufficient Activation of the Carbonyl: For less reactive ketones, the intrinsic electrophilicity of the carbonyl carbon may not be sufficient for a rapid reaction.

Troubleshooting Workflow & Optimization Protocol:

To address these issues, a systematic approach to optimizing your reaction conditions is recommended.

Caption: Troubleshooting workflow for low oxime formation yield.

Detailed Optimization Protocol:

  • pH Adjustment:

    • Buffer your reaction mixture to a pH between 4.0 and 5.0. An acetate buffer is a common choice.

    • If working in a non-aqueous solvent, consider adding a mild acid catalyst like acetic acid.

  • Temperature and Reaction Time:

    • For sterically hindered substrates, gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction for potential side product formation at higher temperatures.

    • Extend the reaction time and monitor the progress by TLC, LC-MS, or NMR.

  • Use of Catalysts:

    • Aniline and its derivatives are known to catalyze oxime formation.[4] Add a catalytic amount (e.g., 10 mol%) of aniline to your reaction mixture. The catalyst functions by forming a more reactive iminium ion intermediate.

  • Solvent Choice:

    • Ensure your reactants are fully dissolved. A mixture of an organic solvent (e.g., ethanol, THF) and an aqueous buffer is often effective.

Table 1: Recommended Starting Conditions for Oxime Formation

ParameterRecommended ConditionRationale
pH 4.0 - 5.0Balances carbonyl protonation and hydroxylamine nucleophilicity.[3]
Temperature Room Temperature to 60°CStart at RT and increase for sterically hindered substrates.
Solvent EtOH/Water, THF/WaterEnsures solubility of both polar and non-polar reactants.
Catalyst Aniline (10 mol%)Accelerates reaction, especially for ketones.[4]
Stoichiometry 1.1 - 1.5 eq. of HydroxylamineA slight excess of the hydroxylamine can drive the reaction to completion.
Section 2: Side Reactions and Impurities

Question 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of your desired oxime. The primary side reactions to consider are reduction of the oxime and the Beckmann rearrangement.

Common Side Reactions:

  • Reduction to Primary Amines: The N-O bond in oximes is susceptible to reductive cleavage, leading to the formation of primary amines as a major byproduct.[5][6] This is more likely to occur if reducing agents are present in your reaction mixture, or under certain catalytic hydrogenation conditions.

  • Beckmann Rearrangement: Under acidic conditions, particularly with strong acids or Lewis acids, ketoximes can undergo a Beckmann rearrangement to form amides. This is a well-documented reaction of oximes.

  • Hydrolysis of the Product: While oximes are generally stable, they can hydrolyze back to the carbonyl compound and hydroxylamine under strongly acidic conditions and elevated temperatures.

Minimizing Side Product Formation:

G cluster_0 Side Reaction Mitigation A Primary Amine Formation A_sol Avoid harsh reducing agents. Use mild reaction conditions. A->A_sol B Beckmann Rearrangement B_sol Maintain optimal pH (4-5). Avoid strong acids. B->B_sol C Oxime Hydrolysis C_sol Use moderate temperatures. Buffer the reaction. C->C_sol

Caption: Key side reactions and their mitigation strategies.

Preventative Measures:

  • Control of Reaction Conditions:

    • pH: Strictly maintain the pH in the optimal range of 4-5 to avoid acid-catalyzed side reactions like the Beckmann rearrangement and hydrolysis.

    • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Avoid excessive heating.

  • Reagent Purity:

    • Ensure your starting materials and solvents are free from contaminants that could promote side reactions. For example, residual reducing agents from a previous step can lead to amine formation.

  • Workup Procedure:

    • During the workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture as soon as the reaction is complete.

Section 3: Purification and Analysis

Question 3: I am having difficulty purifying my oxime product. What are some effective purification strategies?

Answer:

The purification of oximes can be challenging due to their polarity and potential for isomerization. The presence of the tert-butoxy-ethyl group will also influence the solubility of your product.

Purification Protocol:

  • Initial Workup:

    • Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying oximes.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity of the eluent can be adjusted based on the polarity of your product.

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for column chromatography and to monitor the purity of your fractions.

  • Recrystallization:

    • If your oxime is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Analytical Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your oxime. Look for the characteristic signals of the tert-butoxy-ethyl group (a singlet around 1.2 ppm for the tert-butyl protons) and the imine proton (for aldoximes).[1]

  • Mass Spectrometry (MS): LC-MS with electrospray ionization (ESI) is useful for confirming the molecular weight of your product and identifying any impurities.[1]

Table 2: Typical Spectroscopic Data for an Oxime Product

TechniqueExpected Observation
¹H NMR Singlet for tert-butyl protons (~1.2 ppm), multiplets for ethyl protons, characteristic shift for C=N-O-H or C=N-O-R protons.
¹³C NMR Signal for the imine carbon (C=N) typically in the range of 145-165 ppm.
IR C=N stretch (around 1650 cm⁻¹), O-H stretch (broad, ~3300 cm⁻¹) for free oximes.
Mass Spec Molecular ion peak corresponding to the expected mass of the oxime.

References

  • Cramer, N., & Mas-Roselló, J. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(9), e202103683. [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]

  • ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • ACS Publications. (2010). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 110(3), 1635–1691. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(5), 632–641. [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Retrieved from [Link]

  • NIH. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Hydroxylamines. Retrieved from [Link]

  • ResearchGate. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ERA: Education & Research Archive. (n.d.). Bifunctional Reagents for Oxime Ligation. Retrieved from [Link]

  • Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]

  • NIH. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8963–8966. [Link]

  • Organic Letters. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. 10(11), 2259–2261. [Link]

  • ACS Publications. (2020). Nuclear Magnetic Resonance Analysis of Hydrothermal Reactions of Ethyl-and Octylamine in Sub- and Supercritical Water. The Journal of Physical Chemistry A, 124(1), 137–146. [Link]

  • PubMed. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Angewandte Chemie International Edition in English, 52(12), 3450–3454. [Link]

  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]

Sources

Optimization

Technical Support Center: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

A Guide to Understanding and Troubleshooting Side Reactions and Impurities Welcome to the Technical Support Center for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Side Reactions and Impurities

Welcome to the Technical Support Center for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My oximation reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete or slow oximation reactions when using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. The steric bulk of the tert-butoxyethyl group can slow down the reaction rate compared to less hindered hydroxylamines.[1] Here are the primary aspects to investigate:

  • pH of the Reaction Medium: The formation of oximes is highly pH-dependent. The reaction requires a mildly acidic medium (typically pH 4-5) to protonate the carbonyl oxygen, enhancing its electrophilicity.[1] If the medium is too acidic, the nitrogen of the hydroxylamine becomes protonated, reducing its nucleophilicity. Conversely, in a basic medium, the carbonyl is not sufficiently activated.

  • Steric Hindrance: Both the carbonyl compound and the hydroxylamine reagent contribute to steric hindrance. If you are working with a sterically hindered ketone, the reaction will naturally be slower.

  • Reagent Quality: The purity of your O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is crucial. Impurities can interfere with the reaction.

  • Solvent Choice: The choice of solvent can impact reaction rates. Protic solvents like ethanol are commonly used and can facilitate the proton transfers involved in the mechanism. For poorly soluble starting materials, co-solvents may be necessary.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

Beyond the desired oxime, several side products can form depending on the reaction conditions and the nature of your starting materials. Here are some common possibilities:

  • Nitrones: If your starting carbonyl compound is an aldehyde, or if there's an oxidation source, nitrone formation can occur. This is especially relevant if the reaction is not conducted under an inert atmosphere.

  • Beckmann Rearrangement Products: The oxime product itself can undergo an acid-catalyzed Beckmann rearrangement, especially if the reaction is heated for an extended period in the presence of a strong acid. This rearrangement converts ketoximes to amides and aldoximes to nitriles.

  • Products from Reagent Impurities: Impurities present in the O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can lead to unexpected byproducts.

Q3: What are the common impurities in commercial O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride?

The primary synthesis route for O-alkylhydroxylamines is the Williamson ether synthesis.[1] This reaction can generate specific impurities that may be present in the final product.

ImpurityChemical NameSourcePotential Impact
Starting Material 2-tert-Butoxy-ethyl chlorideIncomplete reaction during synthesis.Can alkylate other nucleophiles in your reaction.
Elimination Product tert-ButoxyetheneE2 elimination side reaction during synthesis, especially with a strong base.[2][3]Generally volatile, but can potentially react in subsequent steps.
N-Alkylated Isomer N-(2-tert-Butoxy-ethyl)-hydroxylamineHydroxylamine is an ambident nucleophile; N-alkylation can compete with O-alkylation.This isomer will react with carbonyls to form a different class of compounds.
Hydrolysis Product Hydroxylamine HydrochlorideDecomposition of the product due to moisture.[1]Can compete in the oximation reaction, leading to the unsubstituted oxime.

Troubleshooting Guides

Guide 1: Optimizing Oximation Reaction Conditions

This guide provides a systematic approach to troubleshooting and optimizing your oximation reaction.

Workflow for Oximation Optimization

Caption: Troubleshooting workflow for incomplete oximation reactions.

Step-by-Step Protocol for pH Optimization:

  • Reaction Setup: In a round-bottom flask, dissolve your carbonyl compound in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

  • pH Adjustment: Add a buffer solution (e.g., sodium acetate/acetic acid) to maintain the pH between 4 and 5. Monitor the pH with a calibrated pH meter or pH paper.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard work-up procedure.

Guide 2: Identifying and Characterizing Side Products

If you observe significant byproduct formation, a systematic characterization is necessary.

Workflow for Side Product Identification

G Start Unexpected Spot/Peak Observed Isolate Isolate Byproduct via Chromatography Start->Isolate NMR Acquire 1H and 13C NMR Isolate->NMR MS Obtain High-Resolution Mass Spectrum Isolate->MS Analyze Analyze Spectroscopic Data NMR->Analyze MS->Analyze Nitrone Possible Nitrone (from aldehyde) Analyze->Nitrone Beckmann Possible Beckmann Product (Amide/Nitrile) Analyze->Beckmann ImpurityProduct Product from Reagent Impurity Analyze->ImpurityProduct Beckmann_Rearrangement Ketoxime Ketoxime Protonation Protonation of OH Ketoxime->Protonation H+ Rearrangement Concerted Rearrangement and Loss of Water Protonation->Rearrangement Nitrile_Intermediate Nitrile Intermediate Rearrangement->Nitrile_Intermediate Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis H2O Amide Amide Hydrolysis->Amide

Sources

Troubleshooting

Purification of products from "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" reactions

Technical Support Center: Purification of Oxime Ether Products Welcome to the technical support guide for the purification of products derived from reactions with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oxime Ether Products

Welcome to the technical support guide for the purification of products derived from reactions with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of O-(2-tert-butoxy-ethyl) oxime ethers.

The primary application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is the conversion of aldehydes and ketones into their corresponding oxime ethers.[1] While this reaction is generally robust, the purification of the resulting product requires careful consideration of the properties of the starting materials, the desired product, and potential byproducts. This guide provides a structured approach to troubleshooting these purification challenges.

Section 1: The First Step - Understanding Your Crude Reaction Mixture

Before any purification, it is critical to understand the components of your crude reaction mixture. A typical reaction to form an O-(2-tert-butoxy-ethyl) oxime ether involves the condensation of an aldehyde or ketone with the hydroxylamine reagent, often in the presence of a base like pyridine or sodium acetate to neutralize the hydrochloride salt.[2][3][4]

Your crude mixture will likely contain:

  • Desired Product: The O-(2-tert-butoxy-ethyl) oxime ether.

  • Unreacted Starting Materials:

    • Aldehyde or Ketone.

    • O-(2-tert-Butoxy-ethyl)-hydroxylamine (as free base or salt).

  • Reagents & Byproducts:

    • The base used (e.g., pyridine).

    • The corresponding salt of the base (e.g., pyridinium hydrochloride).

    • Water (formed during the reaction).

  • Solvent: The reaction solvent (e.g., ethanol, methanol, THF).

A general workflow for purification is outlined below. Subsequent sections will address specific issues within this workflow.

G RM Crude Reaction Mixture Solvent_Removal Solvent Removal (Rotary Evaporation) RM->Solvent_Removal Workup Aqueous Workup (Extraction) Solvent_Removal->Workup Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Drying Concentration Concentrate Crude Product Drying->Concentration Purification Final Purification Concentration->Purification Solid Product is Solid Purification->Solid Check Physical State Oil Product is Oil/Liquid Purification->Oil Check Physical State Crystallization Crystallization Solid->Crystallization Chromatography Flash Chromatography Oil->Chromatography Distillation Vacuum Distillation Oil->Distillation Pure Pure Product Crystallization->Pure Chromatography->Pure Distillation->Pure

Caption: General purification workflow for oxime ethers.

Section 2: Troubleshooting the Aqueous Workup

The aqueous workup is the most powerful initial step to remove the majority of water-soluble impurities. A standard procedure involves diluting the concentrated crude mixture with an immiscible organic solvent (e.g., ethyl acetate, DCM) and washing sequentially with acidic, basic, and neutral aqueous solutions.[2]

Q1: What is the purpose of each washing step during the extraction?

A1: Each wash is designed to remove a specific class of impurities based on its acid-base properties.

  • Acid Wash (e.g., 1M HCl, 5% citric acid): The primary goal is to remove basic impurities. The unreacted O-(2-tert-Butoxy-ethyl)-hydroxylamine and any amine base (like pyridine) are protonated to form water-soluble ammonium salts, which are then extracted into the aqueous layer.

  • Base Wash (e.g., saturated NaHCO₃, 1M Na₂CO₃): This step removes acidic impurities. More importantly, it neutralizes any remaining acid from the previous wash, preventing potential acid-catalyzed hydrolysis of your oxime ether product during concentration.

  • Brine Wash (saturated NaCl): This final wash does not significantly alter the pH. Its purpose is to reduce the amount of dissolved water in the organic layer by osmotic pressure before the drying step, making the subsequent drying with agents like Na₂SO₄ or MgSO₄ more efficient.[2]

Q2: I've performed the aqueous workup, but my TLC/NMR still shows unreacted hydroxylamine starting material. Why?

A2: This is a common issue and can happen for a few reasons:

  • Insufficient Acid Wash: You may not have used enough acid to fully protonate and extract the basic hydroxylamine. Perform one or two additional washes with 1M HCl. Monitor the organic layer by TLC after each wash until the spot corresponding to the hydroxylamine is gone.

  • Incorrect pH: The pKa of the hydroxylamine derivative is crucial. Ensure your acidic wash has a pH at least 2 units below the pKa of the hydroxylamine's conjugate acid to ensure complete protonation.

  • Emulsion Formation: If a stable emulsion formed during the wash, separation of the layers would be incomplete, trapping the impurity in the organic phase. See Q3 for how to address emulsions.

Q3: I'm getting a persistent emulsion during my extraction that won't separate. What should I do?

A3: Emulsions are common when fine particulates are present or when the densities of the organic and aqueous layers are too similar. Here are several techniques to break an emulsion, starting with the gentlest:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often forces the separation.[2]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

  • Change the Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some diethyl ether can sometimes help.

Section 3: Flash Chromatography Purification

For non-crystalline products, flash column chromatography is the most common method for final purification.[2][5] Success depends on choosing the right solvent system. Oxime ethers are moderately polar compounds.

Q4: How do I select the best solvent system (eluent) for flash chromatography?

A4: The goal is to find a solvent system that provides good separation between your product and any remaining impurities. This is done empirically using Thin Layer Chromatography (TLC).

  • Start with a Standard System: A mixture of Ethyl Acetate (EtOAc) and Hexanes (or Heptane) is the most common eluent for oxime ethers.[2][5]

  • TLC Analysis: Spot your crude material on a TLC plate. Develop the plate in various ratios of Hexanes/EtOAc (e.g., 9:1, 4:1, 2:1).

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) of ~0.3-0.4 . This Rf value generally provides the best separation during a column run.

  • Check Separation: Ensure that your product spot is well-separated from impurity spots. If an impurity is too close, you may need to try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).

Solvent System ComponentPolarityTypical Use Case
Hexanes / HeptaneLowNon-polar mobile phase
Ethyl Acetate (EtOAc)MediumPolar mobile phase, good for oxime ethers
Dichloromethane (DCM)MediumCan provide different selectivity than EtOAc
Methanol (MeOH)HighUsed in small amounts with DCM for polar compounds

Q5: My product is co-eluting with an unknown impurity on the column. What are my options?

A5: Co-elution is a frustrating problem. Here is a decision tree to help troubleshoot this issue.

G start Product co-elutes with impurity re_workup Is impurity acidic or basic? start->re_workup change_solvent Change Solvent System (e.g., DCM/MeOH) re_purify Re-purify on column with new system change_solvent->re_purify re_workup->change_solvent No / Neutral acid_base_wash Perform specific acid/base wash on 'pure' fractions re_workup->acid_base_wash Yes acid_base_wash->re_purify derivatize Consider derivatization of impurity (advanced) re_purify->derivatize accept Accept lower purity if impurity is minor re_purify->accept

Caption: Troubleshooting co-elution in flash chromatography.

First, try changing the fundamental nature of your eluent. The different intermolecular interactions of a system like DCM/MeOH compared to Hex/EtOAc can often resolve overlapping spots. If you suspect the impurity has acidic or basic character, you can wash the combined, partially-pure column fractions again before a second purification attempt.

Section 4: Alternative Purification & Final Purity Analysis

Q6: My product is a liquid or oil. Can I purify it without chromatography?

A6: Yes, if the product is thermally stable and its boiling point is significantly different from any impurities, vacuum distillation is an excellent alternative to chromatography.[5] This method is particularly useful for large-scale purifications where chromatography is impractical.

Protocol: Kugelrohr or Short-Path Distillation

  • Setup: Place the crude oil in a round-bottom flask attached to a Kugelrohr or short-path distillation apparatus.

  • Vacuum: Apply a high vacuum (typically <1 mmHg).

  • Heating: Gently heat the flask in an oil bath.

  • Collection: The product will distill and collect in the receiving flask. Monitor the temperature of the vapor; a stable temperature during distillation indicates a pure compound is being collected.

Q7: My TLC shows a single spot, but GC-MS analysis suggests a nitrile impurity is present. Is my product impure?

A7: Not necessarily. This is a known analytical artifact for some aldoximes (oximes derived from aldehydes).[6] Under the high temperatures of a GC injection port, aldoximes can undergo thermal elimination of water to form the corresponding nitrile.

Validation Steps:

  • Analyze by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique performed at room temperature. If the ¹H NMR spectrum is clean and shows no signals corresponding to a nitrile, your compound is likely pure, and the nitrile is an artifact of the GC-MS analysis.[6]

  • Lower GC Inlet Temperature: If possible, re-run the GC-MS analysis with a lower injection port temperature. A reduction in the nitrile peak relative to the product peak would support the hypothesis of thermal decomposition.[6]

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A Convenient Synthesis of O-Alkylhydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]

  • Chang, M., et al. (2023). Supplementary Information: Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie. [Link]

  • Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]

  • Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]

  • Rad, M. N. S., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. [Link]

  • De Rooj, A. H. (1969). U.S. Patent No. 3,429,920. U.S.
  • Demers, J. (2015). Response to "What is the most popular procedure to synthesize oximes?". ResearchGate. [Link]

  • Beilstein, F. K. (1985). U.S. Patent No. EP0158159A1.

Sources

Optimization

Overcoming steric hindrance with "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride"

Welcome to the technical support resource for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride . This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical inform...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride . This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting guides, and frequently asked questions to facilitate the successful use of this versatile reagent in overcoming steric hindrance in your experiments.

Core Concepts: Understanding the Reagent

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized hydroxylamine derivative that combines the reactive hydroxylamine functionality with a sterically bulky tert-butoxy group.[1] This unique structure is key to its utility in modern organic synthesis and bioconjugation, particularly in forming stable oxime bonds with carbonyl compounds (aldehydes and ketones).

The tert-butoxy group provides significant steric bulk, which can influence the regioselectivity and reactivity of chemical reactions.[1] This steric shielding can be advantageous when working with complex biomolecules or sterically hindered substrates, allowing for more controlled and specific conjugations. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a practical choice for laboratory use.[1]

Mechanism of Action in Oxime Ligation

The primary application of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is in oxime ligation, a bioorthogonal reaction that is highly chemoselective and proceeds under mild aqueous conditions.[2] The reaction involves the nucleophilic attack of the hydroxylamine on a carbonyl group, forming a stable oxime linkage.[2] The bulky tert-butoxy group can help to orient the reactive hydroxylamine moiety for efficient reaction, even in sterically demanding environments.

Oxime Ligation Mechanism reagent O-(2-tert-Butoxy-ethyl)-hydroxylamine intermediate Hemiaminal Intermediate reagent->intermediate Nucleophilic Attack carbonyl Sterically Hindered Aldehyde or Ketone carbonyl->intermediate oxime Stable Oxime Conjugate intermediate->oxime Dehydration

Caption: Mechanism of oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride?

This reagent is primarily used in organic synthesis and bioconjugation.[1][3] Its key application is the formation of stable oxime linkages with aldehydes and ketones, which is particularly useful for:

  • Antibody-Drug Conjugate (ADC) Synthesis: Creating stable linkages between antibodies and cytotoxic payloads.[4][5]

  • Peptide and Protein Modification: Site-specific labeling and modification of biomolecules.[1][2]

  • Surface Immobilization: Attaching biomolecules to solid supports.

  • Synthesis of Complex Organic Molecules: Serving as a versatile building block in multi-step syntheses.[1]

Q2: How should I store and handle O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride?

The hydrochloride salt is hygroscopic and should be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][6] Decomposition can occur in the presence of moisture.[1] When handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated fume hood.[7]

Q3: In which solvents is this reagent soluble?

The hydrochloride salt form enhances its solubility in polar solvents such as water, ethanol, and methanol.[1][8] For reactions, anhydrous solvents like THF and DCM can also be used to minimize hydrolysis.[1]

Q4: What are the advantages of the tert-butoxy group in this reagent?

The tert-butoxy group provides steric hindrance that can:

  • Influence the reactivity and selectivity of the hydroxylamine.[1]

  • Protect the hydroxylamine functionality under certain reaction conditions.[1]

  • Potentially improve the stability of the resulting oxime bond.

Troubleshooting Guide

Low yields or incomplete reactions can be frustrating. This guide provides a systematic approach to troubleshooting common issues encountered during oxime ligation reactions using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions Reagents OK check_substrate Assess Substrate Steric Hindrance and Purity check_conditions->check_substrate Conditions Optimized solution Successful Ligation check_substrate->solution Substrate OK

Caption: A systematic workflow for troubleshooting oxime ligation.

Problem: Low or No Oxime Product Formation
Potential Cause Recommended Solution
Reagent Degradation O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is sensitive to moisture.[1] Ensure it has been stored properly. If in doubt, use a fresh batch.
Incorrect pH The optimal pH for oxime ligation is typically between 4 and 6. At lower pH, the hydroxylamine is protonated and less nucleophilic. At higher pH, the rate of dehydration of the hemiaminal intermediate can decrease.
Suboptimal Temperature While many ligations proceed at room temperature, increasing the temperature to 37-50°C can sometimes improve reaction rates, especially with hindered substrates.[2]
Insufficient Reaction Time Sterically hindered substrates may require longer reaction times. Monitor the reaction progress over an extended period (e.g., 24-48 hours).
Inappropriate Solvent Ensure the chosen solvent solubilizes all reactants. For biomolecules, aqueous buffers are common. For organic synthesis, anhydrous solvents may be necessary.[1]
Presence of Contaminants Impurities in the substrate or buffer (e.g., other nucleophiles) can compete with the hydroxylamine. Purify the substrate and use high-purity buffers.[9]
Catalyst Absence or Inefficiency Aniline and its derivatives can catalyze oxime ligation.[2] If the reaction is slow, consider adding a catalyst.
Problem: Side Product Formation
Potential Cause Recommended Solution
Reaction with Other Functional Groups While oxime ligation is highly chemoselective, at non-optimal pH or with highly activated substrates, side reactions can occur. Confirm the structure of side products to diagnose the issue.
Dimerization or Aggregation For bioconjugations, high concentrations of reactants can sometimes lead to aggregation. Try performing the reaction at a lower concentration.
Catalyst-Induced Side Reactions Some catalysts, like p-phenylenediamine, can cause dimerization.[2] If this is observed, switch to a catalyst with a single amine, such as aniline.[2]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general starting point. Optimization of reactant concentrations, pH, temperature, and reaction time may be necessary for specific applications.

  • Prepare the Carbonyl-Containing Molecule: Dissolve the aldehyde or ketone-containing substrate in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 5.5).

  • Prepare the Hydroxylamine Solution: Immediately before use, dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the same buffer to a desired stock concentration (e.g., 10-50 mM).

  • Initiate the Ligation Reaction: Add the hydroxylamine solution to the carbonyl-containing molecule. A 10-50 fold molar excess of the hydroxylamine is often used to drive the reaction to completion.

  • (Optional) Add Catalyst: If a catalyst is used, add a stock solution of aniline (e.g., 10-100 mM in a compatible solvent) to the reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle mixing.

  • Monitor the Reaction: Track the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Purify the Conjugate: Once the reaction is complete, purify the product to remove excess reagents using techniques such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

References

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370. Available from: [Link]

  • Google Patents. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • PMC - NIH. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available from: [Link]

  • ACS Publications. Processes for Constructing Homogeneous Antibody Drug Conjugates. Available from: [Link]

  • PMC - NIH. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available from: [Link]

  • Capot Chemical. MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine. Available from: [Link]

  • PMC - NIH. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available from: [Link]

  • ResearchGate. Boronic acids facilitate rapid oxime condensations at neutral pH. Available from: [Link]

  • ResearchGate. On the Structure-Control Relationship of Amide-Functionalized SG1-Based Alkoxyamines for Nitroxide-Mediated Polymerization and Conjugation. Available from: [Link]

  • ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Available from: [Link]

  • RSC Publishing. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available from: [Link]

  • UCL Discovery. Recent advances in the synthesis of antibody-drug conjugates. Available from: [Link]

  • Lead Sciences. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Available from: [Link]

  • Bitesize Bio. Troubleshooting DNA Ligation Problems. Available from: [Link]

  • YouTube. Quick Tips - Troubleshooting problematic ligation reactions. Available from: [Link]

  • ResearchGate. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available from: [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]

  • Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Available from: [Link]

  • Organic Letters. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Available from: [Link]

  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Deprotection of the Tert-Butoxyethyl Group

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The tert-butoxyethyl (Boc-Et) group is not a standard protecting group in organic synthesis, and as such, there is a lack of specific li...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The tert-butoxyethyl (Boc-Et) group is not a standard protecting group in organic synthesis, and as such, there is a lack of specific literature detailing its deprotection. The following guide is based on the well-established principles of tert-butyl ether cleavage, which is the most analogous and chemically relevant functionality within the tert-butoxyethyl group. The recommendations provided herein are based on expert chemical knowledge and should be adapted and optimized for your specific substrate.

Introduction

The tert-butoxyethyl group (Structure 1) can be conceptualized as a tert-butyl ether linked through an ethylene glycol moiety. The key to its removal lies in the acid-lability of the tert-butyl ether bond. Under acidic conditions, the ether oxygen is protonated, leading to the formation of a stable tert-butyl cation and the release of the desired alcohol. This guide provides a comprehensive resource for troubleshooting the deprotection of this group.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of tert-butoxyethyl ethers, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The cleavage of the tert-butyl ether is an acid-catalyzed process. If the acid is too weak or too dilute, the reaction will not proceed efficiently.Start with a standard protocol of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1, v/v). If the reaction is slow, gradually increase the concentration of TFA. For very resistant substrates, neat TFA can be used.[1]
Low Reaction Temperature Deprotection reactions are typically run at room temperature (20-25 °C). Lower temperatures will significantly decrease the reaction rate.Ensure the reaction is being conducted at ambient temperature. Gentle warming (to 30-40 °C) can be attempted for stubborn substrates, but monitor carefully for side product formation.
Presence of a Basic Moiety If your substrate contains a basic functional group (e.g., a free amine), it will quench the acid catalyst, effectively inhibiting the deprotection.An additional equivalent of acid for each basic site on your molecule should be added to the reaction mixture.
Solvent Effects The choice of solvent can influence the reaction rate. Protic solvents can sometimes hinder the reaction by solvating the acid.Dichloromethane (DCM) is a standard and effective solvent. Other aprotic solvents like 1,2-dichloroethane can also be used.

Step-by-Step Protocol for a Standard Deprotection:

  • Dissolve the tert-butoxyethyl protected substrate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Observation of Side Products

Symptoms: TLC or LC-MS analysis shows the formation of new, unexpected spots/peaks in addition to the desired product and remaining starting material.

Potential Cause Explanation Recommended Solution
Tert-butylation of Nucleophilic Groups The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate nucleophilic functional groups in your molecule (e.g., indoles, phenols, thiols).[2]Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. A common and effective scavenger is triisopropylsilane (TIS). A typical cleavage cocktail includes TFA/TIS/DCM (95:2.5:2.5).
Degradation of Acid-Sensitive Groups Other protecting groups or functional moieties in your molecule may be sensitive to the strongly acidic conditions required for cleavage.Consider using a milder deprotection method. Aqueous phosphoric acid[3][4] or Lewis acids like zinc bromide in DCM have been shown to cleave tert-butyl ethers under milder conditions.[5]
Cleavage of the Ethylene Glycol Linker While the primary ether of the ethylene glycol linker is significantly more stable than the tertiary tert-butyl ether, very harsh conditions (e.g., prolonged heating with strong acid) could potentially lead to its cleavage.This is unlikely under standard conditions. If suspected, use milder reagents and avoid elevated temperatures.

Troubleshooting Workflow for Deprotection of Tert-Butoxyethyl Ethers

troubleshooting_workflow start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes action_increase_acid Increase Acid Strength/ Concentration or Time incomplete->action_increase_acid yes_side_products Side Products Present side_products->yes_side_products Yes product_degradation Product Degradation? side_products->product_degradation No action_add_scavenger Add Scavenger (e.g., TIS) yes_side_products->action_add_scavenger yes_degradation Degradation Occurred product_degradation->yes_degradation Yes success Successful Deprotection product_degradation->success No action_milder_conditions Use Milder Conditions (e.g., Phosphoric Acid, ZnBr2) yes_degradation->action_milder_conditions action_increase_acid->start action_add_scavenger->start action_milder_conditions->start

Caption: A decision-making workflow for troubleshooting common issues in tert-butoxyethyl ether deprotection.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butoxyethyl group?

Based on its structure, the tert-butoxyethyl group is expected to be stable to a wide range of conditions, including basic, reductive, and oxidative conditions. Its primary liability is to strong acids.

Q2: Is the tert-butoxyethyl group orthogonal to other common protecting groups?

Yes, the acid-lability of the tert-butoxyethyl group should allow for its selective removal in the presence of groups that are cleaved under different conditions.

  • Orthogonal to:

    • Base-labile groups: Acetates (Ac), Benzoates (Bz), Fmoc.

    • Hydrogenolysis-labile groups: Benzyl (Bn), Carbobenzyloxy (Cbz).

    • Fluoride-labile groups: Silyl ethers (e.g., TBDMS, TIPS).

  • Not Orthogonal to:

    • Other acid-labile groups such as Boc, trityl (Tr), and THP ethers. Selective deprotection among these groups would be challenging and substrate-dependent.

Q3: What is the mechanism of deprotection?

The deprotection proceeds through an SN1 or E1 mechanism. The ether oxygen is first protonated by the acid. This is followed by the departure of the stable tert-butyl cation, leaving the desired alcohol. The tert-butyl cation can then be trapped by a scavenger or lose a proton to form isobutylene.[1][6]

Acid-Catalyzed Deprotection Mechanism of a Tert-Butyl Ether

deprotection_mechanism start R-O-tBu dummy1 start->dummy1 + H+ protonated R-O(H+)-tBu products R-OH + (CH3)3C+ protonated->products Slow dummy2 products->dummy2 isobutylene (CH3)2C=CH2 + H+ dummy1->protonated dummy2->isobutylene - H+

Caption: The SN1 mechanism for the acid-catalyzed cleavage of a tert-butyl ether.

Q4: How can I purify my product after deprotection?

Standard purification techniques such as flash column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of your deprotected product. The byproducts of the deprotection, isobutylene and the trapped tert-butyl scavenger adducts, are generally volatile or non-polar and are easily removed.

References

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild and efficient reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • McOmie, J. F. W. (Ed.). (1973). Protective Groups in Organic Chemistry. Plenum Press.
  • McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.
  • Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(15), 2847–2849.
  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A Mild and General Method for the Protection of Alcohols as tert-Butyl Ethers. Organic Letters, 7(3), 427–430.
  • Procopio, A., Costanzo, P., Curini, M., Nardi, M., Oliverio, M., & Paonessa, R. (2011). A Very Rapid and Eco-Compatible Method for the Protection and Deprotection of Alcohols with tert-Butyl Group. Synthesis, 2011(01), 73–78.
  • Hidasová, D., & Slanina, T. (2023). Mild O-tBu Deprotection by Magic Blue and Triethylsilane. The Journal of Organic Chemistry, 88(11), 6932–6938.
  • LibreTexts. (2021). 18.4: Reactions of Ethers- Acidic Cleavage. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Improving solubility of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" in organic solvents

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving the solubility of "O-(2-tert-Butoxy-eth...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving the solubility of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" in organic solvents. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the fundamental scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Technical Support Guide: Solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Frequently Asked Questions (FAQs)

Q1: Why is my O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride failing to dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The primary reason for the poor solubility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in non-polar or weakly polar organic solvents lies in its chemical structure as a salt.[1] The molecule is the hydrochloride salt of an amine, meaning the hydroxylamine nitrogen is protonated, forming a positively charged ammonium cation (R-ONH3+) which is ionically bonded to a chloride anion (Cl-).

This ionic, salt-like character makes the compound highly polar.[2] According to the fundamental principle of "like dissolves like," polar solutes dissolve best in polar solvents. Solvents like water, methanol, and ethanol are polar and can effectively solvate the charged ions.[1] In contrast, dichloromethane (DCM), diethyl ether, and hexane are non-polar and cannot stabilize the ionic lattice, resulting in very low solubility.[2][3]

Q2: What are the general solubility characteristics of this compound?

Answer: The solubility is dictated by its salt form. It is generally soluble in polar protic solvents and insoluble in non-polar aprotic solvents.

Solvent CategoryExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)HighThese solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[1][4]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have high polarity and can solvate cations well, though they are less effective with anions compared to protic solvents.
Weakly Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Very Low to InsolubleInsufficient polarity to overcome the lattice energy of the salt.
Non-Polar Hexane, Toluene, Diethyl EtherInsolubleThese solvents lack the polarity needed to interact with and dissolve ionic compounds.[5]
Q3: For my synthesis, I must use a non-polar solvent. What is the most effective strategy to dissolve the reagent?

Answer: The most reliable and universally applied method is to convert the hydrochloride salt into its corresponding free base .[3][6] This chemical modification removes the ionic charge, rendering the molecule significantly less polar and thus much more soluble in a wide range of organic solvents.[6]

The free base, O-(2-tert-Butoxy-ethyl)-hydroxylamine, is a neutral molecule. Its solubility is then governed by the organic portion of the molecule—the tert-butoxy-ethyl group—which is compatible with solvents like DCM, THF, and ethyl acetate. This conversion is a standard and often necessary prerequisite for reactions involving amine salts in organic media.

Q4: Can you provide a detailed, step-by-step protocol for converting the hydrochloride salt to its free base for use in an organic reaction?

Answer: Absolutely. This standard liquid-liquid extraction protocol is designed to efficiently generate a clean, anhydrous solution of the free base suitable for most synthetic applications.

  • Dissolution: Dissolve 1.0 equivalent of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer Addition: Add a volume of the desired organic solvent (e.g., DCM, Ethyl Acetate) to the separatory funnel, typically equal to the aqueous volume.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the funnel. Add the base dropwise with gentle swirling until gas evolution (effervescence) ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Scientific Rationale: A mild base is used to neutralize the hydrochloride without causing hydrolysis or degradation of the hydroxylamine functional group. The bicarbonate reacts with the protonated amine, abstracting the acidic proton to form the neutral free base, carbonic acid (which decomposes to CO₂ and H₂O), and sodium chloride.

  • Extraction: Stopper the separatory funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to separate completely.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate) into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5) two more times to maximize the recovery of the free base.

  • Combine & Dry: Combine all the organic extracts. To remove dissolved water, wash the combined organic layer with a saturated solution of sodium chloride (brine). Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation & Use: Filter the solution to remove the drying agent. The resulting clear solution contains the free base and can be used directly in your reaction. Alternatively, the solvent can be removed under reduced pressure (roto-evaporation) to yield the free base as a neat oil or solid, though direct use in solution is more common.

Below is a visual representation of this workflow.

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Workup A 1. Dissolve HCl Salt in Water B 2. Add Organic Solvent (e.g., DCM) A->B C 3. Add Mild Base (aq. NaHCO₃) until pH > 8 B->C D 4. Shake & Separate Layers C->D E 5. Collect Organic Layer D->E F 6. Re-extract Aqueous Layer 2x E->F G 7. Combine Organic Layers F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Filter I->J K Anhydrous Solution of Free Base Ready for Use J->K

Workflow for generating the free base.
Q5: Are there faster, in-situ methods available if I want to avoid a full aqueous workup?

Answer: Yes, an in-situ neutralization is a very common and efficient laboratory technique. This method avoids a separate workup step by generating the free base directly within the reaction vessel.

  • Setup: To your reaction flask, add the O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and the desired anhydrous organic solvent (e.g., DCM, THF). This will form a suspension or slurry.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) , directly to the suspension with stirring.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes.

  • Reaction: The free base is now generated in solution, and you can proceed by adding your other reagents. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, is a salt that is often insoluble in the organic solvent and may precipitate. This precipitate can either be ignored or removed by filtration at the end of the reaction.

Causality: The organic base (e.g., TEA) is strong enough to deprotonate the hydroxylammonium salt. This forms the neutral (soluble) free base and an ammonium salt (e.g., TEA·HCl). Because the newly formed salt is often poorly soluble in the non-polar organic medium, the equilibrium is driven towards the formation of the free base.

Q6: I've tried stirring, but the compound remains a solid. Are there any physical methods to aid dissolution?

Answer: If you must use the salt form directly or if dissolution is slow even with co-solvents, several physical methods can be employed. However, these are generally less effective than chemical modification (free-basing).

  • Sonication: Using an ultrasonic bath can be effective.[3][7] The high-frequency sound waves create cavitation bubbles that physically break apart the solid lattice of the solute, increasing the surface area available for solvation and accelerating the dissolution process.

  • Gentle Heating: Carefully warming the mixture can increase solubility.[3] However, be cautious, as hydroxylamine derivatives can be thermally sensitive. It is crucial to consult the material's safety data sheet for decomposition temperatures and to heat the mixture only gently (e.g., to 30-40 °C) while monitoring for any changes in color that might indicate degradation.

  • Co-Solvent System: If your reaction can tolerate it, adding a small percentage (e.g., 5-10%) of a polar co-solvent like methanol to your non-polar solvent can significantly improve solubility.[3] The polar co-solvent helps to solvate the salt, while the bulk solvent maintains the overall non-polar character required for the reaction.

The following decision tree can help guide your choice of solubilization strategy.

G A Start: Need to dissolve O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl in an organic solvent B Can the reaction be run in a polar solvent (MeOH, H₂O)? A->B C Yes B->C  Yes D No B->D  No E Dissolve directly in the polar solvent. C->E F Is an aqueous workup acceptable? D->F G Yes F->G  Yes H No F->H  No I Perform Free-Base Extraction (Protocol in Q4) G->I J Use In-Situ Neutralization with an organic base (TEA, DIPEA) (Protocol in Q5) H->J K Still having issues? J->K L Try Physical Methods: - Sonication - Gentle Heating - Co-solvents K->L  Yes

Decision tree for solubility enhancement.

References

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Sathisaran, I., & Dalvi, S. (2017). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Hydroxylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • Google Patents. (n.d.). US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.
  • ResearchGate. (2025). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (2026). Salt effects on proton transfer from nitrophenols to amine or pyridine bases in acetonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why are amine salts soluble in water?. Retrieved from [Link]

  • PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Google Patents. (n.d.). US4954328A - Synthesis of hydroxylamine salts.
  • Chem-Page. (n.d.). hydroxylammonium chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride by TLC

Welcome to the technical support guide for monitoring reactions involving O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and why is its reaction monitoring important?

A1: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is an O-substituted hydroxylamine derivative.[1] Its primary use in organic synthesis is to react with aldehydes and ketones to form oximes, which are crucial intermediates in the synthesis of various pharmaceutical compounds.[1][2] Monitoring these reactions is critical to determine the consumption of the starting materials and the formation of the product, thereby assessing reaction completion and identifying any potential side products.

Q2: What are the key chemical properties of this hydroxylamine derivative that influence its TLC behavior?

A2: The key properties of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride influencing its TLC behavior are its polarity and its physical state as a hydrochloride salt. The presence of the amine and ether functionalities makes it a polar molecule, which will cause it to have a strong affinity for polar stationary phases like silica gel.[3] As a salt, it is highly polar and may have limited solubility in common non-polar to moderately polar TLC eluents. This high polarity typically results in a low retention factor (Rf) on silica gel plates.[4]

Q3: I don't see any spots on my TLC plate under UV light. Is the reaction not working?

A3: Not necessarily. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and its corresponding oxime products often lack a strong UV chromophore, especially if the parent ketone or aldehyde is not aromatic or highly conjugated.[5] Therefore, they may not be visible under a standard 254 nm UV lamp.[5][6] Visualization will likely require a chemical stain.

Q4: Which chemical stains are suitable for visualizing this hydroxylamine and its oxime product?

A4: Several chemical stains can be effective:

  • Potassium Permanganate (KMnO4): This is a good general-purpose oxidizing stain that reacts with the hydroxylamine functional group, appearing as a yellow or brown spot on a purple background.[5][7] It is often effective for a wide range of organic compounds.

  • Ninhydrin: This stain is highly specific for primary and secondary amines, and it can also detect hydroxylamines.[8][9][10] It typically produces a characteristic pink or purple spot upon heating.

  • p-Anisaldehyde: This stain is sensitive to various functional groups, including nucleophiles, and can be a good multipurpose visualization agent.[11]

Troubleshooting Guide

This section addresses common problems encountered when monitoring reactions of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride by TLC.

Problem 1: My hydroxylamine starting material is streaking from the baseline.

Q: I've spotted my reaction mixture, and the spot corresponding to the hydroxylamine starting material is a long streak rather than a compact spot. What's causing this and how can I fix it?

A: Streaking of highly polar compounds like amines and their salts on silica gel TLC plates is a common issue.[12][13]

  • Causality: The primary amine of the hydroxylamine is basic and can interact strongly and sometimes irreversibly with the acidic silica gel stationary phase. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak.[13] Overloading the sample on the TLC plate can also exacerbate this issue.[12][13]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% triethylamine (Et3N) in your solvent system.

      • 1-10% of a 10% solution of ammonium hydroxide (NH4OH) in methanol, added to a primary eluent like dichloromethane.[14]

    • Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate to avoid overloading.[12][15] The goal is to apply the smallest possible amount that can still be visualized.

    • Use a Cospot: To confirm the identity of the streaking spot, use a cospot lane where you apply both your starting material and the reaction mixture at the same point.[16]

Problem 2: All my spots are at the baseline (Rf ≈ 0).

Q: I've run my TLC, but the starting material and product spots haven't moved from the baseline. How do I get them to separate?

A: An Rf value near zero indicates that your compounds are too polar for the chosen mobile phase.[4][17] The molecules are sticking strongly to the silica gel and not being carried up the plate by the eluent.[3]

  • Causality: The eluent is not polar enough to compete with the silica gel for interaction with your polar analytes.[17] Both the hydroxylamine starting material and the resulting oxime are polar compounds capable of hydrogen bonding.[3]

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5.

    • Switch to a More Polar Solvent System: If adjusting the ratio is insufficient, you may need to switch to a more polar solvent system altogether. Good options for polar compounds include:

      • Dichloromethane (DCM) / Methanol (MeOH)

      • Ethyl Acetate (EtOAc) / Methanol (MeOH)

      • Ethyl Acetate / Butanol / Acetic Acid / Water (a more complex system for very polar compounds).[14]

Problem 3: All my spots are at the solvent front (Rf ≈ 1).

Q: My spots have all moved to the top of the TLC plate with the solvent front. What does this mean?

A: An Rf value near one is the opposite problem: your mobile phase is too polar for the compounds.[17]

  • Causality: The eluent is so polar that it readily dissolves the compounds and moves them up the plate with little to no interaction with the stationary phase.[17]

  • Solutions:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using 1:1 Hexane:Ethyl Acetate, try a 3:1 or 9:1 mixture.

    • Switch to a Less Polar Solvent System: Consider using a less polar solvent system, such as moving from DCM/MeOH to Hexane/EtOAc.

Problem Summary and Solutions
Issue Primary Cause & Solution
Streaking SpotsCause: Strong interaction of basic amine with acidic silica.[13] Solution: Add a basic modifier (e.g., 1% Et3N) to the eluent.
Rf ≈ 0 (Spots at Baseline)Cause: Eluent is not polar enough.[17] Solution: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Rf ≈ 1 (Spots at Solvent Front)Cause: Eluent is too polar.[17] Solution: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No Spots Under UV LightCause: Compounds lack a UV chromophore.[5] Solution: Use a chemical stain like potassium permanganate or ninhydrin for visualization.[5][8]

Experimental Protocols

Protocol 1: General TLC Setup for Reaction Monitoring
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes for your starting material (SM), cospot (C), and reaction mixture (RM).[16]

  • Spot the Plate:

    • Dissolve a small amount of your O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride starting material in a suitable solvent (e.g., methanol or the reaction solvent).

    • Using a capillary tube, apply a small spot of the starting material solution to the SM and C lanes. Keep the spots as small as possible (1-2 mm diameter).[15]

    • Withdraw a small aliquot of your reaction mixture and apply it to the C and RM lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[12] Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Plate: First, check the plate under a UV lamp (254 nm) and circle any visible spots.[6] Then, proceed with a chemical stain as described in Protocol 2.

Protocol 2: Visualization with Potassium Permanganate Stain
  • Stain Preparation: Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[5] This stain is corrosive and will stain skin, so wear appropriate personal protective equipment.

  • Staining: Briefly dip the dried TLC plate into the permanganate solution using forceps.

  • Development: Gently wipe excess stain from the back of the plate and warm it with a heat gun. Spots will appear as yellow-brown areas against a purple or pink background.[7] Be careful not to overheat, as this can char the entire plate.[7]

Visualizing the Process

Reaction Monitoring Workflow

The following diagram illustrates the logical workflow for monitoring the reaction and troubleshooting common TLC issues.

reaction_monitoring_workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions prep_chamber Prepare TLC Chamber spot_plate Spot SM, C, RM Lanes prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize (UV) dry_plate->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain analyze_rf Analyze Rf Values visualize_stain->analyze_rf streaking Streaking? analyze_rf->streaking rf_zero Rf ~ 0? streaking->rf_zero No add_base Add Base to Eluent streaking->add_base Yes rf_one Rf ~ 1? rf_zero->rf_one No inc_polarity Increase Eluent Polarity rf_zero->inc_polarity Yes complete Reaction Complete? rf_one->complete No dec_polarity Decrease Eluent Polarity rf_one->dec_polarity Yes continue_rxn Continue Reaction complete->continue_rxn No workup Work-up Reaction complete->workup Yes add_base->spot_plate Re-run TLC inc_polarity->spot_plate Re-run TLC dec_polarity->spot_plate Re-run TLC continue_rxn->spot_plate Monitor Again Later

Caption: Workflow for TLC reaction monitoring and troubleshooting.

Interpreting TLC Results

The diagram below shows an idealized TLC plate for a successful reaction over time.

tlc_interpretation cluster_plate Idealized TLC Plate sf Solvent Front p0 P sm0 SM p1 P p2 P l0 T = 0 hr sm1 SM l1 T = 2 hr l2 T = 4 hr (Complete) baseline ____________________

Caption: Idealized TLC showing reaction progress over time.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. [Link]

  • Thin Layer Chromatography. (n.d.). SEP-120. [Link]

  • REACH Devices, LLC. (2010-2025). TLC stains. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Kaczvinsky, J. R., Jr., et al. (1995). Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process. Journal of Chromatography A, 706(1-2), 295-300. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • TLC VISUALIZATION SOLUTIONS. (n.d.). [Link]

  • Dikalov, S. I., et al. (2002). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Biology and Medicine, 32(9), 843-851. [Link]

  • Chary, M. V., & Kumar, A. (2010). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Synthetic Communications, 40(18), 2731-2736. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Sane, R. T., et al. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Chromatography A, 440, 225-230. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Skorupa, A., & Gierak, A. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 24(4), 274–280. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • Labdex. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Barton, D. H. R., et al. (1992). U.S. Patent No. 5,117,060. Washington, DC: U.S.
  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. [Link]

  • Chem-Space. (n.d.). O-(2-(tert-Butoxy)ethyl)hydroxylamine. [Link]

  • PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Welcome to the technical support guide for the synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. This guide provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The most common and reliable method for synthesizing O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride involves a two-step process. This process begins with the N-alkylation of N-hydroxyphthalimide with a suitable 2-carbon electrophile bearing a tert-butoxy group, followed by the hydrazinolysis of the resulting phthalimide derivative to liberate the desired O-alkylhydroxylamine.[1]

This synthetic route is an adaptation of the Gabriel synthesis, which is a well-established method for forming primary amines.[2][3] In this case, it is expertly applied to the synthesis of O-alkylhydroxylamines.

Below is a visual representation of the overall workflow:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation N_hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(2-tert-Butoxy-ethoxy)phthalimide N_hydroxyphthalimide->Intermediate SN2 Reaction Alkylating_Agent 2-(tert-butoxy)ethyl halide Alkylating_Agent->Intermediate Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Hydrazine Hydrazine (N₂H₄) Free_Base O-(2-tert-Butoxy-ethyl)-hydroxylamine (Free Base) Intermediate->Free_Base Cleavage Phthalhydrazide Phthalhydrazide (by-product) Intermediate->Phthalhydrazide Hydrazine->Free_Base Solvent2 Solvent (e.g., Ethanol) Solvent2->Free_Base HCl HCl (in ether or dioxane) Final_Product O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride Free_Base->Final_Product Protonation HCl->Final_Product

Caption: Overall synthetic workflow for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing insights into the rationale behind procedural choices.

Q1: What is the purpose of using N-hydroxyphthalimide in the first step?

A1: N-hydroxyphthalimide serves as a protected form of hydroxylamine. The phthalimide group has two key functions:

  • It increases the acidity of the N-OH proton, facilitating deprotonation with a mild base to form a potent nucleophile.[2]

  • The bulky phthalimide group prevents over-alkylation, a common side reaction when using free hydroxylamine.[2]

Q2: Which base is most suitable for the N-alkylation step?

A2: The choice of base depends on the specific alkylating agent and solvent.

  • Potassium carbonate (K₂CO₃) is a mild and commonly used base, particularly effective in polar aprotic solvents like DMF.

  • Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be used to ensure complete deprotonation of N-hydroxyphthalimide.[2]

Q3: Why is hydrazine used to cleave the phthalimide group?

A3: Hydrazine is a highly effective reagent for this cleavage, known as the Ing-Manske procedure.[4] It attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable six-membered ring by-product, phthalhydrazide, and liberating the desired primary amine.[3][5] This method is generally preferred over acidic or basic hydrolysis, which can require harsh conditions and may lead to the decomposition of the desired product.[4][5]

Q4: Can I use a different acid for the final salt formation?

A4: While other strong acids can be used, hydrochloric acid is preferred for several reasons:

  • It forms a stable, crystalline salt that is often easily purified by recrystallization.

  • The hydrochloride salt generally has good solubility in polar solvents and enhanced stability for storage.[6]

III. Troubleshooting Guide: Common Impurities and Solutions

This section details the common impurities that can arise during the synthesis and provides systematic troubleshooting strategies.

Impurity Formation Mechanism Identification Prevention & Removal
Unreacted N-hydroxyphthalimide Incomplete deprotonation or insufficient alkylating agent.TLC, HPLC, ¹H NMREnsure complete deprotonation before adding the alkylating agent. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Can be removed by recrystallization of the intermediate.
Phthalhydrazide Incomplete removal after the hydrazinolysis step.TLC, HPLC, ¹H NMRPhthalhydrazide is often insoluble and can be removed by filtration.[5] Thorough washing of the organic extract with an aqueous base can also help remove any remaining traces.
tert-Butanol Acid-catalyzed hydrolysis of the tert-butoxy group.[7][8]GC-MS, ¹H NMRAvoid strongly acidic conditions, especially at elevated temperatures, during workup and purification.[9] The final salt formation should be performed under anhydrous conditions at low temperatures.
Over-alkylation Products Reaction of the product with the alkylating agent.LC-MS, HPLCThe use of N-hydroxyphthalimide minimizes this, but it can still occur to a small extent. Using the correct stoichiometry is crucial.[6] Purification by column chromatography may be necessary.
Troubleshooting Workflow: A Decision-Making Diagram

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (TLC, NMR, LC-MS) Start->Identify Decision Impurity Type? Identify->Decision Unreacted_SM Unreacted Starting Material Decision->Unreacted_SM Starting Material Byproduct Reaction By-product (e.g., Phthalhydrazide) Decision->Byproduct By-product Degradation Degradation Product (e.g., tert-Butanol) Decision->Degradation Degradation Action_SM Optimize Reaction Stoichiometry & Conditions in Future Syntheses. Purify by Recrystallization or Chromatography. Unreacted_SM->Action_SM Action_Byproduct Improve Workup Procedure. (e.g., Additional Washes, Filtration). Purify by Recrystallization. Byproduct->Action_Byproduct Action_Degradation Modify Workup/Purification Conditions. (e.g., Lower Temperature, Anhydrous Conditions). Purify by Recrystallization. Degradation->Action_Degradation

Caption: A decision-making workflow for troubleshooting impurities.

IV. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the key stages of the synthesis.

Protocol 1: Synthesis of N-(2-tert-Butoxy-ethoxy)phthalimide (Intermediate)
  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF (10 mL/g of N-hydroxyphthalimide), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(tert-butoxy)ethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure N-(2-tert-Butoxy-ethoxy)phthalimide.

Protocol 2: Synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (Final Product)
  • Suspend N-(2-tert-Butoxy-ethoxy)phthalimide (1.0 eq) in ethanol (15 mL/g).

  • Add hydrazine monohydrate (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide. Wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the crude oil in diethyl ether and cool in an ice bath.

  • Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

V. References

  • Google Patents. CN1309632A - A new type of N-tert-butyl hydroxylamine salt. Available from: .

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370. Available from: [Link].

  • Google Patents. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride. Available from: .

  • Google Patents. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Available from: .

  • ACS Publications. Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Available from: [Link].

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link].

  • Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link].

  • PubMed. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Available from: [Link].

  • Google Patents. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Available from: .

  • Chemical Communications (RSC Publishing). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Available from: [Link].

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link].

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link].

  • PubMed Central. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Available from: [Link].

  • Wikipedia. tert-Butyl chloride. Available from: [Link].

  • ResearchGate. Can anyone help me with a Gabriel synthesis for making primary amine?. Available from: [Link].

  • Pearson. The reaction of tert-butyl alcohol with concentrated HCl goes by... Available from: [Link].

  • ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available from: [Link].

  • Wikipedia. Gabriel synthesis. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Hydroxylamine Reagents: O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl vs. Hydroxylamine HCl

A Senior Application Scientist's Field Guide to Selecting the Optimal Reagent for Oxime Ligation In the landscape of chemical synthesis and bioconjugation, the formation of an oxime bond between a hydroxylamine and a car...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Selecting the Optimal Reagent for Oxime Ligation

In the landscape of chemical synthesis and bioconjugation, the formation of an oxime bond between a hydroxylamine and a carbonyl group (aldehyde or ketone) stands as a cornerstone reaction.[1][2] Its reliability and specificity have made it indispensable. However, the choice of the hydroxylamine reagent itself is a critical decision point that dictates reaction kinetics, product stability, and application feasibility. This guide provides an in-depth comparison of the classic, unsubstituted hydroxylamine hydrochloride and a specialized, O-substituted derivative, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride , to empower researchers with the insights needed to make an informed selection.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between these two reagents lies in the substitution on the hydroxylamine oxygen. Hydroxylamine hydrochloride is the simplest form, NH₂OH·HCl, while its counterpart features a bulky tert-butoxy-ethyl group. This single structural modification introduces significant changes in their physical and chemical behavior.

PropertyHydroxylamine Hydrochloride O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Rationale for Difference
Molecular Formula H₄ClNOC₆H₁₆ClNO₂Presence of the C₆H₁₃O₂ substituent.
Molecular Weight 69.49 g/mol [3]169.65 g/mol [4]The additional alkyl ether chain significantly increases mass.
Appearance White crystalline solidWhite to off-white solid[5]Both are typically supplied as stable crystalline salts.
Solubility Very soluble in water[6]Soluble in polar solvents[5]The hydrochloride salt form confers water solubility to both. The alkyl group on the substituted version may enhance solubility in less polar organic solvents.
Stability & Handling Corrosive, toxic, potential mutagen, strong reducing agent.[3][7] Limited shelf life and can decompose upon heating.[6][7]More stable and easier to handle.[5] The O-alkylation prevents unwanted redox reactions typical of the free -NOH group.The unsubstituted -NOH group is prone to oxidation/reduction. The O-substituent "caps" this reactive site, enhancing thermal and chemical stability.

The Heart of the Matter: Mechanism and Reactivity in Oxime Ligation

The formation of an oxime is a robust condensation reaction that proceeds via a two-step mechanism, which is critically dependent on pH.[8][9]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxylamine's nitrogen atom attacks the electrophilic carbonyl carbon. This step is rate-limiting and requires the nitrogen to be unprotonated and therefore nucleophilic.

  • Dehydration: The resulting tetrahedral intermediate (a hemiaminal) eliminates a molecule of water to form the stable C=N double bond of the oxime.[8] This step is acid-catalyzed.

The optimal pH for this reaction is typically a mild acidic range (pH 4-6), representing a compromise: acidic enough to catalyze dehydration but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic.[8]

Oxime_Formation General Mechanism of Oxime Formation R1 R₁ R2 R₂ C C C->R1 C->R2 O O C->O plus1 + H2N H₂N-OR' H2N->C C_int C R1_int R₁ C_int->R1_int R2_int R₂ C_int->R2_int OH_int OH C_int->OH_int NHOR_int NH-OR' C_int->NHOR_int C_prod C C_int->C_prod 2. Dehydration (-H₂O, Acid Catalyzed) R1_prod R₁ C_prod->R1_prod R2_prod R₂ C_prod->R2_prod NOR_prod N-OR' C_prod->NOR_prod plus2 + H₂O

Figure 1: General mechanism for oxime formation.

Reactivity Face-Off
  • Hydroxylamine Hydrochloride: As the smaller, unhindered nucleophile, hydroxylamine hydrochloride is generally more reactive.[10] Its nitrogen atom is more accessible, leading to faster reaction kinetics with aldehydes and ketones. This makes it an excellent choice for straightforward syntheses where speed is a priority and the resulting oxime's free hydroxyl group is not a concern.[10]

  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride: The presence of the bulky O-substituent introduces significant steric hindrance around the nucleophilic nitrogen.[5] This steric bulk slows the rate of nucleophilic attack compared to its unsubstituted counterpart.[5] Consequently, reactions may require longer incubation times or slightly elevated temperatures to achieve comparable yields. However, this moderated reactivity can be an advantage in complex molecular settings, potentially leading to fewer side reactions.

Performance in Practice: A Comparative Overview

The choice between these reagents hinges on the experimental goals. The table below summarizes the expected performance trade-offs based on their inherent chemical properties.

Performance MetricHydroxylamine Hydrochloride O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Key Takeaway
Reaction Rate Faster. Less steric hindrance allows for rapid nucleophilic attack.[10]Slower. Steric bulk from the substituent impedes the approach to the carbonyl carbon.[5]For rapid derivatization, hydroxylamine HCl is superior. For controlled reactions, the substituted version is preferable.
Product Stability Moderate. The resulting oxime (R₂C=N-OH) is stable but can be hydrolyzed under acidic conditions. The free -OH can participate in side reactions.High. The resulting O-alkyl oxime (R₂C=N-OR') is significantly more resistant to hydrolysis.[11] The capped oxygen is inert.For creating robust, stable linkages, especially in aqueous biological systems, the O-substituted product is vastly superior.
Side Reactions Higher Potential. As a strong reducing agent, it can reduce sensitive functional groups elsewhere in the molecule.Minimal. The O-alkylation mitigates the reducing potential, leading to cleaner reactions with complex substrates.In multifunctional molecules like proteins or natural products, the substituted reagent offers cleaner, more specific ligation.
Handling & Safety High Hazard. Corrosive, toxic, and requires careful handling in a controlled environment.[3][7]Lower Hazard. More stable and less reactive, making it safer to store and handle, though standard lab precautions are still essential.[5][12]The substituted reagent offers a significant advantage in terms of operational safety and stability.

Experimental Protocols: A Practical Guide

Here we provide generalized, step-by-step protocols for a typical oxime ligation reaction. Note that optimal conditions (concentration, pH, temperature, time) should be determined empirically for each specific substrate.

Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_carbonyl Prepare Carbonyl Substrate (in buffer/solvent) mix Combine Solutions & Adjust pH (4-6) prep_carbonyl->mix prep_reagent Prepare Hydroxylamine Reagent (in buffer/solvent) prep_reagent->mix incubate Incubate (Time & Temp Dependent) mix->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor workup Work-up / Quench monitor->workup purify Purify Product (Chromatography, etc.) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 2: Standard workflow for an oxime ligation experiment.

Protocol 1: Rapid Ligation with Hydroxylamine Hydrochloride
  • Objective: Fast derivatization of a simple ketone.

  • Rationale: Speed is prioritized over linkage stability.

  • Dissolution: Dissolve the ketone (1.0 eq) in an appropriate solvent (e.g., ethanol/water mixture). Prepare a separate solution of hydroxylamine hydrochloride (1.2 eq) in the same solvent.

  • Buffering: Add a base such as pyridine or sodium acetate (1.5 eq) to the hydroxylamine solution to neutralize the HCl and free the nucleophile. The target pH should be ~5.

  • Reaction: Add the hydroxylamine solution to the ketone solution. Stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.

  • Work-up: Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography if necessary.

Protocol 2: Stable Bioconjugation with O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl
  • Objective: Labeling a purified antibody containing an engineered aldehyde group.

  • Rationale: Product stability and biocompatibility are paramount.

  • Buffer Exchange: Ensure the antibody (1.0 eq) is in a suitable reaction buffer, typically a phosphate or acetate buffer at pH 5.5-6.0.

  • Reagent Preparation: Prepare a stock solution of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in the same reaction buffer. A 10 to 50-fold molar excess (10-50 eq) is common to drive the reaction to completion.

  • Reaction: Add the hydroxylamine reagent solution to the antibody solution. Incubate at room temperature or 37°C with gentle agitation.

  • Monitoring: Due to the reagent's lower reactivity, allow the reaction to proceed for 2-12 hours. Monitor conjugation efficiency using techniques like mass spectrometry (to observe the mass shift) or SDS-PAGE.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a storage buffer (e.g., PBS pH 7.4).

  • Characterization: Confirm the degree of labeling and integrity of the final antibody-drug conjugate or labeled protein.

The Verdict: Application-Specific Recommendations

The choice is not about which reagent is "better," but which is "fitter for purpose."

  • Choose Hydroxylamine Hydrochloride for:

    • General Organic Synthesis: When forming oximes as intermediates for reactions like the Beckmann rearrangement or as simple protecting groups.[9]

    • Bulk Chemical Production: Where cost is a major driver and the subsequent chemistry can tolerate the free hydroxyl group.

    • Rapid Derivatization: For analytical purposes where speed is essential and long-term stability is not required.[10]

  • Choose O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride for:

    • Bioconjugation and Drug Development: Essential for creating stable antibody-drug conjugates (ADCs), PEGylated proteins, or attaching probes to biomolecules. The inert oxime ether linkage is critical for in vivo stability.[5][13]

    • Materials Science: For functionalizing surfaces, polymers, or hydrogels where hydrolytic stability is required.[13]

    • Complex Molecule Synthesis: When working with sensitive substrates where the mild, non-reducing nature of the reagent prevents unwanted side reactions.

By understanding the fundamental trade-offs in reactivity, stability, and safety, researchers can confidently select the optimal hydroxylamine reagent, ensuring the success and integrity of their scientific endeavors.

References

  • Wikipedia. (2023). Oxime. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]

  • ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • ResearchGate. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). Hydroxylamine. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (2023). Hydroxylammonium chloride. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Retrieved from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • Studer, A. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 59(4), 146-152. Retrieved from [Link]

  • Wang, D., & Breit, B. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Alkoxyamine Modified Oligonucleotide. Retrieved from [Link]

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Comparative

A Comparative Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and Other O-Substituted Hydroxylamines for Researchers and Drug Development Professionals

In the realms of chemical biology, medicinal chemistry, and drug development, the ability to selectively and efficiently modify complex molecules is of paramount importance. O-substituted hydroxylamines have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of chemical biology, medicinal chemistry, and drug development, the ability to selectively and efficiently modify complex molecules is of paramount importance. O-substituted hydroxylamines have emerged as a powerful class of reagents, primarily utilized for their chemoselective reaction with aldehydes and ketones to form stable oxime linkages. This guide provides a detailed comparative analysis of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" against other commonly employed O-substituted hydroxylamines, offering scientifically grounded insights and experimental frameworks to aid researchers in making informed decisions for their specific synthetic challenges.

The Foundational Chemistry: Oxime Ligation

The core utility of O-substituted hydroxylamines lies in their ability to undergo oxime ligation. This reaction is characterized by its high chemoselectivity, proceeding under mild, often physiological, conditions and forming a robust covalent bond. The versatility of the substituent on the oxygen atom (the 'R' group in R-O-NH₂) allows for the fine-tuning of properties such as solubility, reactivity, and the introduction of functional handles.

Oxime_Ligation_Mechanism carbonyl R'-C(=O)-R'' (Aldehyde or Ketone) intermediate Hemialkoxamine Intermediate carbonyl->intermediate + hydroxylamine R-O-NH₂ (O-Substituted Hydroxylamine) hydroxylamine->intermediate oxime R'-C(=N-O-R)-R'' (Oxime Product) intermediate->oxime - H₂O water H₂O

Figure 1: The general mechanism of oxime bond formation.

In Focus: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" is a distinctive reagent due to its unique structural features. The tert-butoxy-ethyl group confers a set of properties that can be highly advantageous in sophisticated synthetic strategies.

Salient Features:

  • Acid-Labile Protection: The tert-butyl group is a well-established acid-labile protecting group.[1][2] This enables its selective removal under mild acidic conditions, a critical feature in orthogonal synthesis where multiple protecting groups are employed.[3]

  • Modulated Reactivity and Solubility: The ethoxy spacer can influence the reagent's solubility profile and steric environment, which in turn can affect reaction kinetics.

This reagent serves as a protected form of hydroxylamine, making it a valuable building block in multi-step organic synthesis.[4][5]

A Comparative Overview of O-Substituted Hydroxylamines

The selection of an appropriate O-substituted hydroxylamine is dictated by the specific requirements of the application. Below is a comparison of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" with other prevalent alternatives.

FeatureO-(2-tert-Butoxy-ethyl)-hydroxylamine HClO-Methylhydroxylamine HClO-Benzylhydroxylamine HClAminooxyacetic acid hemihydrochloride
Key Structural Moiety tert-Butoxy-ethylMethylBenzylCarboxymethyl
Primary Utility Introduction of an acid-cleavable protecting group.[4][5]Minimalist modification, low steric hindrance.Introduction of a UV-active aromatic ring for analytical purposes.Provides a carboxylic acid handle for further conjugation.
Solubility Profile Generally soluble in a range of organic solvents.High solubility in polar solvents like water and alcohols.Good solubility in organic solvents.High solubility in aqueous buffers.
Noteworthy Applications Prodrug design, multi-step synthesis requiring orthogonal protection.[1]General bioconjugation, synthesis of small molecule libraries.Peptide and protein modification, analytical derivatization.Surface immobilization, bioconjugation to biomolecules.

Experimental Framework: Assessing Reactivity in Oxime Ligation

To provide a practical context for the comparison, a standardized experimental protocol to evaluate the relative reactivity of these hydroxylamines is outlined below. This protocol is designed to be a self-validating system, allowing for direct comparison under controlled conditions.

Protocol: Comparative Kinetic Analysis of Oxime Ligation
  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of each O-substituted hydroxylamine hydrochloride in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Prepare a 100 mM stock solution of a model aldehyde (e.g., benzaldehyde) in DMSO.

  • Reaction Setup:

    • In separate reaction vessels, combine 900 µL of a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) with 50 µL of the aldehyde stock solution.

    • Initiate the reaction by adding 50 µL of the respective hydroxylamine stock solution to each vessel, resulting in final concentrations of 5 mM for each reactant.

  • Reaction Monitoring:

    • Maintain the reactions at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.

  • Analysis:

    • Quench the reaction in the aliquot by diluting it in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the consumption of the aldehyde and the formation of the oxime product.

Experimental_Protocol cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Analysis stock_HA Hydroxylamine Stock Solutions (100 mM) reaction_mix Combine in Buffer (pH 7.0) [Final] = 5 mM each stock_HA->reaction_mix stock_ald Aldehyde Stock Solution (100 mM) stock_ald->reaction_mix time_points Withdraw Aliquots at Time Intervals reaction_mix->time_points quench Quench Reaction time_points->quench hplc RP-HPLC Analysis quench->hplc

Figure 2: A generalized workflow for the comparative kinetic analysis.

Causality Behind Experimental Choices
  • Choice of Buffer: A neutral pH of 7.0 is chosen to mimic physiological conditions and to allow for a fair comparison of the intrinsic reactivity of the hydroxylamines.[6] The rate of oxime ligation is pH-dependent, and this standardized condition provides a reliable baseline.[7]

  • Use of a Model Aldehyde: Benzaldehyde is a readily available and easily detectable aromatic aldehyde, making it an excellent model substrate for kinetic studies.

  • RP-HPLC Analysis: This technique allows for the accurate quantification of both the reactants and the product, enabling the determination of reaction rates and percentage conversion over time.

Applications in Drug Development and Bioconjugation

The choice of an O-substituted hydroxylamine has significant implications for various applications:

  • Prodrug Development: "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" is particularly well-suited for the development of acid-sensitive prodrugs. A therapeutic agent can be tethered to a carrier molecule via an oxime bond, with the tert-butyl group serving as a trigger for release in acidic environments, such as those found in tumor microenvironments or endosomes.[8]

  • Bioconjugation: For applications requiring the stable attachment of labels or other moieties to biomolecules, reagents like aminooxyacetic acid are often favored for their high water solubility and the presence of a functional handle for further modification.[9] The oxime ligation itself is a bioorthogonal reaction, meaning it proceeds with high selectivity in a biological context.[9]

Conclusion

"O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" represents a valuable addition to the synthetic chemist's toolbox, offering the unique capability of introducing an acid-labile protecting group through an oxime linkage. While other O-substituted hydroxylamines like O-methylhydroxylamine and aminooxyacetic acid provide straightforward and efficient means for bioconjugation and modification, the strategic use of "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride" opens up possibilities for more intricate molecular designs, particularly in the field of drug delivery and controlled release. The experimental framework provided herein offers a robust starting point for researchers to evaluate and select the most suitable reagent for their specific scientific endeavors.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • Gemoets, H. P. L., L'Homme, C., & Noël, T. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2749. [Link]

  • Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(19), 3314-3327. [Link]

  • Heil, A., Els-Heindl, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(33), 9848-9854. [Link]

  • Horspool, K., & Mander, L. (2018). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 35(10), 1047-1057. [Link]

  • Pozo, N., Albericio, F., & El-Faham, A. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(9), 2587-2590. [Link]

  • van der Veld, P. J. A., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(11), 2096-2107. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Heil, A., Els-Heindl, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Burlina, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Peptide Research and Therapeutics, 19(3), 237-243. [Link]

  • MySkinRecipes. (n.d.). O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Retrieved from [Link]

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Validation

The Benchmark: Understanding the Classical Method and Its Limitations

A Comprehensive Guide to Alternative Reagents for Oxime Formation: Evolving Beyond the Classical Approach For decades, the synthesis of oximes—a cornerstone transformation in organic chemistry—has been dominated by the r...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Alternative Reagents for Oxime Formation: Evolving Beyond the Classical Approach

For decades, the synthesis of oximes—a cornerstone transformation in organic chemistry—has been dominated by the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. While robust, this classical method often necessitates harsh conditions, long reaction times, and the use of potentially toxic reagents like pyridine. In fields like drug development and bioconjugation, where mild conditions and high chemoselectivity are paramount, the limitations of the traditional approach have spurred the development of a new generation of reagents and catalytic systems.

This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth comparison of modern, alternative methods for oxime formation. We will move beyond a simple listing of reagents to explore the mechanistic rationale behind each approach, present supporting experimental data, and provide detailed protocols to empower you to select the optimal method for your specific synthetic challenge.

The traditional synthesis involves the condensation of a carbonyl compound with hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine nucleophile.

Classical Reaction Mechanism:

The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime. The reaction's rate is pH-dependent, with optimal rates typically observed around pH 4.5, representing a compromise between the need for a free nucleophile and the requirement for acid catalysis during the dehydration step.

Caption: General mechanism of classical oxime formation.

Limitations of the Classical Approach:

  • Harsh Conditions: Often requires heating (reflux) for extended periods.

  • Stoichiometric Base: Necessitates the use of stoichiometric amounts of bases like pyridine or sodium acetate, which can complicate purification. Pyridine, in particular, is toxic.

  • Environmental Concerns: The use of organic solvents and toxic bases raises environmental and waste disposal issues.

  • Low Yields: For sterically hindered or less reactive ketones, yields can be low and reaction times impractically long.

Section 1: Green, Heterogeneous Catalysis for Milder Oximation

Driven by the principles of green chemistry, recent research has focused on replacing homogeneous bases with solid, reusable catalysts, often enabling solvent-free reaction conditions.

Zinc Oxide (ZnO): A Mild and Efficient Solvent-Free Catalyst

Zinc oxide has emerged as an inexpensive, stable, and effective catalyst for the oximation of both aldehydes and ketones under solvent-free conditions at moderate temperatures.

Causality and Mechanism: The catalytic activity of ZnO is attributed to its amphoteric nature. It can activate the carbonyl group by acting as a Lewis acid, while its basic sites can facilitate the deprotonation of hydroxylamine hydrochloride, promoting the formation of the active nucleophile. This dual activation on the catalyst surface avoids the need for a soluble base.

ZnO_Mechanism Start Carbonyl (R2C=O) + NH2OH·HCl ZnO_Surface ZnO Catalyst Surface Start->ZnO_Surface Activation Lewis Acid Activation of Carbonyl Oxygen + Deprotonation of NH2OH·HCl ZnO_Surface->Activation Addition Nucleophilic Attack of NH2OH on Activated Carbonyl Activation->Addition Intermediate Surface-Bound Carbinolamine Addition->Intermediate Dehydration Dehydration (Elimination of H2O) Intermediate->Dehydration Product Oxime (R2C=NOH) + Regenerated ZnO Dehydration->Product

Caption: Proposed workflow for ZnO-catalyzed oximation.

Experimental Data: ZnO-Catalyzed Oximation

The following data is adapted from the work of Sharghi and Hosseini, demonstrating the method's efficacy across various substrates under solvent-free conditions.

EntrySubstrateTemp (°C)Time (h)Yield (%)
1Benzaldehyde800.598
24-Chlorobenzaldehyde800.595
34-Nitrobenzaldehyde800.592
4Acetophenone803.090
5Benzophenone805.092
6Cyclohexanone802.095
Self-Validating Protocol: Synthesis of Benzophenone Oxime with ZnO
  • Reactant Preparation: In a mortar, thoroughly grind benzophenone (1.0 mmol, 182 mg), hydroxylamine hydrochloride (1.5 mmol, 104 mg), and zinc oxide (0.5 mmol, 41 mg) with a pestle.

  • Reaction: Transfer the powdered mixture to a screw-capped vial and heat it in an oil bath at 80°C for 5 hours.

  • Work-up: After cooling to room temperature, add chloroform (10 mL) to the solid mixture and stir for 5 minutes.

  • Purification: Filter the mixture to remove the ZnO catalyst. Wash the solid residue with additional chloroform (2 x 5 mL). Evaporate the combined filtrate under reduced pressure to afford the crude product.

  • Isolation: Recrystallize the crude solid from an ethanol-water mixture to yield pure benzophenone oxime.

Bismuth(III) Oxide (Bi₂O₃): Oximation via Grindstone Chemistry

A highly efficient and environmentally benign method for oxime synthesis involves the solvent-free grinding of carbonyl compounds with hydroxylamine hydrochloride in the presence of Bi₂O₃ at room temperature. This "grindstone chemistry" approach leverages mechanical energy to initiate the reaction, eliminating the need for solvents and external heating.

Causality and Mechanism: Bi₂O₃ is a non-toxic, inexpensive, and stable metal oxide that acts as a mild Lewis acid catalyst. The local heat generated by grinding facilitates the reaction on the catalyst surface. The process is believed to follow a similar pathway to ZnO catalysis, involving carbonyl activation and hydroxylamine deprotonation, but driven by mechanochemical energy.

Experimental Data: Bi₂O₃-Catalyzed Solvent-Free Oximation

Data below showcases the rapid and high-yielding nature of this room-temperature, solvent-free method.

EntrySubstrateTime (min)Yield (%)
14-Nitrobenzaldehyde298
2Vanillin595
34-Methoxyacetophenone1092
4Benzophenone1590
5Cyclohexanone896
6Furfural394
Self-Validating Protocol: Synthesis of Cyclohexanone Oxime with Bi₂O₃
  • Reactant Preparation: In a mortar, combine cyclohexanone (1.0 mmol, 98 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and bismuth(III) oxide (0.6 mmol, 279 mg).

  • Reaction: Grind the mixture with a pestle at room temperature for 8 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.

  • Purification: Filter the mixture to separate the solid Bi₂O₃ catalyst.

  • Isolation: Concentrate the filtrate to approximately 6 mL. Add water to precipitate the product. Filter the solid precipitate and dry under high vacuum to furnish pure cyclohexanone oxime.

Section 2: Alternative Synthetic Pathways to Oximes

Moving beyond the carbonyl-hydroxylamine condensation, several modern methods construct the oxime functionality from different starting materials, offering unique advantages in substrate scope and functional group tolerance.

Aerobic Oxidation of Primary Amines

A metal-free, green approach utilizes air as the terminal oxidant to convert primary benzylamines into oximes. This reaction is co-catalyzed by N,N′,N″-trihydroxyisocyanuric acid (THICA) and acetaldoxime in water, representing a significant departure from traditional methods.

Causality and Mechanism: This method operates through a radical-based mechanism. It is proposed that THICA and acetaldoxime initiate a catalytic cycle that generates radical species. The primary amine is oxidized to an imine intermediate, which is then further oxidized to the corresponding oxime. Water serves as a green solvent, and air provides a sustainable and inexpensive oxidant.

Amine_Oxidation_Workflow Start Primary Benzylamine (R-CH2NH2) Radical_Initiation Catalyst-Mediated Radical Formation Start->Radical_Initiation Reagents Catalysts: - N,N′,N″-trihydroxyisocyanuric acid - Acetaldoxime Solvent: H2O Oxidant: Air (O2) Reagents->Radical_Initiation Conditions Heat (100 °C) Imine_Oxidation Further Oxidation to Oxime Conditions->Imine_Oxidation Amine_Oxidation Oxidation to Imine Intermediate (R-CH=NH) Radical_Initiation->Amine_Oxidation Amine_Oxidation->Conditions Product Oxime (R-CH=NOH) Imine_Oxidation->Product

Caption: Experimental workflow for the aerobic oxidation of amines to oximes.

Experimental Data: Aerobic Oxidation of Primary Amines to Oximes

The following data from Yu and Lu demonstrates the scope for various substituted benzylamines.

EntrySubstrate (Benzylamine derivative)Time (h)Yield (%)
1Benzylamine2488
24-Methylbenzylamine2485
34-Methoxybenzylamine2482
44-Chlorobenzylamine1291
54-Bromobenzylamine1292
62-Naphthylmethylamine2475
Self-Validating Protocol: Synthesis of 4-Chlorobenzaldehyde Oxime from Amine
  • Reactant Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-chlorobenzylamine (1.0 mmol, 141.6 mg), N,N′,N″-trihydroxyisocyanuric acid (0.05 mmol, 8.7 mg), acetaldoxime (0.1 mmol, 5.9 mg), and water (3.0 mL).

  • Reaction Setup: Seal the tube and purge with O₂ three times. Place the tube in a preheated oil bath at 100°C.

  • Reaction: Stir the mixture vigorously for 12 hours under an O₂ atmosphere (balloon).

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the residue by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to yield the pure oxime.

Visible-Light Iron-Catalysis: Oximes from Carboxylic Acids

In a novel and powerful transformation, alkyl carboxylic acids can be converted to oximes via a visible-light-driven, iron-catalyzed decarboxylative C-N coupling with sodium nitrite (NaNO₂). This photosensitizer-free method offers an exceptionally mild route from abundant starting materials.

Causality and Mechanism: The proposed mechanism involves a Ligand-to-Metal Charge Transfer (LMCT) process. Upon irradiation with visible light, an iron-carboxylate complex undergoes decarboxylation to generate an alkyl radical. Concurrently, the iron catalyst reduces nitrite (from NaNO₂) to nitric oxide (NO). The alkyl radical then couples with NO to form a nitroso compound, which rapidly tautomerizes to the more stable oxime.

Experimental Data: Iron-Catalyzed Oximation of Carboxylic Acids

The data from Yang et al. highlights the broad substrate scope of this innovative method.

EntrySubstrate (Carboxylic Acid)Time (h)Yield (%)
1Cyclohexanecarboxylic acid1291
24-Phenylbutanoic acid1285
3Adamantane-1-carboxylic acid1295
43-Phenylpropanoic acid1281
5Dodecanoic acid1275
6Ibuprofen1278
Self-Validating Protocol: Synthesis of Cyclohexanone Oxime from Carboxylic Acid
  • Reactant Preparation: In an oven-dried Schlenk tube, combine cyclohexanecarboxylic acid (0.2 mmol, 25.6 mg), Fe(NO₃)₃·9H₂O (0.02 mmol, 8.1 mg), NaNO₂ (0.6 mmol, 41.4 mg), and a magnetic stir bar.

  • Reaction Setup: Evacuate and backfill the tube with N₂ three times. Add anhydrous THF (2.0 mL), followed by acetic acid (0.4 mmol, 24 mg) and H₂O (0.4 mmol, 7.2 mg) via syringe.

  • Reaction: Place the tube approximately 5 cm from a 30 W blue LED lamp and stir the reaction mixture at room temperature for 12 hours.

  • Work-up: After the reaction, quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

  • Purification and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield pure cyclohexanone oxime.

Comparative Summary and Outlook

To facilitate method selection, the table below provides a high-level comparison of the discussed alternatives against the classical approach.

MethodReagentsConditionsKey AdvantagesKey Limitations
Classical NH₂OH·HCl, Base (e.g., Pyridine)Reflux in SolventWell-established, versatileHarsh conditions, toxic reagents, waste
ZnO-Catalyzed NH₂OH·HCl, ZnO80°C, Solvent-freeMild, no solvent, reusable catalystRequires heating, solid-phase reaction
Bi₂O₃-Catalyzed NH₂O·HCl, Bi₂O₃RT, Solvent-free grindingVery mild (RT), rapid, greenMechanochemistry may not be scalable
Amine Oxidation Amine, THICA, O₂ (Air)100°C in H₂OUses amines, green oxidant (air)Limited to benzylamines, requires heat
Fe-Catalyzed Carboxylic Acid, NaNO₂, Fe(III)RT, Visible LightVery mild, uses acids, novelRequires photocatalytic setup

The field of oxime synthesis has evolved significantly, offering a diverse toolkit that extends far beyond the classical condensation reaction. The methods presented here—from green, solvent-free catalytic systems to novel pathways involving light-mediated radical chemistry—provide powerful solutions to the limitations of traditional approaches. For researchers in drug discovery and materials science, these milder, more efficient, and often more sustainable methods open new avenues for molecular design and construction, ensuring that the versatile oxime ligation remains a vital tool for years to come.

References
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]

  • Guryev, A. A., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(10), 6549–6617. [Link]

  • Clément, J-L., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2470. [Link]

  • Bandyopadhyay, D., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 92. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Yang, S., et al. (2023). Visible-Light-Driven Iron-Catalyzed Decarboxylative C–N Coupling Reaction of Alkyl Carboxylic Acids with NaNO2. Organic Letters, 25(48), 8834–8838. [Link]

  • Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the synthesis of oximes and their Beckmann rearrangement to amides in the presence of zinc oxide in solvent-free conditions. Synthesis, 2002(08), 1057-1059. [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Oxime Formation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the formation of oximes represents a cornerstone reaction, pivotal for creating a diverse arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the formation of oximes represents a cornerstone reaction, pivotal for creating a diverse array of functional molecules. The unambiguous confirmation of an oxime's formation and the precise determination of its stereochemistry are paramount for ensuring product integrity and advancing research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for this purpose.[1][2] This guide provides an in-depth exploration of how to leverage NMR spectroscopy for the comprehensive validation of oxime formation, moving beyond a simple checklist of procedures to a nuanced understanding of the underlying principles.

The Indispensable Role of NMR in Oxime Characterization

While other techniques like Infrared (IR) spectroscopy can indicate the presence of the C=N and N-O functional groups characteristic of an oxime, and melting point analysis can suggest the purity of isomers, NMR spectroscopy offers an unparalleled level of structural detail.[1] It not only confirms the formation of the oxime but also provides critical insights into the stereochemistry of the C=N double bond, allowing for the differentiation of E and Z isomers.[2][3] This distinction is often crucial, as different isomers can exhibit significantly different biological activities.[4]

Core Principles: What to Look for in the NMR Spectrum

The validation of oxime formation via NMR hinges on the identification of key signals and the interpretation of their chemical shifts and coupling constants. Both ¹H and ¹³C NMR spectroscopy are instrumental in this process.[5]

The ¹H NMR spectrum provides a wealth of information. The most indicative signal is that of the hydroxyl proton (-OH) of the oxime group. This proton is typically observed as a singlet in the downfield region of the spectrum, often between δ 10-14 ppm, although its exact chemical shift can be highly dependent on the solvent and concentration.[6]

The protons on the carbon atoms adjacent to the C=N bond are also highly informative. Their chemical shifts are influenced by the anisotropic effect of the C=N double bond and the stereochemistry of the oxime.[2] This difference in the chemical environment of protons in E and Z isomers is a key diagnostic tool for distinguishing between them.[2]

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The carbon atom of the C=N double bond exhibits a characteristic chemical shift, typically in the range of δ 140-160 ppm.[7] Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the oxime functionality are sensitive to the E/Z configuration, providing another layer of validation.[2][8]

Experimental Workflow: From Reaction to Spectrum

A robust and reliable validation process begins with meticulous experimental execution. The following workflow outlines the key steps for validating oxime formation using NMR.

Figure 1: A schematic overview of the experimental workflow for the validation of oxime formation using NMR spectroscopy.

  • Reaction Monitoring (Optional but Recommended): For kinetic studies or to determine reaction completion, a series of ¹H NMR spectra can be acquired at regular time intervals directly from the reaction mixture.[9][10][11][12] This provides real-time insights into the conversion of starting materials to the oxime product.

  • Sample Purification: After the reaction is complete, the crude product should be purified using appropriate techniques (e.g., chromatography, recrystallization) to remove any unreacted starting materials or byproducts that could interfere with the NMR analysis.

  • NMR Sample Preparation:

    • Accurately weigh a sufficient amount of the purified oxime (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the -OH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum. Depending on the sample concentration and instrument sensitivity, this may require a longer acquisition time.

    • If necessary, perform two-dimensional (2D) NMR experiments for more detailed structural elucidation.

Differentiating E/Z Isomers: A Comparative Analysis

The ability to distinguish between E and Z isomers is a key strength of NMR spectroscopy.[3] The spatial arrangement of the substituents around the C=N double bond leads to distinct magnetic environments for nearby nuclei, resulting in different chemical shifts.[2]

Spectroscopic ParameterGeneral Trend for E vs. Z IsomersRationale
¹H NMR Chemical Shift Protons syn to the hydroxyl group are generally shielded (appear at a lower chemical shift) compared to protons anti to the hydroxyl group.[2]The anisotropic effect of the C=N double bond and through-space interactions with the lone pairs on the nitrogen and oxygen atoms.[2]
¹³C NMR Chemical Shift The chemical shift of the carbon atom in the C=N bond and adjacent carbons are sensitive to the stereochemistry.[2][8]Steric compression and electronic effects arising from the different spatial arrangements of the substituents.[2]

Table 1: General trends in ¹H and ¹³C NMR chemical shifts for distinguishing E and Z isomers of oximes.

For example, in a study of cephalosporin isomers, a chemical shift difference of approximately 0.7 ppm in ¹H NMR and 7 ppm in ¹³C NMR was observed between the E and Z isomers.[4]

Advanced NMR Techniques for Unambiguous Validation

For complex molecules or when 1D NMR spectra are insufficient for a conclusive assignment, a suite of advanced 2D NMR techniques can be employed.

To definitively identify the -OH proton signal, a deuterium exchange experiment can be performed. A few drops of deuterium oxide (D₂O) are added to the NMR sample, and the ¹H NMR spectrum is reacquired.[13][14][15] The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[14]

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, providing a map of C-H single bonds.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[17][18][19] This is invaluable for piecing together the carbon skeleton and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, regardless of whether they are bonded.[20][21][22] This is a powerful tool for determining the relative stereochemistry of the oxime, as it can reveal through-space interactions between the -OH proton and other nearby protons, which differ for the E and Z isomers.[1][6]

Figure 2: A diagram illustrating the relationships and applications of various NMR techniques in the comprehensive validation of oxime structures.

Conclusion

NMR spectroscopy is an indispensable technique for the rigorous validation of oxime formation. Its ability to provide detailed structural information, including the crucial determination of E/Z stereochemistry, sets it apart from other analytical methods. By employing a combination of 1D and advanced 2D NMR experiments, researchers can confidently confirm the identity and purity of their synthesized oximes, ensuring the integrity of their scientific findings and the quality of their drug development candidates.

References

  • BenchChem. (2025). Characterization and separation of Deoxybenzoin oxime isomers. BenchChem.
  • ResearchGate. (2025). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. ResearchGate.
  • BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. BenchChem.
  • Synthesis and characterization of novel oxime analogues. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • ResearchGate. (2016). Assignment of Oxime and Hydrazone Configuration using 1 H- 15 N and 13 C- 15 N Coupling Measurements at Natural Abundance. ResearchGate.
  • TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc.
  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • ResearchGate. (2000). Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. ResearchGate.
  • National Institutes of Health. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed.
  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.
  • ResearchGate. (n.d.). 1 H NMR spectrum of oximes from CNSL. ResearchGate.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science.
  • ResearchGate. (n.d.). Comparative pseudo-first-order oxime reaction kinetics analyzed by 1 H NMR and UV-Vis spectrometry. ResearchGate.
  • PubMed. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • National Institutes of Health. (2017). NMR reaction monitoring in flow synthesis. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts.
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  • Chemistry LibreTexts. (2014). 14.
  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube.
  • OWSD. (2024). WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD.
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Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Carbonyl Compounds Derivatized with O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the accur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the accurate and sensitive quantification of carbonyl-containing compounds—such as aldehydes and ketones—is of paramount importance. These molecules are often key biomarkers, metabolic intermediates, or critical functional groups in active pharmaceutical ingredients. However, their direct analysis by mass spectrometry (MS) is frequently hampered by poor ionization efficiency and chromatographic retention. Chemical derivatization presents a robust solution to these challenges, and among the diverse array of reagents, O-substituted hydroxylamines have carved a significant niche.

This guide provides an in-depth technical comparison of the mass spectrometry analysis of reaction products derived from a specialized member of this class: O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride . We will explore the unique advantages conferred by its tert-butoxy-ethyl moiety, compare its performance with established alternatives, and provide the experimental framework necessary for its successful implementation in your laboratory.

The Rationale for Derivatization: Overcoming the Analytical Hurdles of Carbonyl Analysis

The primary challenge in the LC-MS analysis of many carbonyl compounds lies in their physicochemical properties. Lacking readily ionizable functional groups, they often exhibit low sensitivity in electrospray ionization (ESI), the workhorse of modern LC-MS. Derivatization with reagents like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride addresses this by introducing a tag that enhances proton affinity or introduces a permanent charge, thereby significantly boosting the signal intensity in the mass spectrometer.

Furthermore, the derivatization process can be tailored to improve chromatographic separation. By increasing the hydrophobicity of the analyte, as is the case with the tert-butoxy-ethyl group, retention on reversed-phase columns can be enhanced, leading to better resolution from matrix components and isomeric species.

Mass Spectrometry of O-(2-tert-Butoxy-ethyl)-oximes: A Performance Deep Dive

The reaction of O-(2-tert-Butoxy-ethyl)-hydroxylamine with a carbonyl compound yields a stable oxime derivative. The subsequent analysis of this product by mass spectrometry reveals several key advantages. While peer-reviewed literature on this specific reagent is emerging, a U.S. Patent (US9834578B2) provides compelling data on a closely related analogue, O-tert-butyl hydroxylamine, for the analysis of ketosteroids, which serves as an excellent proxy for understanding the performance of the title compound.[1]

Sensitivity Enhancement: A Quantitative Leap

The derivatization of ketosteroids with O-tert-butyl hydroxylamine has been shown to dramatically increase sensitivity in LC-MS/MS analysis. In the case of dihydrotestosterone (DHT), an improvement of over 200-fold in selected ion monitoring (SIM) and a remarkable >1200-fold in multiple reaction monitoring (MRM) mode was reported compared to the underivatized steroid.[1] This substantial gain is attributed to both enhanced ionization efficiency and more favorable fragmentation patterns. The increased hydrophobicity of the derivative also leads to longer retention times and more efficient desolvation in the ESI source, further contributing to the signal enhancement.[1]

Fragmentation Patterns and Structural Elucidation

A defining characteristic of the mass spectrometric fragmentation of O-tert-butyl oximes is the neutral loss of the tert-butyl group .[1] This predictable fragmentation pathway provides a highly specific and intense product ion for use in MRM assays, which is a cornerstone of quantitative mass spectrometry. For instance, the derivatized DHT ion (m/z 362) predominantly fragments to a product ion at m/z 306.[1] This contrasts with derivatization using simple hydroxylamine, which often results in less efficient fragmentation and thus lower sensitivity in MRM mode.[1] The presence of the ethyl linker in O-(2-tert-Butoxy-ethyl)-hydroxylamine is expected to result in a similar prominent neutral loss of the entire tert-butoxy-ethyl group or the tert-butyl moiety itself, providing a diagnostic fragmentation pattern.

A Comparative Analysis of Carbonyl Derivatization Reagents

The selection of a derivatization reagent is a critical decision in method development. Below, we compare O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with other commonly used reagents for carbonyl analysis.

Derivatization ReagentPrinciple of Operation & Key FeaturesAdvantagesDisadvantages
O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Forms oximes. The tert-butoxy-ethyl group enhances hydrophobicity and provides a specific fragmentation pattern (neutral loss).- Significant sensitivity enhancement in LC-MS/MS.[1] - Predictable and efficient fragmentation for robust MRM assays.[1] - Increased chromatographic retention.[1] - Mild reaction conditions.[1]- Formation of geometric (syn/anti) isomers is possible, which may lead to chromatographic peak splitting in some cases.[1] - Limited number of intense fragment ions.[1]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) Forms PFB-oximes. The polyfluorinated tag is highly electronegative, making it ideal for electron capture negative ionization (ECNI) GC-MS.[2]- Exceptional sensitivity in GC-ECNI-MS.[2] - PFBHA derivatives are generally stable.- Primarily suited for GC-MS analysis. - Can be less effective for enhancing sensitivity in positive mode ESI-LC-MS compared to charged tags.
Girard's Reagents (T & P) Contain a quaternary ammonium group, introducing a permanent positive charge upon reaction with carbonyls to form hydrazones.- Excellent for enhancing ESI-MS sensitivity due to the permanent positive charge.[3] - Can be used for selective enrichment of carbonyl compounds.- Can be less volatile, making them unsuitable for GC-MS. - The derivatization reaction may require more stringent pH control.
Dansylhydrazine Introduces a fluorescent tag and a readily ionizable group.- Enables both fluorescence and mass spectrometric detection. - Good for enhancing ionization efficiency in ESI-MS.- Can result in higher background noise. - May not be suitable for all carbonyls due to steric hindrance.

Experimental Protocols

General Workflow for Derivatization and LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of carbonyl compounds using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride derivatization.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Reaction Buffer Evaporation->Reconstitution Derivatization Add O-(2-tert-Butoxy-ethyl)-hydroxylamine HCl Incubate (e.g., 60°C for 60 min) Reconstitution->Derivatization LC_Injection LC-MS/MS Injection Derivatization->LC_Injection Data_Analysis Data Acquisition & Processing LC_Injection->Data_Analysis

Figure 2: Reaction of a carbonyl with a hydroxylamine.

Conclusion and Future Outlook

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride emerges as a potent derivatizing agent for the sensitive and specific analysis of carbonyl compounds by mass spectrometry. The tert-butoxy-ethyl group imparts advantageous properties, including enhanced chromatographic retention and a predictable, highly efficient fragmentation pathway that is ideal for quantitative MRM assays. While direct, peer-reviewed comparative studies with other reagents are still needed to fully delineate its performance across a wide range of analytes, the available data strongly suggests that it is a superior alternative to simple hydroxylamine and a competitive option against other established reagents, particularly for LC-MS/MS applications.

As the demand for high-sensitivity quantification of carbonyl-containing biomarkers and pharmaceuticals continues to grow, derivatization strategies centered around reagents like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride will undoubtedly play a pivotal role in advancing research and development in the pharmaceutical and life sciences.

References

  • Qi, Y., et al. (2016). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry. U.S. Patent 9,834,578. Filed June 26, 2014, and issued December 5, 2017.
  • Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(20), 2645–2665. [Link]

  • Zhang, R., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(11), 728. [Link]

  • Laulhé, S., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 24(8), 1235–1247. [Link]

  • Murray, K. K. (1997). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 20(16-17), 2749-2763. [Link]

  • Kruve, A., et al. (2014). Derivatization in mass spectrometry—1. Silylation. Mass Spectrometry Reviews, 33(5), 337-378. [Link]

  • Google Patents. (2007). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds. KR870001679B1.
  • Williams, J. P., & Orth, R. G. (2002). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Journal of chromatographic science, 40(5), 257–264. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Analysis of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride and Its Derivatives

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. O-(2-tert-Butoxy-ethyl)-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and its analogues are valuable reagents in the synthesis of complex molecules, and their purity can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of analytical methodologies for determining the purity of these critical compounds, supported by experimental data and protocols.

The Analytical Challenge: Unmasking Polarity and Chromophoric Deficiency

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride presents a distinct analytical challenge due to its inherent physicochemical properties. As a small, polar molecule existing as a hydrochloride salt, it exhibits high solubility in aqueous media. Crucially, it lacks a significant UV chromophore, rendering direct detection by conventional HPLC-UV methods problematic.[1] Therefore, successful purity analysis necessitates strategies that can effectively retain and detect this and similar polar compounds.

This guide will compare and contrast four principal analytical approaches:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization: A classic and robust approach to impart UV-Vis activity to the analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the analysis of polar compounds in their native state.

  • Ion Chromatography (IC): A powerful method for the direct analysis of ionic species without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method suitable for volatile derivatives.

Method 1: RP-HPLC with Pre-Column Derivatization - The Workhorse Approach

The most established method for analyzing hydroxylamine derivatives lacking a chromophore is to chemically modify them before chromatographic separation to introduce a UV-active moiety. A widely used and effective derivatizing agent is benzaldehyde, which reacts with the hydroxylamine functional group to form a stable, UV-absorbing benzaldoxime derivative.[2][3][4]

The Chemistry Behind the Method:

The reaction between O-(2-tert-Butoxy-ethyl)-hydroxylamine and benzaldehyde proceeds via a condensation reaction to form the corresponding O-(2-tert-Butoxy-ethyl)benzaldoxime. This derivative possesses a phenyl group, which exhibits strong UV absorbance, typically around 254 nm, allowing for sensitive detection.

Diagram of the Derivatization Reaction

cluster_reactants Reactants cluster_products Products A O-(2-tert-Butoxy-ethyl)-hydroxylamine C O-(2-tert-Butoxy-ethyl)benzaldoxime A->C + Benzaldehyde B Benzaldehyde D Water C->D + H2O

Caption: Derivatization of O-(2-tert-Butoxy-ethyl)-hydroxylamine with benzaldehyde.

Experimental Protocol: RP-HPLC with Benzaldehyde Derivatization

1. Derivatization Procedure:

  • Standard Preparation: Accurately weigh approximately 15 mg of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL vial and dissolve in 10 mL of water.

  • Reaction: To 1.0 mL of the standard or sample solution in a suitable vial, add 3 mL of a derivatizing reagent solution (1.0 mL of benzaldehyde in 10 mL of water) and 20 µL of triethylamine.[2] Vortex the mixture and allow it to react at room temperature for 30 minutes.[2][3]

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of the relatively nonpolar benzaldoxime derivative.[4]
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate, pH 2.5Buffered aqueous phase to ensure reproducible chromatography.[4]
Mobile Phase B AcetonitrileOrganic modifier to elute the derivative from the C18 column.
Gradient 30% B to 70% B over 15 minutesA gradient elution is often necessary to separate the derivative from unreacted benzaldehyde and other potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[4]
Detection Wavelength 254 nmNear the absorbance maximum for the benzaldoxime derivative.[4]
Injection Volume 10 µL
Performance and Considerations:
Parameter Expected Performance Justification & Causality
Specificity HighThe derivatization is specific to the hydroxylamine functional group, and the chromatographic method separates the derivative from potential interferences.
Sensitivity High (LOQ ~5-15 ppm)The benzaldehyde moiety provides a strong chromophore, enabling low-level detection.[3][4]
Robustness GoodThe derivatization reaction is rapid and proceeds to completion under mild conditions. The resulting derivative is stable for at least 24 hours at room temperature.[2][3]
Drawbacks Requires extra sample preparation steps; potential for side reactions if other nucleophiles are present.The derivatization step adds time and complexity to the analytical workflow.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Direct Approach

HILIC is a powerful alternative for the analysis of polar compounds without derivatization.[5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]

The Rationale for HILIC:

For a polar, charged molecule like O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, HILIC offers the significant advantage of direct analysis. This eliminates the time-consuming derivatization step and any potential artifacts associated with it.

Diagram of the HILIC Separation Principle

node1 Mobile Phase (High Organic) Water Layer node2 Stationary Phase (Polar) node3 Analyte node3->node1:f1 Partitioning

Caption: Analyte partitioning in HILIC.

Experimental Protocol: HILIC

1. Sample Preparation:

  • Dissolve the sample in the mobile phase, ensuring the organic content is high (e.g., 90:10 Acetonitrile:Water) to prevent peak distortion. Aqueous samples should be diluted with an organic solvent to at least 50%.[7]

2. Chromatographic Conditions:

ParameterConditionRationale
Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µmZwitterionic phases provide excellent retention and peak shape for a wide range of polar analytes, including amines.[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0The aqueous component of the mobile phase; the buffer controls the ionization state of the analyte and improves peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC; a high percentage is required for retention.
Gradient 95% B to 60% B over 15 minutesThe gradient starts with a high organic content to retain the polar analyte and gradually increases the aqueous content to elute it.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)These universal detectors are necessary as the analyte lacks a UV chromophore.
Performance and Considerations:
Parameter Expected Performance Justification & Causality
Specificity Moderate to HighDependent on the resolution from other polar impurities. Mass spectrometry can be coupled for enhanced specificity.
Sensitivity Good with ELSD/CADThese detectors provide near-universal response for non-volatile analytes.
Robustness ModerateHILIC methods can be more sensitive to mobile phase composition and sample matrix effects than RP-HPLC. Column equilibration can also be longer.
Advantages Direct analysis, no derivatization, MS-compatible.Simplifies sample preparation and is well-suited for coupling with mass spectrometry for identification of unknowns.

Method 3: Ion Chromatography (IC) - The Charge-Based Separation

Ion chromatography is a technique specifically designed for the separation and quantification of ions.[9] For O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, which exists as a cation in solution, IC offers a direct and sensitive method of analysis.

The Principle of Ion Chromatography:

In cation-exchange chromatography, the stationary phase contains negatively charged functional groups. Cations in the sample are retained on the column through electrostatic interactions. Elution is achieved by passing a mobile phase containing a competing cation (the eluent) through the column. Detection is typically by conductivity.

Experimental Protocol: Ion Chromatography

1. Sample Preparation:

  • Dissolve the sample in deionized water.

2. Chromatographic Conditions:

ParameterConditionRationale
Column Cation-exchange column (e.g., with carboxylic or sulfonic acid functional groups)Specifically designed for the retention of cations.[9][10]
Eluent Methanesulfonic acid (MSA) solutionA common eluent for cation-exchange chromatography.
Flow Rate 0.5 mL/min
Detection Suppressed ConductivityProvides high sensitivity by chemically reducing the background conductivity of the eluent.
Performance and Considerations:
Parameter Expected Performance Justification & Causality
Specificity HighHighly specific for ionic analytes.
Sensitivity Very High (ppb levels)Suppressed conductivity detection is extremely sensitive for ionic species.
Robustness GoodIC methods are generally robust and reproducible for their intended applications.
Drawbacks Requires specialized IC instrumentation; may not be suitable for complex mixtures containing many different cations.Not as common in all analytical laboratories as HPLC systems.

Method 4: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile or semi-volatile compounds, GC-MS is a powerful analytical tool. O-(2-tert-Butoxy-ethyl)-hydroxylamine is not sufficiently volatile for direct GC analysis, but it can be derivatized to increase its volatility.

The Rationale for GC-MS:

Silylation is a common derivatization technique for GC analysis, where active hydrogens (such as in the -NH2 and -OH groups of hydroxylamine) are replaced with a trimethylsilyl (TMS) group.[11] This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation.[11] The subsequent mass spectrometric detection provides high sensitivity and structural information for confident identification.

Experimental Protocol: GC-MS with Silylation

1. Derivatization Procedure:

  • Evaporate a solution of the sample to dryness under a stream of nitrogen.

  • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst (e.g., TMCS).[12]

  • Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization.[12]

2. GC-MS Conditions:

ParameterConditionRationale
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient from 100 °C to 250 °CTo separate the derivatized analyte from by-products and other impurities.
Detector Mass Spectrometer (Electron Ionization - EI)Provides sensitive detection and fragmentation patterns for structural elucidation.
Performance and Considerations:
Parameter Expected Performance Justification & Causality
Specificity Very HighThe combination of chromatographic separation and mass spectrometric detection provides excellent specificity.
Sensitivity Very High (pg to fg levels)Mass spectrometry is an extremely sensitive detection technique.
Robustness ModerateThe derivatization reaction must be complete and reproducible. The derivatives must be stable under GC conditions.
Drawbacks Requires derivatization; not suitable for non-volatile impurities.The additional sample preparation step can introduce variability.

Comparative Summary of Analytical Methods

Method Principle Detection Pros Cons Best Suited For
RP-HPLC with Derivatization Reversed-phase separation of a UV-active derivative.UV-VisRobust, sensitive, widely available instrumentation.Indirect analysis, extra sample preparation.Routine quality control and purity assays.
HILIC Partitioning of the polar analyte into a water layer on a polar stationary phase.ELSD, CAD, MSDirect analysis, MS-compatible, no derivatization.Can be less robust than RP-HPLC, requires universal detector for non-MS applications.Analysis of polar compounds in their native form, impurity profiling with MS.
Ion Chromatography Ion-exchange separation of the cationic analyte.Suppressed ConductivityDirect analysis, very high sensitivity for ionic species.Requires specialized instrumentation.Trace-level quantification of the ionic analyte.
GC-MS with Derivatization Gas-phase separation of a volatile derivative.Mass SpectrometryVery high sensitivity and specificity.Requires derivatization, only suitable for volatile derivatives.Identification of unknown impurities and trace-level analysis.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the purity of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride and its derivatives depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment , the RP-HPLC method with pre-column benzaldehyde derivatization is a highly recommended starting point. It is robust, sensitive, and utilizes instrumentation that is widely available in analytical laboratories.[2][3][4]

  • When direct analysis is preferred, and mass spectrometric identification of impurities is required , HILIC is an excellent choice. It avoids the complexities of derivatization and is inherently compatible with MS detection.

  • For trace-level quantification of the hydrochloride salt itself , Ion Chromatography offers unparalleled sensitivity and is the most direct approach.

  • GC-MS with derivatization is the method of choice for in-depth impurity identification where high sensitivity and structural elucidation are paramount.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can select the most appropriate method to ensure the quality and purity of these important synthetic building blocks.

References

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(2). Available at: [Link]

  • Zang, H., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. ResearchGate. Available at: [Link]

  • Zachariadis, G. A., Lyratzi, A. I., & Stratis, J. A. (2011). Ion chromatographic method for the determination of cations of group IA and IIA in water samples, pharmaceuticals and energy drinks by non-suppressed conductometric detection. Central European Journal of Chemistry, 9(5), 941-947. Available at: [Link]

  • Li, Y., et al. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 94(8), 3595-3603. Available at: [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Application Note. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]

  • Wang, Y., et al. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. Available at: [Link]

  • Silva, R., et al. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Molecules, 28(12), 4789. Available at: [Link]

  • Wang, Y., & Li, W. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Chromatographic Science, 49(9), 713-722. Available at: [Link]

  • Krynitsky, A. J., & Niemann, R. A. (2021). An Ion Chromatography Method for Simultaneous Quantification of Chromate, Arsenate, Selenate, Perchlorate, and Other Inorganic Anions in Environmental Media. Methods and Protocols, 4(2), 29. Available at: [Link]

  • Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]

  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 318-330. Available at: [Link]

  • da Silva, M. C. H., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-15. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Available at: [Link]

  • Zachariadis, G. A., Lyratzi, A. I., & Stratis, J. A. (2011). Ion chromatographic method for the determination of cations of group IA and IIA in water samples, pharmaceuticals and energy drinks by non-suppressed conductometric detection. De Gruyter. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. Available at: [Link]

  • Pawar, S. S., et al. (2022). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry, 38(1), 164-171. Available at: [Link]

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Validation

A Senior Application Scientist’s Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in Modern Synthesis

Abstract In the landscape of chemical synthesis and bioconjugation, the choice of linking chemistry is paramount to the success of the final product, whether it be a novel therapeutic or a diagnostic agent. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical synthesis and bioconjugation, the choice of linking chemistry is paramount to the success of the final product, whether it be a novel therapeutic or a diagnostic agent. This guide provides an in-depth comparison of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride against alternative methods, grounded in mechanistic principles and supported by experimental context. We will explore the distinct advantages conferred by its unique molecular architecture, focusing on applications in drug discovery and bioconjugation where stability, selectivity, and optimized physicochemical properties are critical design elements.

Introduction: The Need for Advanced Ligation Reagents

The covalent linkage of molecules—a process broadly termed "ligation" or "conjugation"—is a cornerstone of modern chemical and biological sciences. From antibody-drug conjugates (ADCs) to functionalized surfaces and molecular probes, the ability to selectively and stably connect distinct molecular entities is essential.[1] The formation of an oxime bond through the reaction of a hydroxylamine with an aldehyde or ketone has long been a staple in the chemist's toolbox.[2] However, not all hydroxylamines are created equal.

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride emerges as a specialized reagent designed to overcome the limitations of simpler alkoxyamines. Its structure, featuring a tert-butoxyethyl group, offers a unique combination of steric influence and modulated solubility, positioning it as a superior choice for complex, high-stakes applications. This guide will dissect the chemical reasoning behind its advantages and provide practical, data-driven comparisons.

The Oxime Ligation: A Mechanistic Overview

The fundamental reaction is the condensation between the nucleophilic hydroxylamine and an electrophilic carbonyl (aldehyde or ketone) to form a stable C=N-O linkage, known as an oxime.[2] The reaction proceeds via a tetrahedral intermediate, and its rate is typically pH-dependent, often accelerated by aniline-based catalysts in bioconjugation settings.[2][3]

The nitrogen atom of the hydroxylamine is the primary nucleophile, being less electronegative and having a more accessible lone pair of electrons compared to the oxygen atom.[3] The stability of the resulting oxime bond is a key advantage over simpler imines (C=N) and is generally greater than that of hydrazones (C=N-N) under physiological conditions.[4]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R_CHO Aldehyde/Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate R_CHO->intermediate Nucleophilic Attack R_NH2OH O-(2-tert-Butoxy-ethyl)-hydroxylamine (H₂N-O-R'') R_NH2OH->intermediate elimination Water Elimination (-H₂O) intermediate->elimination Proton Transfer oxime Stable Oxime Conjugate (R-C(=N-O-R'')-R') elimination->oxime

Caption: General mechanism of oxime formation.

Comparative Analysis: Performance Against Alternatives

The selection of a ligation strategy is a critical decision point. The advantages of using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride are best understood by comparing it to other common hydroxylamines and alternative conjugation chemistries.

FeatureO-(2-tert-Butoxy-ethyl)-hydroxylamineMethoxyamine / Hydroxylamine HClHydrazides (Hydrazone Formation)Thiol-Maleimide Chemistry
Bond Stability Very High: Oxime bond is highly stable to hydrolysis at physiological pH.Very High: Oxime bond is inherently stable.Moderate: Hydrazone bond is susceptible to hydrolysis, especially at acidic pH.Moderate: Thioether bond is stable, but maleimide ring can undergo hydrolysis, leading to ring-opening.
Reaction Rate Moderate: Steric bulk may slightly reduce rates compared to smaller alkoxyamines.[5]Fast: Smaller size leads to faster kinetics.[5]Fast: Generally rapid reaction kinetics.Very Fast: Extremely rapid at neutral pH.
Selectivity High: Reacts specifically with aldehydes and ketones. Steric bulk can enhance selectivity for less hindered carbonyls.High: Reacts specifically with aldehydes and ketones.High: Reacts specifically with aldehydes and ketones.High: Reacts specifically with free thiols (e.g., cysteine).
Bio-orthogonality Excellent: Functional group is absent in biological systems.[1]Excellent: Functional group is absent in biological systems.Excellent: Functional group is absent in biological systems.Good: Free thiols are present in vivo (e.g., glutathione), which can lead to off-target reactions.
Solubility/PK Tuning Excellent: The tert-butoxyethyl group enhances solubility and can favorably modulate pharmacokinetic properties.Limited: No inherent functionality to tune these properties.Variable: Depends on the specific hydrazide reagent used.Variable: Depends on the linker attached to the maleimide.
Handling Good: Supplied as a stable hydrochloride salt, though hygroscopic.[5]Good: Stable salts, but can be hazardous.Good: Generally stable solids.Moderate: Maleimides can be unstable in solution.
Advantage 1: Enhanced Stability and Control

While the oxime bond formed by any alkoxyamine is robust, the key advantage of the tert-butoxyethyl moiety lies in its steric influence. In complex molecules with multiple potential reaction sites, the steric hindrance provided by the bulky tert-butyl group can slow reaction kinetics in a controlled manner and improve selectivity towards more accessible carbonyl groups.[5] This is a distinct advantage over smaller reagents like methoxyamine, where rapid, less selective reactions might occur.[5]

Advantage 2: Modulating Physicochemical Properties

In drug development, the properties of the linker are as important as the conjugation chemistry itself. The tert-butoxyethyl group is a powerful modulator of a conjugate's physicochemical profile.

  • Solubility: The ether linkage and alkyl chain can enhance the aqueous solubility of hydrophobic molecules, improving formulation and bioavailability.

  • Pharmacokinetics (PK): The steric shielding provided by the group can protect the oxime bond from potential enzymatic degradation in vivo, potentially extending the half-life of a therapeutic.

This built-in modifying capability is a significant advantage over methods where the linker chemistry is divorced from property modulation, often requiring the synthesis of more complex, multi-component reagents.

Advantage 3: Superiority over Hydrazone and Maleimide Chemistries

Compared to hydrazone formation, oxime ligation provides a more hydrolytically stable linkage, which is critical for bioconjugates that must persist in circulation for extended periods.[4] When compared to the widely used thiol-maleimide reaction, the bio-orthogonality of the alkoxyamine/carbonyl pair is superior.[1] The cellular environment is rich in thiols like glutathione, which can compete with the intended target and also lead to retro-Michael reactions, cleaving the desired conjugate. The carbonyl and alkoxyamine functional groups are virtually absent from biological systems, ensuring the reaction proceeds only between the intended partners.[6]

Experimental Protocols & Workflows

Trustworthy science relies on reproducible methods. Below is a representative protocol for the conjugation of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride to a protein that has been functionalized with an aldehyde group.

General Protein Conjugation Workflow

Sources

Comparative

A Comparative Guide to Protecting Groups for Hydroxylamines in Synthetic Chemistry

For researchers, synthetic chemists, and professionals in drug development, the hydroxylamine moiety is a critical functional group, pivotal in the synthesis of a wide array of bioactive molecules, including hydroxamic a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the hydroxylamine moiety is a critical functional group, pivotal in the synthesis of a wide array of bioactive molecules, including hydroxamic acids, peptidomimetics, and various N-O linked compounds. However, the inherent nucleophilicity and potential for oxidation of the hydroxylamine group necessitate the use of protecting groups to ensure selectivity and achieve desired chemical transformations. This guide provides an in-depth comparative analysis of three commonly employed protecting groups for hydroxylamines: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the acetyl (Ac) group. We will delve into the mechanistic underpinnings of their application and removal, present their relative stabilities under various reaction conditions, and provide detailed experimental protocols to aid in their practical implementation.

The Imperative for Hydroxylamine Protection

The hydroxylamine functional group (-NHOH) presents a dual-character of reactivity; the nitrogen atom is nucleophilic, while the oxygen can also participate in reactions. This dual reactivity, coupled with its susceptibility to oxidation, can lead to undesired side reactions in a multi-step synthesis.[1] Protecting groups serve as temporary masks for the hydroxylamine, rendering it inert to specific reagents and reaction conditions, thereby allowing for chemical modifications at other sites of a complex molecule. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in a selective and high-yielding manner without affecting other functional groups.[2] The choice of a suitable protecting group is therefore a critical strategic decision in the design of a synthetic route.

The Carbamate Guardians: A Comparative Analysis of Boc and Cbz Groups

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely utilized protecting groups for amines and, by extension, hydroxylamines.[3][4] They form stable carbamate linkages and offer distinct advantages and disadvantages in terms of their stability and deprotection methods, which allows for their strategic and sometimes orthogonal use in complex syntheses.

The Acid-Labile Sentinel: tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of non-acidic conditions and its facile removal with acid.

Introduction of the Boc Group: The protection of a hydroxylamine with a Boc group is typically achieved through the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the loss of a tert-butoxycarbonyl group that decomposes to isobutylene and carbon dioxide, yields the N-Boc-protected hydroxylamine.

Stability Profile: N-Boc protected hydroxylamines are exceptionally stable to basic conditions, nucleophilic reagents, and catalytic hydrogenation.[5] This robustness makes the Boc group an excellent choice when subsequent synthetic steps involve these types of reagents.

Deprotection Strategies: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. The resulting carbamic acid is unstable and readily decarboxylates to afford the free hydroxylamine.

The Hydrogenolysis-Sensitive Shield: Benzyloxycarbonyl (Cbz) Group

The Cbz group, also known as the Z group, is another stalwart in the protection of amino functionalities and offers a different set of deprotection conditions, making it a valuable orthogonal partner to the Boc group.

Introduction of the Cbz Group: The Cbz group is typically introduced by reacting the hydroxylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxylamine nitrogen attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride ion.

Stability Profile: Cbz-protected hydroxylamines are stable to a wide range of acidic and basic conditions, making them suitable for a variety of subsequent chemical transformations.[6]

Deprotection Strategies: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis.[7] This mild deprotection method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates. Alternatively, the Cbz group can be removed by strong acids, such as HBr in acetic acid, although this method is less mild and may not be suitable for sensitive substrates.

The Classic Protector: The Acetyl (Ac) Group

The acetyl group is one of the most traditional and straightforward protecting groups for amines and hydroxylamines. While its stability is generally lower than that of Boc and Cbz, its small size and different deprotection conditions can be advantageous in certain synthetic contexts.

Introduction of the Acetyl Group: Acetylation of hydroxylamines can be readily achieved using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The reaction is a standard nucleophilic acyl substitution at the acetyl carbonyl group.

Stability Profile: N-acetyl protected hydroxylamines are stable under neutral and mildly acidic or basic conditions. However, they are susceptible to hydrolysis under more vigorous acidic or basic conditions.

Deprotection Strategies: The acetyl group is typically removed by hydrolysis under either acidic or basic conditions, often requiring elevated temperatures. For instance, refluxing with aqueous HCl or NaOH will effectively cleave the amide bond.[2] Milder methods for the deprotection of N-acetyl groups have been developed, such as the use of hydroxylamine itself for deacetylation in certain contexts, though this is more common in biological applications.

Comparative Data Summary

Protecting GroupIntroduction ReagentsDeprotection ConditionsStabilityOrthogonality
Boc Boc₂O, Base (e.g., NEt₃, NaOH)Strong Acid (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenolysisOrthogonal to Cbz and Ac
Cbz Cbz-Cl, Base (e.g., Na₂CO₃, NEt₃)Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)Stable to mild acid and baseOrthogonal to Boc and Ac
Acetyl (Ac) Ac₂O or AcCl, Base (e.g., Pyridine, NEt₃)Strong Acid (e.g., aq. HCl, reflux) or Strong Base (e.g., aq. NaOH, reflux)Stable to neutral and mild conditionsCan be orthogonal to Boc and Cbz under specific conditions

Experimental Protocols

N-Boc Protection of a Hydroxylamine

Materials:

  • Hydroxylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-protected hydroxylamine.

Deprotection of an N-Boc-Protected Hydroxylamine

Materials:

  • N-Boc-protected hydroxylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected hydroxylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected hydroxylamine.

N-Cbz Protection of a Hydroxylamine

Materials:

  • Hydroxylamine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.5 eq) in water and cool to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • The aqueous layer containing the N-Cbz-protected hydroxylamine can be used directly or the product can be extracted after acidification and neutralization.

Deprotection of an N-Cbz-Protected Hydroxylamine via Hydrogenolysis

Materials:

  • N-Cbz-protected hydroxylamine

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenator

Procedure:

  • Dissolve the N-Cbz-protected hydroxylamine (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected hydroxylamine.

N-Acetylation of a Hydroxylamine

Materials:

  • Hydroxylamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the hydroxylamine (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-acetylated hydroxylamine.

Deprotection of an N-Acetyl-Protected Hydroxylamine

Materials:

  • N-acetyl-protected hydroxylamine

  • 6 M Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve the N-acetyl-protected hydroxylamine in a mixture of ethanol and 6 M HCl.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to yield the deprotected hydroxylamine.

Visualization of Protection and Deprotection Workflows

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Ac Acetyl Protection/Deprotection Hydroxylamine_Boc Hydroxylamine Boc_Protected N-Boc-Hydroxylamine Hydroxylamine_Boc->Boc_Protected Boc₂O, Base (e.g., NEt₃, NaHCO₃) Boc_Protected->Hydroxylamine_Boc Strong Acid (e.g., TFA, HCl) Hydroxylamine_Cbz Hydroxylamine Cbz_Protected N-Cbz-Hydroxylamine Hydroxylamine_Cbz->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃) Cbz_Protected->Hydroxylamine_Cbz H₂, Pd/C or Strong Acid Hydroxylamine_Ac Hydroxylamine Ac_Protected N-Acetyl-Hydroxylamine Hydroxylamine_Ac->Ac_Protected Ac₂O or AcCl, Base (e.g., Pyridine) Ac_Protected->Hydroxylamine_Ac Strong Acid or Base (e.g., aq. HCl or NaOH, reflux)

Caption: General workflows for the protection and deprotection of hydroxylamines.

Conclusion and Strategic Recommendations

The selection of an appropriate protecting group for a hydroxylamine is a nuanced decision that hinges on the overall synthetic strategy.

  • The Boc group is the protector of choice when stability to basic and reductive conditions is paramount, with the caveat of its lability to acid.

  • The Cbz group offers excellent stability to both mild acid and base, with its deprotection via mild hydrogenolysis being a key advantage, particularly for sensitive substrates.

  • The acetyl group , while less robust, provides a simple and economical option for protection when harsh deprotection conditions are tolerable in the final step of a synthesis.

The orthogonality of these protecting groups is a powerful tool in complex molecule synthesis. For instance, a molecule bearing both a Boc- and a Cbz-protected hydroxylamine can be selectively deprotected at either site by choosing the appropriate reagent (acid for Boc, hydrogenolysis for Cbz), allowing for sequential chemical modifications. While the acetyl group is less commonly used in complex orthogonal schemes due to its harsh removal conditions, it can be employed when its lability is not a concern for other functionalities in the molecule. Ultimately, a thorough understanding of the reactivity and stability of these protecting groups, as detailed in this guide, will empower the synthetic chemist to make informed decisions and navigate the intricate landscape of modern organic synthesis with greater efficacy.

References

  • Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of piperidine alkaloids via chiral N-acyliminium ions. Synlett, 1998(05), 449-456. DOI: 10.1055/s-1998-1715.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. DOI: 10.1055/s-2006-926440.
  • Barton, D. H. R., Jaszberenyi, J. C., & Theodorakis, E. A. (1992). The invention of radical reactions. Part XXVII. The N-deacetylation of β-lactams. Tetrahedron, 48(14), 2613-2624.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Kikugawa, Y., & Kawase, M. (1977). Oxidation of hydroxylamines to nitroso compounds with pyridinium chlorochromate. Chemistry Letters, 6(10), 1279-1280.
  • Lalaoui, N., & Vaux, D. L. (2017). Recent advances in the discovery of RIPK1 inhibitors. The Biochemical journal, 474(19), 3187–3203.
  • Li, B., & Franck, R. W. (2001). N-Boc-N,O-bis(trimethylsilyl)hydroxylamine: a new, effective reagent for the synthesis of hydroxamic acids. Organic letters, 3(1), 93-95.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Simple and Efficient Protection Procedure, General and Regioselective for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283-289. DOI: 10.1055/s-0028-1083291.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A General and Practical Deprotection of Cbz, Alloc, and Methyl Carbamates of Amines Using 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
  • Sharma, A., & Kumar, P. (2014). A mild and efficient protocol for the N-acetylation of amines using catalytic amount of iodine. Tetrahedron Letters, 55(43), 5957-5960.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Aluminum Chloride in 1,1,1,3,3,3-Hexafluoroisopropanol: A Practical and Efficient System for N-Cbz Deprotection. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • Wang, X., Ni, F., & Paquette, L. A. (2002). Total synthesis of the marine alkaloid (−)-lepadiformine. The Journal of Organic Chemistry, 67(16), 5733-5742.

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Validation

A Senior Application Scientist's Guide to the Characterization of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride Derivatives

This guide provides an in-depth technical comparison and characterization of derivatives formed from O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization of derivatives formed from O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices and provides validated protocols for practical application.

Introduction: The Unique Utility of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized O-substituted hydroxylamine reagent. Its structure is distinguished by two key features that dictate its utility in organic synthesis: the reactive hydroxylamine moiety and a sterically bulky tert-butoxy-ethyl group.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient and reliable reagent in the laboratory.[1]

The primary application of this compound lies in its reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives.[1] This process of derivatization is crucial for several reasons:

  • Protection of Carbonyl Groups: The formation of an oxime can serve as a protecting strategy for aldehydes and ketones during multi-step syntheses.

  • Characterization and Analysis: The derivatives often have distinct physical properties (e.g., crystallinity, chromatographic behavior) that facilitate purification and identification.

  • Bio-conjugation and Linker Chemistry: The oxime linkage is a valuable tool in bioconjugation, used to link molecules to proteins or other biomolecules.

  • Modulation of Biological Activity: Derivatization of a parent molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, a key consideration in drug discovery. For instance, hydroxylamine derivatives have been explored as potential enzyme inhibitors.[1]

The tert-butoxy-ethyl group is not merely a passive component; its steric bulk can influence the regioselectivity of reactions, and its ether linkage can enhance the solubility of the resulting derivatives in organic solvents.[1]

The Chemistry of Derivatization: Oxime Formation

The reaction between O-(2-tert-Butoxy-ethyl)-hydroxylamine and an aldehyde or ketone is a classic example of a condensation reaction, proceeding through a nucleophilic addition-elimination mechanism.[2][3] This reaction is typically catalyzed by a mild acid.[3]

The process can be broken down into two main stages:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon.[1]

  • Elimination (Dehydration): The resulting tetrahedral intermediate, a carbinolamine, is unstable and readily eliminates a molecule of water to form the final C=N double bond of the oxime.[3][4]

Below is a diagram illustrating the general mechanism for oxime formation.

G cluster_reactants Reactants cluster_intermediate Carbinolamine Intermediate cluster_product Product (Oxime) R1 C1 C C1->R1 R2 C1->R2 O1 O C1->O1 C1->O1 C_i C C1->C_i Nucleophilic Addition plus1 + H2N H₂N O2 O H2N->O2 R_group CH₂CH₂O-tBu O2->R_group R1_i C_i->R1_i R2_i C_i->R2_i OH_i OH C_i->OH_i NH_i NH C_i->NH_i C_p C C_i->C_p Dehydration (-H₂O) O_i O NH_i->O_i R_group_i CH₂CH₂O-tBu O_i->R_group_i R1_p C_p->R1_p R2_p C_p->R2_p N_p N C_p->N_p C_p->N_p O_p O N_p->O_p R_group_p CH₂CH₂O-tBu O_p->R_group_p plus2 + H2O H₂O

Caption: General mechanism of oxime formation.

Comparative Analysis: Performance vs. Alternative Reagents

The choice of a derivatizing agent is critical and depends on the substrate, desired properties of the product, and reaction conditions. Here, we compare O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with two common alternatives: unsubstituted Hydroxylamine hydrochloride and the sterically similar O-tert-Butylhydroxylamine hydrochloride .

FeatureO-(2-tert-Butoxy-ethyl)-hydroxylamine HClO-tert-Butylhydroxylamine HClHydroxylamine HClRationale & Supporting Insights
Reactivity ModerateModerate to LowHighThe bulky tert-butoxy-ethyl and tert-butyl groups introduce steric hindrance, which can slow reaction kinetics compared to the unhindered hydroxylamine.[1] This can be advantageous for improving selectivity with complex substrates.
Product Solubility High in OrganicsHigh in OrganicsVariable; often lowerThe large, nonpolar alkyl groups (tert-butoxy-ethyl and tert-butyl) significantly increase the lipophilicity and solubility of the resulting oxime derivatives in common organic solvents like DCM, ethyl acetate, and THF.
Product Stability HighHighModerateThe O-alkyl substitution prevents tautomerization to nitroso compounds, enhancing the stability of the resulting oxime. The bulky groups also provide steric protection to the C=N bond.
Handling & Stability Stable solid; hygroscopic.[1]Flammable solid.[5]Colorless, hygroscopic crystals.[6]The hydrochloride salts are generally more stable and easier to handle than the free bases. O-tert-Butylhydroxylamine HCl is noted as a flammable solid, requiring extra precaution.[5]
Typical Solvents THF, DCM, Ethanol, Water.[1]Dichloromethane, Dioxane.[7]Water, Ethanol.The choice of solvent is often dictated by the solubility of the carbonyl substrate. The enhanced organic solubility of the substituted reagents provides greater flexibility.
Byproducts Water, HCl (neutralized)Water, HCl (neutralized)Water, HCl (neutralized)The primary byproduct is water in all cases. The reaction is typically run with a base to neutralize the hydrochloride salt, forming a salt byproduct (e.g., NaCl).

Experimental Protocol: Synthesis of an Oxime Derivative

This section provides a validated, step-by-step protocol for the derivatization of a model ketone, cyclohexanone, using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. This protocol is designed to be self-validating, with clear steps and expected outcomes.

Materials and Reagents
  • O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (MW: 169.66 g/mol )

  • Cyclohexanone (MW: 98.14 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (Absolute)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Workflow Diagram

G cluster_workflow Experimental Workflow start Start: Assemble Glassware dissolve 1. Dissolve Reagents (Hydroxylamine HCl & NaHCO₃) in Ethanol/Water start->dissolve add_ketone 2. Add Cyclohexanone (Substrate) dissolve->add_ketone reflux 3. Heat to Reflux (e.g., 2-4 hours) add_ketone->reflux monitor 4. Monitor Reaction (TLC or LC-MS) reflux->monitor cool 5. Cool to Room Temp. monitor->cool Reaction Complete concentrate 6. Concentrate Mixture (Rotary Evaporator) cool->concentrate extract 7. Partition between DCM and Water concentrate->extract dry 8. Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter_evap 9. Filter and Evaporate Solvent dry->filter_evap purify 10. Purify Product (e.g., Column Chromatography) filter_evap->purify characterize 11. Characterize (NMR, MS, IR) purify->characterize end End: Pure Oxime Product characterize->end

Caption: Step-by-step workflow for oxime synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (1.70 g, 10 mmol, 1.0 eq) and sodium bicarbonate (1.05 g, 12.5 mmol, 1.25 eq).

  • Solvent Addition: Add a mixture of ethanol (25 mL) and deionized water (5 mL) to the flask. Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Substrate Addition: Add cyclohexanone (0.98 g, 10 mmol, 1.0 eq) to the reaction mixture dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Maintain reflux for 3 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ketone spot has been consumed.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 30 mL of dichloromethane (DCM) and 30 mL of water. Transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic (bottom) layer. Extract the aqueous layer again with DCM (2 x 20 mL).

    • Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure oxime product.

Characterization of the Final Derivative

Proper characterization is essential to confirm the structure and purity of the synthesized oxime.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal (if applicable, ~9-10 ppm). The appearance of signals corresponding to the tert-butoxy-ethyl group is key: a singlet for the t-butyl protons (~1.2 ppm) and two triplets for the -O-CH₂-CH₂-O- protons (~3.6-4.2 ppm). The protons on the carbon adjacent to the oxime nitrogen will also be shifted.

    • ¹³C NMR: The most telling change is the shift of the carbonyl carbon signal (typically >190 ppm) to the C=N oxime carbon signal (~150-160 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the molecular ion [M+H]⁺ of the expected product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch (around 1700 cm⁻¹) from the starting material and the appearance of a C=N stretch (around 1650 cm⁻¹) in the product.

Conclusion and Field Perspective

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stands out as a versatile and effective reagent for the derivatization of carbonyl compounds. While unsubstituted hydroxylamine offers higher raw reactivity, the subject compound provides a superior balance of moderate reactivity, excellent product solubility in organic media, and enhanced derivative stability. Its structural counterpart, O-tert-Butylhydroxylamine hydrochloride, offers similar benefits but comes with greater handling concerns due to its flammability. The tert-butoxy-ethyl moiety imparts favorable physicochemical properties to the resulting oximes, making this reagent a strategic choice in complex synthetic pathways, particularly in the fields of medicinal chemistry and chemical biology where the properties of intermediates and final products are paramount.

References

  • PubChem. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370. Available from: [Link]

  • Google Patents. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available from: [Link]

  • PubChem. O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. Available from: [Link]

  • Thieme. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available from: [Link]

  • ResearchGate. Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients | Request PDF. Available from: [Link]

  • YouTube. Action of Hydroxylamine on Aldehyde and Ketone. Available from: [Link]

  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... | Download Table. Available from: [Link]

  • National Institutes of Health (NIH). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Available from: [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available from: [Link]

  • ResearchGate. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. | Request PDF. Available from: [Link]

  • PubMed. Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Testbook. [Solved] Aldehydes react with hydroxylamine to form. Available from: [Link]

  • Wikipedia. Hydroxylamine. Available from: [Link]

  • Google Patents. CN1309632A - A new type of N-tert-butyl hydroxylamine salt.

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Comparative

A Senior Application Scientist's Guide to O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride in Bioconjugation

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical ligation strategy is paramount. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical ligation strategy is paramount. This guide provides an in-depth technical comparison of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, a key reagent in oxime ligation, with other prominent bioconjugation techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your research.

Section 1: The Critical Role of Linkage Chemistry in Modern Bioconjugates

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is the cornerstone of numerous biomedical advances, from antibody-drug conjugates (ADCs) for targeted cancer therapy to the development of sophisticated biosensors.[1] The stability, selectivity, and efficiency of the chemical linkage underpinning these conjugates are critical determinants of their success. An ideal bioconjugation reaction should be high-yielding, proceed under mild, biocompatible conditions (neutral pH, aqueous environment), and form a stable covalent bond that does not perturb the function of the biomolecule.[2]

Section 2: O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride and the Power of Oxime Ligation

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a hydroxylamine derivative that has gained prominence for its utility in forming stable oxime linkages with carbonyl compounds (aldehydes and ketones).[3] The hydrochloride salt form enhances its stability and handling properties.[3] The tert-butoxyethyl group provides steric bulk and influences the reagent's reactivity profile.[3]

The reaction between a hydroxylamine and a carbonyl group, known as oxime ligation, is a highly chemoselective reaction, meaning it proceeds with high specificity in the complex environment of biological samples.[4] This "click-type" reaction is attractive for bioconjugation due to its biocompatibility and the formation of a highly stable oxime bond.[2]

Mechanism of Oxime Ligation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable C=N oxime bond.

This reaction is generally favored under mildly acidic conditions (pH 4-5); however, for many biological applications, catalysis is required to achieve efficient ligation at physiological pH (around 7).[5][6]

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Hydroxylamine R1-O-NH2 (O-(2-tert-Butoxy-ethyl)-hydroxylamine) Intermediate Tetrahedral Intermediate Hydroxylamine->Intermediate Nucleophilic Attack Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone on Biomolecule) Carbonyl->Intermediate Oxime R1-O-N=C(R2)-R3 (Stable Oxime Linkage) Intermediate->Oxime Dehydration (-H2O)

Mechanism of Oxime Ligation.

Section 3: Performance Comparison: Oxime Ligation vs. Alternatives

The selection of a bioconjugation strategy depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Here, we compare oxime ligation using O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with other common techniques.

Oxime vs. Hydrazone Ligation

Hydrazone linkages, formed from the reaction of a hydrazine with a carbonyl, are structurally similar to oximes. However, a key difference lies in their stability.

FeatureOxime LinkageHydrazone Linkage
Stability Highly stable under physiological conditions.[7][8]Less stable, particularly under acidic conditions, making them suitable for applications requiring cleavable linkers (e.g., controlled drug release).
Reversibility Generally considered stable and effectively irreversible under physiological conditions.Reversible, especially at lower pH, which can be a limitation or a feature depending on the application.
Formation Rate Generally slower than hydrazone formation at neutral pH without a catalyst.[7]Typically faster than uncatalyzed oxime formation at neutral pH.

Expert Insight: The superior stability of the oxime bond makes O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride the preferred choice for applications requiring long-term stability in vivo. For drug delivery systems where payload release in the acidic environment of endosomes or lysosomes is desired, a hydrazone linker might be more appropriate.

Oxime Ligation vs. Maleimide-Thiol Chemistry

Maleimide-thiol chemistry is a widely used method for protein modification, targeting the sulfhydryl group of cysteine residues.

FeatureOxime LigationMaleimide-Thiol Conjugation
Target Moiety Aldehydes or ketones.Thiols (cysteine residues).
Stability Forms a highly stable C=N bond.[4]The resulting thiosuccinimide bond can be susceptible to retro-Michael addition (thiol exchange), leading to conjugate instability.[9]
Orthogonality Highly orthogonal, as aldehydes and ketones are less common in native proteins.Can react with other nucleophiles, although it is highly selective for thiols at pH 6.5-7.5.
Catalysis Often requires a catalyst (e.g., aniline derivatives) for efficient reaction at neutral pH.[5][10]Proceeds efficiently without a catalyst.

Expert Insight: While maleimide chemistry is a powerful tool, the potential for instability of the resulting conjugate is a significant consideration. Oxime ligation offers a more robust and stable linkage, which is a critical advantage for therapeutics with long circulating half-lives.

Oxime Ligation vs. "Click Chemistry" (CuAAC and SPAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and orthogonal "click" reactions.

FeatureOxime LigationCuAACSPAAC
Reaction Rate Slower than CuAAC and SPAAC at neutral pH without catalysis.[7]Very fast.Fast.
Catalyst Aniline derivatives (non-metallic).[5][10]Copper(I) (can be toxic to cells).None (strain-promoted).
Bioorthogonality High.High.High.
Linkage Stability Very stable.Very stable triazole ring.Very stable triazole ring.

Expert Insight: The primary advantage of oxime ligation over CuAAC is the avoidance of a potentially cytotoxic copper catalyst, making it more suitable for in vivo applications. SPAAC is catalyst-free but often involves more complex and bulky cyclooctyne reagents. The choice between these powerful techniques will depend on the specific experimental context, including the tolerance of the system to copper and the synthetic accessibility of the required functional groups.

Section 4: Enhancing Oxime Ligation: The Role of Catalysts

A significant advancement in oxime ligation has been the development of nucleophilic catalysts that dramatically increase the reaction rate at physiological pH. Aniline was the first widely used catalyst, but subsequent research has identified more potent alternatives.

CatalystRelative Efficiency (Compared to Aniline)Key Advantages
Aniline 1xThe original and widely studied catalyst.
m-Phenylenediamine (mPDA) ~2x (at equal concentrations), up to 15x (at higher concentrations due to greater solubility).[10][11]Significantly more efficient than aniline due to its higher aqueous solubility, allowing for higher catalyst concentrations.[10][11]
p-Phenylenediamine (pPDA) Up to 19-fold faster than aniline at pH 7.[12]Highly effective at neutral pH, even at low millimolar concentrations.[12]

Experimental Data Snapshot: A study on protein PEGylation at pH 7 demonstrated that a p-phenylenediamine-catalyzed reaction was 120-fold faster than the uncatalyzed reaction and 19-fold faster than the equivalent aniline-catalyzed reaction.[12]

G cluster_workflow ADC Synthesis Workflow A 1. Introduce Carbonyl Group (e.g., periodate oxidation of glycans on the antibody) C 3. Oxime Ligation (React antibody and drug-linker in the presence of a catalyst) A->C B 2. Prepare Drug-Linker Conjugate (Drug attached to O-(2-tert-Butoxy-ethyl)-hydroxylamine) B->C D 4. Purification and Characterization (Remove excess reagents and analyze the ADC) C->D G cluster_workflow PROTAC Synthesis Workflow A 1. Synthesize Ligand 1 with a Carbonyl Group C 3. Oxime Ligation (React the two ligand-linker fragments) A->C B 2. Synthesize Ligand 2 with a Hydroxylamine Moiety (using O-(2-tert-Butoxy-ethyl)-hydroxylamine) B->C D 4. Purification and Characterization C->D

Workflow for PROTAC Synthesis via Oxime Ligation.

"Split PROTACs" can be efficiently assembled using oxime ligation by mixing a solution of a target protein ligand functionalized with an aldehyde or ketone with an E3 ligase ligand functionalized with a hydroxylamine.

[13][14]### Section 6: Safety and Handling of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

As with any chemical reagent, it is crucial to handle O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. I[15][16][17]t is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Section 7: Conclusion

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a versatile and powerful reagent for bioconjugation through oxime ligation. The resulting oxime bond offers superior stability compared to hydrazone and maleimide-thiol linkages, making it an excellent choice for applications requiring robust and long-lasting conjugates. While the uncatalyzed reaction can be slow at physiological pH, the development of highly efficient aniline-based catalysts has largely overcome this limitation. The high chemoselectivity and biocompatibility of oxime ligation position it as a leading strategy for the construction of sophisticated bioconjugates, including ADCs and PROTACs. By understanding the underlying chemistry and the comparative performance of different ligation techniques, researchers can confidently select the optimal approach for their specific needs, accelerating innovation in drug discovery and biomedical research.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–343. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9131–9134. [Link]

  • Kalia, J., & Raines, R. T. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 129–133. [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34–41. [Link]

  • Rashidian, M., et al. (2015). Application of meta- and para-phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Methods in Molecular Biology, 1266, 135–148. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9131–9134. [Link]

  • Rashidian, M., et al. (2015). Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release. Methods in molecular biology (Clifton, N.J.), 1266, 135-48. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate chemistry, 24(3), 333-43. [Link]

  • Kubyshkin, V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Bioconjugate Chemistry, 34(3), 513–525. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–343. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Bernardes, G. J. L., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Science, 13(4), 849–863. [Link]

  • Capot Chemical. (n.d.). MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine. Retrieved from [Link]

  • Testa, A., et al. (2022). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemMedChem, 17(18), e202200331. [Link]

  • Kubyshkin, V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Bioconjugate Chemistry, 34(3), 513–525. [Link]

  • The Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

  • PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]

  • Testa, A., et al. (2022). Applications and Limitations of Oxime-Linked "Split PROTACs". ChemMedChem, 17(18), e202200331. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]

  • Lovato, K., Bhakta, U., Ng, Y. P., & Kurti, L. (2020). O-Cyclopropyl Hydroxylamines as Precursors for- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry, 18(16), 3041–3047. [Link]

  • Kool, E. T., & Kölmel, D. K. (2018). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews, 118(2), 793–829. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9131–9134. [Link]

  • Bio-Synthesis Inc. (2014). Click Chemistry - A Review. [Link]

  • AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

  • The Royal Society of Chemistry. (2016). The emergence of oxime click chemistry and its utility in polymer science. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is not merely a regulatory formality but a critical step in ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory standards. As professionals in research and development, understanding the causality behind these procedures is paramount to fostering a culture of safety and responsibility.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride (CAS No. 1023742-13-3) is a substituted hydroxylamine derivative. While toxicological properties have not been exhaustively investigated, the available data and the nature of its functional groups necessitate a cautious approach.[1]

  • Primary Hazards : Based on data for the parent compound and similar structures, this chemical should be handled as a skin and eye irritant.[2][3] Inhalation may cause respiratory tract irritation.[1]

  • Combustion Risks : In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx) and hydrogen chloride gas.[1] This is a critical consideration for both storage and disposal, as it dictates the need to avoid ignition sources.

  • Environmental Precautions : As a laboratory chemical, it must be prevented from entering drains or waterways to avoid environmental contamination.[1][3] The ecological effects are not fully known, mandating containment as a primary principle.

The core principle of safe disposal is the containment of these hazards. Every step, from waste collection to final disposal, is designed to prevent unintended contact, reaction, or release.

Immediate Actions: Spill Management Protocol

An accidental spill is a critical event that requires an immediate, procedural response to mitigate exposure and contamination.

Step-by-Step Spill Containment:

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure adequate ventilation, preferably by working within a certified chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE) : Before addressing the spill, equip yourself with the appropriate PPE as detailed in the table below.

  • Contain the Spill : Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to cover and contain the spill.[4] Do not use combustible materials such as paper towels or sawdust.

  • Collect the Material : Carefully sweep or shovel the contained material into a suitable, sealable container for hazardous waste.[1] Use non-sparking tools to prevent any risk of ignition, especially given the flammable solid classification of similar compounds.[2]

  • Label and Segregate : Clearly label the container as "Spill Debris containing O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride." Store this container according to the waste accumulation procedures outlined in the next section.

  • Decontaminate : Thoroughly clean the spill area with soap and water.[1]

Core Directive: Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer drain.[4][5][6]

Protocol for Chemical Waste Disposal:

  • Waste Characterization : The first step is to classify the waste. Any amount of unused O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, as well as any materials (gloves, wipes, absorbent) grossly contaminated with it, must be treated as hazardous chemical waste.[4]

  • Select a Compatible Waste Container :

    • Use a dedicated, sealable container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, free from leaks or damage.

    • Never mix this waste with other, incompatible chemical waste streams. Specifically, keep it segregated from strong oxidizing agents.[2][7]

  • Properly Label the Waste Container :

    • Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6]

    • Clearly write the full, unabbreviated chemical name: "O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride."[6]

    • List all constituents if it is a mixture, including solvents and their approximate percentages.

    • Indicate the date when waste was first added to the container (the "generation date").[6]

    • Mark the appropriate hazard pictograms (e.g., irritant).[6]

  • Accumulate Waste Safely :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • This area must be under the control of the laboratory personnel and away from general traffic.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Professional Disposal :

    • Once the container is full or waste is ready for removal, contact your institution's EHS office to schedule a pickup.[4]

    • Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed and qualified hazardous waste disposal vendor contracted by your institution.[4]

  • Maintain Meticulous Records : Keep accurate records of the waste generated, including the amount and the date of disposal.[4] This documentation is crucial for regulatory compliance and institutional oversight.

Data Summary for Quick Reference

The following table consolidates essential safety and handling information for quick access.

ParameterGuidelineSource(s)
CAS Number 1023742-13-3[1]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2][3]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, lab coat. Use a NIOSH-approved respirator if dust or aerosols are generated.[1][3][4]
Incompatible Materials Strong oxidizing agents.[2][7]
Spill Containment Use inert absorbent material (sand, vermiculite).[4]
Firefighting Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Disposal Method Must be disposed of as hazardous waste through a licensed vendor via your institution's EHS office.[4][7]
RCRA Regulation Disposal is regulated by the EPA under RCRA. The specific waste code must be determined by the generator in consultation with EHS, based on the waste's characteristics and any process contaminants.[5][6]
Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the logical flow from waste generation to final disposal, including the necessary decision points for handling spills.

G Disposal Workflow for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride A Waste Generation (Unused chemical or contaminated materials) B Spill or Routine Disposal? A->B C IMMEDIATE ACTION Contain Spill with Inert Absorbent B->C Spill F ROUTINE DISPOSAL Segregate from Incompatibles B->F Routine D Collect Material (Use non-sparking tools) C->D E Package & Label as 'Spill Debris' D->E H Store in Designated Satellite Accumulation Area (SAA) (Keep container closed) E->H G Select & Label Compatible Waste Container F->G G->H I Contact Institutional EHS for Waste Pickup H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Maintain Disposal Records (Regulatory Compliance) J->K

Caption: Logical workflow for the safe disposal of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride.

By adhering to this structured and informed approach, researchers and drug development professionals can ensure that the disposal of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is managed safely, responsibly, and in full compliance with regulatory standards, thereby upholding their commitment to a secure research environment.

References

  • MSDS of O-(2-tert-butoxy-ethyl)-hydroxylamine . Capot Chemical. [Link]

  • O-(2-tert-butoxyethyl)hydroxylamine PubChem Entry . National Center for Biotechnology Information. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo . US Environmental Protection Agency. [Link]

  • Hydroxylamine hydrochloride MSDS . LEAP Online. [Link]

  • EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a valuable reagent, but its chemical nature as a hydroxylamine derivative and a hydrochloride salt necessitates a stringent and well-understood personal protective equipment (PPE) protocol.

This guide moves beyond a simple checklist, providing the causal logic behind each PPE recommendation. The goal is to empower you not just to follow procedures, but to make informed, risk-based decisions that ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why"

The selection of appropriate PPE is dictated entirely by the hazard profile of the substance. While a specific Safety Data Sheet (SDS) for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride may not be universally available, we can infer its primary hazards from closely related structural analogs like hydroxylamine hydrochloride and other substituted hydroxylamines.

The core structure presents several risks:

  • Skin and Eye Irritation: The hydrochloride salt is acidic and, like many amine salts, can cause significant irritation upon contact.[1] Prolonged contact can lead to inflammation, blistering, and in the case of eye contact, potentially severe corneal damage.[1][2]

  • Dermal Toxicity & Sensitization: It is classified as harmful in contact with skin. Furthermore, related compounds are known skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction.[2]

  • Inhalation Hazard: As a solid, the compound can form dust. Inhalation of this dust can cause irritation to the respiratory tract.[2][3]

  • Systemic & Chronic Effects: The parent compound, hydroxylamine hydrochloride, is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.

These hazards are summarized in the table below, based on classifications for analogous compounds.

Hazard ClassGHS Hazard StatementRationale and Implication for PPE
Acute Toxicity, Dermal H312: Harmful in contact with skinImpermeable gloves and a lab coat are non-negotiable to prevent skin absorption.
Skin Irritation H315: Causes skin irritationGloves and protective clothing are essential to prevent direct contact.
Allergic Skin Reaction H317: May cause an allergic skin reactionConsistent use of gloves is critical to prevent sensitization over time.
Serious Eye Irritation H319: Causes serious eye irritationChemical safety goggles are mandatory; a face shield is required for splash risks.
Carcinogenicity (Suspected) H351: Suspected of causing cancerEngineering controls (fume hood) and respiratory protection are key to minimizing exposure.
Corrosivity H290: May be corrosive to metalsWhile primarily a storage concern, this highlights the acidic nature, reinforcing the need for skin/eye protection.

The Core PPE Ensemble: Your Standard Defense

For any task involving the handling of solid or dissolved O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, the following PPE constitutes the minimum requirement.

  • Hand Protection:

    • Material: Nitrile gloves are the standard for incidental contact. They provide good resistance to a wide range of chemicals and protect against dermal absorption and irritation.

    • Protocol: Always inspect gloves for tears or holes before use.[4] For tasks with a higher risk of splash or when handling concentrates, consider "double-gloving." Use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your hands.[5][6]

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

    • Best Practice: When weighing the powder, preparing solutions, or running reactions, upgrade to chemical splash goggles. For larger volumes (>50 mL), a full-face shield worn over safety goggles is required to protect against splashes.[7]

  • Skin and Body Protection:

    • A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.

    • Ensure your legs are covered (no shorts or skirts) and wear closed-toe shoes.

    • For large-scale operations, a chemically resistant apron should be worn over the lab coat.[2]

PPE Selection Workflow: A Risk-Based Approach

The level of PPE must be adapted to the specific task and the associated risk of exposure. Use the following workflow to determine the appropriate level of protection.

PPE_Selection_Workflow cluster_start cluster_tasks cluster_conditions cluster_ppe start Start: Identify Task weighing Weighing Solid? start->weighing handling_solution Handling Solution? start->handling_solution in_hood Inside Certified Fume Hood? weighing->in_hood splash_risk Significant Splash Risk? handling_solution->splash_risk ppe_base Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat in_hood->ppe_base Yes ppe_respirator Add Respirator (N95 Minimum) in_hood->ppe_respirator No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
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O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
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